Indole-3-acetamide
描述
This compound has been reported in Balansia epichloe, Solanum tuberosum, and other organisms with data available.
article does not mention position of acetamide group; amide of indole-3-acetic acid (IAA), the natural auxin found in plants
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMBXDOGPRZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236686 | |
| Record name | Indoleacetamide | |
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Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-acetamide | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
879-37-8 | |
| Record name | Indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indoleacetamide | |
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| Record name | Indoleacetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08652 | |
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| Record name | indole-3-acetamide | |
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| Record name | Indoleacetamide | |
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| Record name | 1H-indole-3-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.732 | |
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| Record name | 3-INDOLEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SEW65XW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Indole-3-acetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
| Record name | Indole-3-acetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Indole-3-Acetamide Biosynthesis Pathway in Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: The phytohormone indole-3-acetic acid (IAA), a primary auxin, is a critical signaling molecule in plant growth and development. A diverse array of microorganisms, including pathogenic and beneficial bacteria and fungi, also synthesize IAA, often employing it to modulate host physiology. Among the various tryptophan-dependent routes for IAA production, the indole-3-acetamide (IAM) pathway is one of the most well-characterized, particularly in phytopathogenic bacteria. This two-step enzymatic pathway provides a direct and efficient means of converting L-tryptophan into IAA. This technical guide provides a comprehensive overview of the IAM pathway's core biochemistry, its prevalence in microorganisms, quantitative production data, regulatory mechanisms, and detailed experimental protocols for its investigation.
The Core Pathway: A Two-Step Conversion
The this compound (IAM) pathway is a direct enzymatic route that converts L-tryptophan to indole-3-acetic acid (IAA) through the intermediate this compound.[1][2] It is distinguished by its simplicity, involving only two key enzymes.[2][3]
-
Step 1: Tryptophan to this compound (IAM) The initial, and often rate-limiting, step is the conversion of L-tryptophan to IAM.[4] This reaction is catalyzed by tryptophan-2-monooxygenase (IaaM) , an enzyme encoded by the iaaM gene (also referred to as aux1 or tms1 in some literature).[1][4][5] This enzyme oxidizes tryptophan to produce the amide intermediate.[4][6]
-
Step 2: this compound to Indole-3-Acetic Acid (IAA) The second step involves the hydrolysis of IAM to produce IAA and ammonia.[7] This reaction is catalyzed by IAM hydrolase (IaaH) , an amidase encoded by the iaaH gene (also known as aux2 or tms2).[1][5]
The genes for these two enzymes, iaaM and iaaH, have been identified and characterized in a variety of microorganisms.[1][7]
Occurrence and Genetic Organization
The IAM pathway is widespread among plant-associated bacteria, including both pathogens and symbionts. It is less common than the indole-3-pyruvate (IPyA) pathway but is significant in specific genera.[8][9]
-
Bacteria: The IAM pathway is famously associated with gall-forming phytopathogens like Agrobacterium tumefaciens (on the T-DNA) and Pseudomonas savastanoi.[7] It has also been characterized in Pseudomonas syringae, Pantoea agglomerans, Rhizobium, Bradyrhizobium, Streptomyces, and Burkholderia.[1][8][10][11]
-
Fungi: While less common in fungi, homologs of bacterial iaaM and iaaH genes have been identified in several Fusarium species, including F. proliferatum, F. verticillioides, F. fujikuroi, and F. oxysporum.[12][13] In these fungi, the genes are often located adjacent to each other in a head-to-head orientation.[12][13] The plant pathogenic fungus Colletotrichum gloeosporioides also utilizes the IAM pathway to produce IAA.[14]
Quantitative Analysis of Pathway Activity
The production of IAA via the IAM pathway is influenced by genetic and environmental factors, including precursor availability (L-tryptophan), pH, and temperature.[11]
Table 1: Quantitative IAA Production in Select Microorganisms via the IAM Pathway
| Microorganism | Tryptophan Supplement | IAA Concentration (μg/mL) | Culture Conditions | Reference |
| Pseudomonas chlororaphis O6 | Yes | ~30 | 48-hour stationary phase culture | [15] |
| Burkholderia pyrrocinia JK-SH007 | 0.5 mg/mL | ~6.97 | 36 hours, 37°C, pH 7 | [11] |
| Burkholderia pyrrocinia JK-SH007 | 1.0 mg/mL | ~6.62 | SD liquid medium | [11] |
| Enterobacter xiangfangensis BWH6 | 2.0 mg/mL | 3477 | 3 days | [16] |
| Enterobacter asburiae STY10 | 2.0 mg/mL | 3378 | 3 days | [16] |
| General Range (IAM Pathway) | Varies | 1.17 x 10⁻⁴ to 255.6 | Varies | [9] |
Table 2: Enzymatic Conversion Data
| Enzyme | Substrate | Product | Concentration (ng/mL) | Organism | Reference |
| Tryptophan 2-monooxygenase | L-Tryptophan | This compound (IAM) | 2.015 | Burkholderia pyrrocinia JK-SH007 | [11] |
| Indoleacetamide hydrolase | This compound (IAM) | Indole-3-acetic acid (IAA) | 25.645 | Burkholderia pyrrocinia JK-SH007 | [11] |
Regulation of the IAM Pathway
IAA biosynthesis is a tightly regulated process. The availability of the precursor, L-tryptophan, is a primary factor influencing the rate of synthesis.
-
Substrate Availability: The addition of L-tryptophan to the culture medium significantly enhances IAA production in microorganisms utilizing this pathway.[11][14] In Burkholderia pyrrocinia JK-SH007, increasing L-tryptophan concentration boosted IAA synthesis up to a certain threshold.[11]
-
Gene Expression: In Fusarium proliferatum, the transcriptional activation in the intergenic promoter region is approximately three-fold stronger in the direction of the iaaH gene compared to the iaaM gene, suggesting differential regulation of the two key enzymes.[12][13]
-
Environmental Factors: Optimal conditions for IAA production are species-specific. For B. pyrrocinia JK-SH007, the optimal temperature and pH for IAA production were determined to be 37°C and 7.0, respectively.[11]
Experimental Protocols for Studying the IAM Pathway
Investigating the IAM pathway involves a workflow that typically includes cultivation, extraction, quantification, and genetic analysis.
Protocol 5.1: Colorimetric Quantification of Indoles with Salkowski's Reagent
This method is a rapid, cost-effective screening tool for total indole production.
-
Culture Preparation: Grow the microorganism in a suitable liquid medium (e.g., TSB) supplemented with a defined concentration of L-tryptophan (e.g., 0.5 mg/mL) for a specified time (e.g., 36-48 hours) at optimal temperature and shaking conditions.[11]
-
Sample Collection: Centrifuge the cell culture (e.g., 15,000 x g for 10 min) to pellet the cells.[2]
-
Reaction: Mix 1 mL of the cell-free supernatant with 2 mL of Salkowski's reagent (0.5 M FeCl₃ in 35% v/v perchloric acid).[2][17]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[17] The development of a pink-to-red color indicates the presence of indolic compounds.
-
Measurement: Measure the absorbance at 530 nm using a spectrophotometer.[17]
-
Quantification: Determine the concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.
Protocol 5.2: HPLC-MS/MS Analysis of IAA and IAM
This is the gold standard for accurate identification and quantification of specific indole compounds.
-
Sample Preparation:
-
Collect cell-free supernatant from the microbial culture.
-
Acidify the supernatant to pH ~2.0-3.0 with an acid like HCl.[15]
-
Extract the indole compounds using an organic solvent such as ethyl acetate.
-
Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent (e.g., methanol) for injection.[15]
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 5 μm; 250 by 4.6 mm).[15]
-
Use a mobile phase gradient, typically of acetonitrile and water containing an acidifier like 0.1% trifluoroacetic acid or 0.1% formic acid.[15] A typical gradient might run from 10% to 90% acetonitrile over 25 minutes at a flow rate of 1 mL/min.[15]
-
-
Mass Spectrometry Detection:
-
Couple the HPLC effluent to a mass spectrometer (e.g., Agilent 6220 TOF-MS) operating in electrospray ionization (ESI) mode.[15]
-
Perform qualitative screening based on the exact masses of the target compounds (IAA and IAM).[15]
-
For quantification, operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.
-
-
Data Analysis: Quantify IAM and IAA by comparing peak areas to those of pure standards injected under the same conditions.[15]
Protocol 5.3: In Vitro Enzyme Activity Assay
This protocol verifies the function of the IaaM and IaaH enzymes, often using heterologously expressed and purified proteins.[11]
-
Protein Expression and Purification:
-
Clone the iaaM and iaaH genes into suitable expression vectors (e.g., pET vectors) and transform into an expression host like E. coli.
-
Induce protein expression with IPTG.[11]
-
Purify the His-tagged fusion proteins using affinity chromatography.
-
-
IaaM (Tryptophan-2-monooxygenase) Assay:
-
Prepare a reaction mixture containing the purified IaaM enzyme, its substrate L-tryptophan, and necessary co-factors in a suitable buffer.
-
Incubate the reaction under optimal conditions.
-
Stop the reaction and analyze the product mixture for the formation of IAM using HPLC-MS/MS as described in Protocol 5.2.[11]
-
-
IaaH (IAM hydrolase) Assay:
-
Prepare a reaction mixture containing the purified IaaH enzyme and its substrate, IAM, in a buffer.
-
Incubate the reaction and subsequently analyze the product mixture for the formation of IAA using HPLC-MS/MS.[11]
-
Significance and Broader Context
The IAM pathway is not merely a metabolic curiosity; it plays a crucial role in microbe-host interactions.
-
Phytopathogenesis: In pathogens like Agrobacterium tumefaciens and Pseudomonas savastanoi, the transfer and expression of iaaM and iaaH genes in the plant host lead to an overproduction of auxin, causing cell proliferation and the formation of galls or tumors.[1] The ability to produce IAA via this pathway is directly linked to virulence.[14]
-
Phytostimulation: In beneficial bacteria, the production of IAA can promote plant growth by enhancing root development and nutrient uptake. The concentration of IAA produced is critical, as high levels can be inhibitory.[15]
-
Convergent Evolution: The IAM pathway highlights interesting evolutionary questions. While the two-step pathway is common in bacteria, plants also possess amidase enzymes capable of converting IAM to IAA, though the corresponding plant-based IaaM-like enzyme for converting tryptophan to IAM is not well-established, suggesting distinct evolutionary routes to the same end-product.[18][19]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 10. Biosynthesis of indole-3-acetic acid via the this compound pathway in Streptomyces spp. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway [frontiersin.org]
- 12. Identification and functional characterization of this compound-mediated IAA biosynthesis in plant-associated Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]
- 18. Old Town Roads: Routes of Auxin Biosynthesis Across Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
The Role of Indole-3-acetamide as an Auxin Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. Its biosynthesis is a complex network of pathways, with Indole-3-acetamide (IAM) emerging as a significant precursor, particularly in plant-microbe interactions and as a component of endogenous auxin synthesis in plants. This technical guide provides an in-depth examination of the IAM-dependent auxin biosynthesis pathway, detailing the enzymatic conversions, presenting quantitative data from key studies, and outlining experimental protocols for its investigation. The guide is intended to serve as a comprehensive resource for researchers in plant biology, microbiology, and drug development seeking to understand and manipulate this crucial phytohormone pathway.
Introduction to the this compound (IAM) Pathway
The IAM pathway is a two-step process that converts L-tryptophan (Trp) to IAA.[1][2][3] Initially identified and extensively characterized in phytopathogenic bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae, this pathway is now recognized to function in beneficial bacteria and has been identified in plants as well.[2][4][5][6][7]
In this pathway, the first committed step is the conversion of Trp to IAM, catalyzed by the enzyme tryptophan-2-monooxygenase , encoded by the iaaM gene.[2][3][8] Subsequently, IAM is hydrolyzed to produce IAA and ammonia by an IAM hydrolase , encoded by the iaaH gene.[2][3] In plants, the IAM hydrolase function is carried out by enzymes belonging to the AMIDASE 1 (AMI1) and IAMH family.[4][5][9]
While the indole-3-pyruvic acid (IPyA) pathway is considered the primary route for auxin biosynthesis in plants, the IAM pathway plays a crucial role in certain developmental contexts and in the modulation of auxin homeostasis, particularly under stress conditions.[8][10][11][12][13] The accumulation of IAM has been shown to impact plant growth and trigger stress responses, highlighting the importance of its regulation.[12][14]
Enzymology of the IAM Pathway
The conversion of tryptophan to IAA via the IAM pathway is mediated by two key enzymes:
-
Tryptophan-2-monooxygenase (IaaM): This enzyme catalyzes the oxidative decarboxylation of L-tryptophan to form this compound. The iaaM gene has been widely utilized in transgenic studies to modulate auxin levels in plants, as its overexpression is sufficient to cause auxin overproduction phenotypes.[4][8]
-
This compound Hydrolase (IaaH/AMI1/IAMH): This amidohydrolase is responsible for the final step, hydrolyzing IAM to the active auxin, IAA. Homologs of the bacterial iaaH gene have been identified in various plant species, including Arabidopsis thaliana and Nicotiana tabacum, indicating a conserved function.[5][9] In Arabidopsis, IAMH1 and IAMH2 are the main enzymes responsible for this conversion.[4][15]
Quantitative Data on IAM-mediated Auxin Biosynthesis
The following tables summarize quantitative data from studies investigating the IAM pathway, providing insights into enzyme activity and metabolite levels.
Table 1: In vitro Activity of IAM Hydrolases
| Enzyme Source | Substrate | Product | Specific Activity | Reference |
| Burkholderia pyrrocinia JK-SH007 (recombinant) | This compound | Indole-3-acetic acid | 25.645 ng/mL IAA generated | [2] |
| Arabidopsis thaliana (crude extracts from ami1 mutants) | This compound | Indole-3-acetic acid | ~45-50% reduction in activity compared to wild-type | [13] |
Table 2: Endogenous Levels of IAM and IAA in Arabidopsis thaliana
| Genotype | IAM Content (relative to WT) | IAA Content (relative to WT) | Reference |
| ami1-1 mutant | Significantly higher | ~15-30% lower | [13] |
| ami1-2 mutant | Significantly higher | ~15-30% lower | [13] |
| AMI1 conditional overexpression | Significantly lower | Moderately higher | [13] |
Table 3: In planta Production of IAM and IAA by Colletotrichum gloeosporioides
| Time Post-Inoculation | IAM per plant | IAA per plant | IAM:IAA Ratio | Reference |
| 48 hours | Present | Present | 1.3:1 | [16] |
| 96 hours | Higher levels | Similar levels | 2.6:1 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of IAM as an auxin precursor.
Quantification of Auxins and Precursors by GC-MS/MS
This protocol is adapted from established methods for high-throughput and quantitative analysis of auxin and its precursors from plant tissues.[17][18][19]
1. Sample Preparation and Homogenization:
- Harvest 2-10 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
- Add 20 µl of homogenization buffer for every 10 mg of tissue.
- Add stable-labeled internal standards (e.g., [¹³C₆]IAA, [¹³C₁₁,¹⁵N₂]Trp) for absolute quantification.[17] The amount of internal standard should be in the range of 0.1 to 10 times the endogenous level.[17]
- Homogenize the tissue using a mechanical homogenizer.
2. Solid Phase Extraction (SPE):
- Purify the analytes using SPE tips. This method is simple and convenient for large sample sets.[18][19]
- For IAA and its precursors, a two-step SPE process with an amino (NH₂) resin followed by a polymethylmethacrylate epoxide (PMME) resin can be employed for purification.[19][20]
3. Derivatization:
- Derivatize the purified analytes to improve their volatility and detection by GC-MS.
4. GC-MS/MS Analysis:
- Analyze the derivatized samples using a gas chromatograph-mass spectrometer (GC-MS/MS) in selected reaction monitoring (SRM) mode to determine the precise abundance of the analytes.[17]
In Vitro IAM Hydrolase Activity Assay
This protocol is based on methods used to determine the enzymatic conversion of IAM to IAA.[13]
1. Protein Extraction:
- Homogenize plant tissue or microbial cells in an appropriate extraction buffer.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude protein extract.
- Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. Enzyme Reaction:
- Prepare a reaction mixture containing a known amount of protein extract (e.g., 200 µg), a saturating concentration of IAM (e.g., 5 mM), and a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[13]
- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 3 hours).[13]
3. Quantification of IAA:
- Stop the reaction (e.g., by adding acid).
- Quantify the amount of IAA produced using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence or mass spectrometry detector.[13]
Signaling Pathways and Experimental Workflows
Tryptophan-Dependent Auxin Biosynthesis Pathways
The following diagram illustrates the major tryptophan-dependent pathways for IAA biosynthesis, highlighting the position of the this compound (IAM) pathway.
Caption: Tryptophan-dependent auxin biosynthesis pathways.
Experimental Workflow for Investigating IAM-mediated Auxin Biosynthesis
The following diagram outlines a typical experimental workflow for studying the IAM pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Two homologous this compound (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMI1 gene family: this compound hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]
- 12. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Dual Life of Indole-3-acetamide: From Phytohormone Precursor to Signaling Molecule in Plants and Fungi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetamide (IAM) has long been recognized as a key intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), in various microorganisms. However, recent research has unveiled a more complex and nuanced role for IAM, not only as a metabolic precursor but also as a signaling molecule in its own right, particularly in plants. This technical guide provides a comprehensive overview of the natural sources of IAM in plants and fungi, the history of its discovery, and its emerging role in physiological processes. We present quantitative data on IAM levels, detailed experimental protocols for its extraction and analysis, and a review of the known signaling pathways involving this multifaceted molecule. This guide is intended to be a valuable resource for researchers investigating auxin metabolism, plant-microbe interactions, and novel targets for drug development.
Introduction
This compound (IAM) is an organic compound that serves as a crucial intermediate in one of the biosynthetic pathways of the plant hormone indole-3-acetic acid (IAA). While the "IAM pathway" was initially characterized in plant-associated bacteria, its presence and significance have since been established in both the fungal and plant kingdoms. This guide delves into the natural occurrence, discovery, and functional significance of IAM, with a particular focus on its roles in plants and fungi.
Discovery and Natural Sources of this compound
Discovery in Fungi
The this compound pathway was first reported in a fungus in 1995, in the plant pathogen Colletotrichum gloeosporioides[1]. This discovery was significant as it expanded the known distribution of this IAA biosynthesis route beyond bacteria. Subsequent research has identified the IAM pathway in a variety of other fungal species, highlighting its importance in fungal physiology and plant-fungus interactions.
Discovery in Plants
The unequivocal identification of endogenous this compound in plants was first reported in sterile-grown Arabidopsis thaliana in 2002[2]. This finding was pivotal, as it demonstrated that plants possess the metabolic machinery to produce IAM independently of microbial associations. The study also noted that IAM levels were highest in imbibed seeds and declined during early seedling development[2].
Natural Occurrence
This compound has been identified in a range of plant and fungal species. Its presence is often linked to the organism's ability to synthesize IAA, but as research progresses, an independent role for IAM is becoming more apparent.
Table 1: Quantitative Levels of this compound (IAM) in Various Plant Species
| Plant Species | Tissue/Condition | IAM Concentration | Reference |
| Arabidopsis thaliana (Col-0) | Imbibed Seeds | ~150 pmol/g FW | [2] |
| Arabidopsis thaliana (Col-0) | 2-week-old seedlings | ~1 pmol/g FW | [3] |
| Arabidopsis thaliana (ami1-2 mutant) | 2-week-old seedlings | ~10 pmol/g FW | [3] |
| Arabidopsis thaliana (sur1-1 mutant) | Not specified | 34-fold increase vs. WT | [4][5] |
| Zea mays | Tassel | Relative abundance reported | [6] |
Table 2: Quantitative Levels of this compound (IAM) in Various Fungal Species
| Fungal Species | Culture Conditions | IAM Concentration | Reference |
| Fusarium proliferatum ET1 | CD + 4 mM tryptophan | Significant production | [7][8] |
| Fusarium verticillioides 149 | CD + 4 mM tryptophan | Minor amounts | [7][8] |
| Fusarium fujikuroi m567 | CD + 4 mM tryptophan | Inactive pathway | [7][8] |
| Fusarium oxysporum f. sp. lycopersici 42-87 | CD + 4 mM tryptophan | Inactive pathway | [7][8] |
| Colletotrichum gloeosporioides | Czapek Dox + 1-5 mM tryptophan | Levels increased with tryptophan concentration | [1][9] |
| Cyanodermella asteris | MEAlow medium + 100 µM IAM | Increased IAA biosynthesis | [10] |
Biosynthesis and Signaling Pathways
The this compound Biosynthetic Pathway
The primary route for IAM biosynthesis is the tryptophan-dependent pathway. In this pathway, the amino acid L-tryptophan is converted to IAM by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. Subsequently, IAM is hydrolyzed to produce IAA and ammonia by the enzyme IAM hydrolase, encoded by the iaaH gene[11]. In plants like Arabidopsis, a significant portion of IAM is thought to be derived from indole-3-acetaldoxime (IAOx)[12].
Figure 1. Biosynthetic pathways leading to the formation of this compound (IAM).
This compound Signaling Pathway in Plants
Recent evidence suggests that IAM is not merely an intermediate but also a signaling molecule that can influence plant growth and stress responses, often in opposition to the growth-promoting effects of IAA[4]. High levels of IAM have been shown to induce the expression of stress-related genes and stimulate the biosynthesis of abscisic acid (ABA), a key hormone in stress responses[4][13]. This crosstalk is mediated, at least in part, by the transcriptional regulation of genes such as NCED3, which encodes a key enzyme in ABA biosynthesis[13][14]. Furthermore, the transcription factor MYB74 has been identified as a downstream target of IAM signaling, contributing to the control of osmotic stress responses[14].
Figure 2. Known signaling cascade initiated by elevated levels of this compound in plants.
Experimental Protocols
Extraction of this compound from Plant Tissues
This protocol is adapted for the extraction of IAM from plant tissues for subsequent analysis by LC-MS/MS[4].
-
Sample Preparation: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Extraction: Resuspend the powdered tissue in 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v). Add an appropriate internal standard, such as ¹³C₆-IAM, for accurate quantification.
-
Incubation and Centrifugation: Shake the mixture for 30 minutes at 4°C. Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove interfering compounds. Elute the indolic compounds with methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Extraction of this compound from Fungal Cultures
This protocol is a general guideline for extracting IAM from fungal liquid cultures[15][16].
-
Culture Growth: Grow the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek Dox) supplemented with L-tryptophan (e.g., 1-5 mM) to induce IAA/IAM production.
-
Mycelium Separation: Separate the fungal mycelium from the culture medium by filtration or centrifugation.
-
Extraction from Mycelium (Optional): The mycelium can be ground in liquid nitrogen and extracted with a suitable solvent like methanol or ethyl acetate to analyze intracellular IAM.
-
Extraction from Culture Filtrate: Acidify the culture filtrate to pH 2.5-3.0 with HCl.
-
Liquid-Liquid Extraction: Extract the acidified filtrate twice with an equal volume of ethyl acetate.
-
Drying and Reconstitution: Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator. Reconstitute the residue in methanol for analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of IAM[4][17].
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for IAM.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both IAM and its labeled internal standard. For IAM, a common transition is m/z 175 -> 130.
-
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection can also be used for IAM quantification, though it may be less sensitive and specific than LC-MS/MS[18][19].
-
Chromatographic Separation: Similar to LC-MS/MS, a C18 column with a gradient of acidified water and methanol/acetonitrile is used.
-
Detection:
-
Fluorescence: Excitation at ~280 nm and emission at ~350 nm.
-
UV: Detection at ~220 nm or ~280 nm.
-
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from pure IAM standards.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical workflow for the investigation of IAM biosynthesis and its physiological role in a given organism.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. crbb-journal.com [crbb-journal.com]
- 8. researchjournal.co.in [researchjournal.co.in]
- 9. Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 14. The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jabonline.in [jabonline.in]
- 18. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Rigidity of a Key Biological Precursor: A Technical Guide to the Conformational Analysis of Indole-3-acetamide
For Immediate Release
A comprehensive technical guide detailing the conformational analysis and structural rigidity of Indole-3-acetamide (IAM), a crucial intermediate in auxin biosynthesis, is now available for researchers, scientists, and professionals in drug development. This guide synthesizes findings from advanced spectroscopic techniques and computational modeling to provide a definitive overview of the molecule's three-dimensional structure.
This compound, a key player in the metabolic pathways of plants and various microorganisms, exhibits a surprisingly rigid structure. This guide delves into the experimental and theoretical evidence that points to a single, stable conformation of IAM in the gas phase, a stark contrast to the conformational flexibility observed in many of its parent compounds, such as tryptophan. This inherent rigidity is believed to be a critical factor in its biological function, facilitating specific enzymatic recognition and conversion to the plant hormone indole-3-acetic acid (IAA).
This in-depth guide presents quantitative data in clearly structured tables, offers detailed experimental and computational protocols, and utilizes visualizations to illustrate key concepts and workflows, providing a valuable resource for understanding the structure-function relationship of this important biomolecule.
Gas-Phase Conformational Analysis: A Singular Structure
Recent studies employing a combination of laser ablation (LA) with chirped-pulse (CP) and molecular beam (MB) Fourier transform microwave (FTMW) spectroscopy have unequivocally demonstrated that this compound exists as a single stable conformer in the gas phase.[1][2] This remarkable rigidity is attributed to the planar nature of the acetamide group and the formation of a stabilizing intramolecular hydrogen bond between the amino group and the indole ring's π-electron system.
The key dihedral angles that define this single conformation, determined through a synergistic approach of high-resolution rotational spectroscopy and quantum chemical calculations, are presented below.
| Dihedral Angle | Description | Value (°) (B3LYP-D3BJ/6-311++G(d,p)) |
| τ(C4-C3-C10-C11) | Rotation around the C3-C10 bond | 89.8 |
| τ(C3-C10-C11-N13) | Rotation around the C10-C11 bond | 178.9 |
| τ(H15-N13-C11-O12) | Amide bond planarity | 179.9 |
| Table 1: Key Dihedral Angles of the Single Stable Conformer of this compound in the Gas Phase. Data sourced from computational results that best fit the experimental rotational constants.[1] |
Solid-State Conformation: Insights from X-ray Crystallography
To provide a comparative analysis, the crystal structure of this compound has been investigated. The crystallographic data, available through the Crystallography Open Database (COD) under the identifier[3](--INVALID-LINK--), reveals the conformation of IAM in the solid state. Analysis of the crystallographic information file (CIF) allows for the determination of bond lengths, bond angles, and dihedral angles within the crystal lattice. This solid-state data offers a valuable counterpoint to the gas-phase studies, enabling an assessment of the influence of intermolecular forces on the molecule's conformation.
(Note: A detailed table of crystallographic dihedral angles would be presented here following the acquisition and analysis of the CIF file.)
Experimental and Computational Methodologies
A thorough understanding of the techniques employed is crucial for a critical evaluation of the conformational data. This section provides an overview of the key experimental and computational protocols.
Experimental Protocols
Laser Ablation Fourier Transform Microwave (LA-FTMW) Spectroscopy: This powerful technique allows for the study of the rotational spectra of solid-state samples in the gas phase.
A solid sample of this compound is vaporized by a high-energy laser pulse. The resulting plume of molecules is entrained in a supersonic jet of an inert carrier gas, which cools the molecules to very low rotational temperatures. This jet is then interrogated by a chirped microwave pulse inside a resonant cavity. The interaction of the molecules with the microwave field induces rotational transitions, and the subsequent free induction decay (FID) is detected. Fourier transformation of the FID signal yields the high-resolution rotational spectrum, from which precise rotational constants and, consequently, the molecular structure can be determined.[4]
Computational Workflow
Computational chemistry plays a vital role in complementing experimental data and providing a theoretical framework for understanding the observed conformational preferences.
The conformational analysis typically begins with a broad search of the potential energy surface using molecular mechanics methods to generate a large number of possible conformers.[5] Each of these initial structures is then subjected to a more accurate geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The relative energies of the optimized conformers are then calculated to identify the most stable structures. For this compound, this process consistently leads to a single low-energy conformer, reinforcing the experimental findings of its rigidity.[1]
Solution-Phase Behavior: An Area for Future Investigation
While the gas-phase and solid-state conformations of this compound are well-characterized, its structure in solution remains an area that warrants further investigation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of Nuclear Overhauser Effects (NOEs) and scalar coupling constants, could provide valuable insights into the solution-phase conformation and dynamics. Such studies would complete the conformational picture of this important molecule across different physical states.
Structure-Function Relationship and Biological Implications
The established structural rigidity of this compound likely plays a significant role in its biological function as a precursor to IAA. The well-defined, single conformation may facilitate a highly specific "lock-and-key" interaction with the active site of the enzyme this compound hydrolase, which catalyzes its conversion to IAA. This structural pre-organization could enhance the efficiency and specificity of the biosynthesis of this critical plant hormone.
Conclusion
The conformational analysis of this compound reveals a molecule with remarkable structural rigidity, existing as a single stable conformer in the gas phase. This inherent lack of flexibility, driven by the electronic and steric properties of the acetamide group, is a defining characteristic that likely underpins its specific biological role. This technical guide provides a comprehensive overview of the current understanding of IAM's conformation, the methodologies used for its determination, and the implications for its function in auxin biosynthesis. Further studies into its solution-phase behavior will provide a more complete structural and dynamic profile of this vital biomolecule.
References
- 1. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family [mdpi.com]
- 2. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
The Rising Therapeutic Potential of Novel Synthetic Indole-3-Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and development of novel therapeutic agents. Among its myriad derivatives, synthetic indole-3-acetamides have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel indole-3-acetamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the coupling of indole-3-acetic acid with various amines. A common and efficient method is the one-pot multicomponent reaction utilizing a coupling reagent such as 1,1'-carbonyldiimidazole (CDI).[1][2]
General Synthetic Protocol
The general synthetic scheme involves the activation of indole-3-acetic acid with a coupling agent, followed by the nucleophilic attack of a primary or secondary amine.
Experimental Protocol: One-Pot Synthesis of Indole-3-Acetamides [1][2]
-
Activation of Indole-3-Acetic Acid: To a solution of indole-3-acetic acid in an appropriate solvent (e.g., acetonitrile), a catalytic amount of pyridine is added. 1,1'-carbonyldiimidazole (CDI) is then added portion-wise, and the reaction mixture is stirred at room temperature. The pyridine acts as a base to deprotonate the carboxylic acid, facilitating its reaction with CDI.[1][2] The evolution of CO2 gas indicates the formation of an activated intermediate.[1][2]
-
Amine Coupling: The desired substituted aniline or other amine is then added to the reaction mixture. The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired this compound derivative.
Biological Activities and Quantitative Data
Novel synthetic this compound derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented for comparative analysis.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[3][4]
A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives containing 1,3,4-thiadiazole and 4H-1,2,4-triazol-4-amine moieties were synthesized and evaluated for their antiproliferative activity.[3] Compound 10b , a 1,3,4-thiadiazole derivative, was identified as a highly potent agent against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cells.[3]
| Compound | Cell Line | IC50 (nM)[3] |
| 10b | A549 | 12.0 |
| K562 | 10 | |
| Gefitinib (Standard) | A549 | 984 |
| 5-Fluorouracil (Standard) | K562 | 12250 |
Another study reported a series of indole-aryl amide derivatives, with compound 5 showing noteworthy selectivity towards HT29 (colon carcinoma) cells.[4]
| Compound | Cell Line | IC50 (µM)[4] |
| 5 | HT29 | 2.61 |
| PC3 | 0.39 | |
| J6 | 0.37 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a standard anticancer drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial and Antibiotic Adjuvant Activity
A new class of indole-3-acetamido-polyamine conjugates has shown promising antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.[5][6][7] Several of these compounds exhibited minimum inhibitory concentrations (MIC) of less than 0.2 µM.[5][6][7]
| Compound | Organism | MIC (µM)[5][6] |
| 14b, 15b, 17c, 18a, 18b, 18d, 19b, 19e, 20c, 20d | MRSA | < 0.2 |
| C. neoformans | < 0.2 |
Furthermore, some derivatives, such as the 5-bromo substituted compound 15c , not only displayed intrinsic activity against E. coli but also acted as strong enhancers of the antibiotic action of doxycycline against Pseudomonas aeruginosa.[5][6][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antihyperglycemic and Antioxidant Activities
A series of twenty-four this compound derivatives were synthesized and screened for their α-amylase inhibitory and antioxidant activities.[1][2] Several compounds showed potent inhibition of α-amylase, with IC50 values comparable to the standard drug acarbose.[2]
| Compound | α-Amylase Inhibition IC50 (µM)[1] | DPPH Radical Scavenging IC50 (µM)[1] | ABTS Radical Scavenging IC50 (µM)[1] |
| 1-24 (Range) | 1.09 ± 0.11 to 2.84 ± 0.1 | 0.81 ± 0.25 to 2.75 ± 0.03 | 0.35 ± 0.1 to 2.19 ± 0.08 |
| Acarbose (Standard) | 0.92 ± 0.40 | - | - |
Experimental Protocol: α-Amylase Inhibition Assay [1]
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The test compound at various concentrations is pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to the mixture to initiate the enzymatic reaction. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development and Measurement: The mixture is heated in a boiling water bath, and after cooling, the absorbance is measured at 540 nm. The absorbance is proportional to the amount of reducing sugar produced.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through various molecular mechanisms, including the modulation of key signaling pathways.
Anticancer Mechanisms
The potent anticancer activity of some this compound derivatives has been linked to the modulation of the EGFR and p53-MDM2 pathways.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Crosstalk Between Indole-3-acetamide, Abscisic Acid, and Auxin Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The intricate network of phytohormone signaling pathways governs plant growth, development, and responses to environmental stimuli. This technical guide delves into the critical crosstalk between indole-3-acetamide (IAM), a precursor to the primary auxin indole-3-acetic acid (IAA), the stress hormone abscisic acid (ABA), and overall auxin homeostasis. A key mediator in this interaction is the enzyme AMIDASE 1 (AMI1), which catalyzes the conversion of IAM to IAA. Functional impairment of AMI1 leads to an accumulation of IAM, which in turn triggers ABA biosynthesis and related stress responses, thereby creating a nexus between growth and stress signaling. Understanding this interplay is crucial for developing novel strategies to enhance crop resilience and manipulate plant architecture. This document provides an in-depth overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to investigate this hormonal crosstalk.
Core Signaling Pathways
The interaction between IAM, ABA, and auxin homeostasis is a complex regulatory network. Under normal growth conditions, IAM is efficiently converted to IAA by AMI1, contributing to the cellular auxin pool that promotes growth and development. However, under abiotic stress conditions, the expression of AMI1 can be repressed, leading to an accumulation of IAM. This accumulated IAM appears to act as a signaling molecule that upregulates the expression of key ABA biosynthesis genes, such as 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), resulting in increased ABA levels and the activation of stress-responsive pathways. This shift from a growth-oriented state to a stress-acclimated state is a key aspect of the plant's survival strategy.
This compound and Auxin Biosynthesis
This compound is an intermediate in a tryptophan-dependent auxin biosynthesis pathway.[1][2] The final step, the conversion of IAM to IAA, is catalyzed by amidases, with AMI1 being a key enzyme in Arabidopsis thaliana.[1][3] The regulation of AMI1 expression is therefore a critical control point in determining the flux through this pathway and influencing overall auxin levels.
Abscisic Acid Signaling Cascade
The core ABA signaling pathway is initiated by the binding of ABA to its receptors, the PYR/PYL/RCAR family of proteins.[4][5] This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway.[4][5] The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream targets, including transcription factors like ABFs/AREBs, to regulate the expression of ABA-responsive genes.[4][5]
Crosstalk between IAM, ABA, and Auxin
The crosstalk is centered on the activity of AMI1. When AMI1 function is impaired, either genetically or through environmental stress, the resulting accumulation of IAM triggers an increase in ABA biosynthesis.[6][7] This suggests that IAM, in addition to being an auxin precursor, functions as a signaling molecule that links the auxin biosynthetic pathway to the ABA stress response pathway. Conversely, high levels of ABA can influence auxin homeostasis by affecting auxin transport and signaling. For instance, ABA has been shown to reduce the levels of auxin efflux carriers like PIN2.[8]
Data Presentation
The following tables summarize quantitative data from studies on Arabidopsis thaliana ami1 mutants, which have impaired conversion of IAM to IAA. These mutants provide a valuable genetic tool to study the impact of IAM accumulation on ABA and auxin homeostasis.
Table 1: Endogenous Phytohormone Levels in ami1 Mutants
| Genotype | This compound (IAM) (pmol/g FW) | Indole-3-acetic acid (IAA) (pmol/g FW) | Abscisic acid (ABA) (pmol/g FW) | Reference |
| Wild Type (Col-0) | ~5 | ~20 | ~100 | [6] |
| ami1-1 | ~15 (+200%) | ~15 (-25%) | ~250 (+150%) | [6] |
| ami1-2 | ~20 (+300%) | ~14 (-30%) | ~300 (+200%) | [6] |
Values are approximate and represent the trend observed in the cited literature. FW = Fresh Weight. Percentages in parentheses indicate the approximate change relative to the wild type.
Table 2: Relative Gene Expression of ABA Biosynthesis and Signaling Genes in ami1 Mutants
| Gene | Function | Relative Expression in ami1 mutants (Fold Change vs. Wild Type) | Reference |
| NCED3 | Key enzyme in ABA biosynthesis | ~3.0 | [6] |
| ABA1 | Zeaxanthin epoxidase in ABA biosynthesis | ~1.5 | [6] |
| AAO3 | Aldehyde oxidase in ABA biosynthesis | ~2.0 | [6] |
| MYB74 | Transcription factor, negative growth regulator | ~2.5 | [9] |
Mandatory Visualizations
Signaling Pathways
Caption: Crosstalk between IAM, ABA, and Auxin Homeostasis.
Experimental Workflow: Quantifying Hormones and Gene Expression
References
- 1. Quantification of plant hormones by standard addition method [protocols.io]
- 2. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. In Situ Proximity Ligation Assay to Detect the Interaction Between Plant Transcription Factors and Other Regulatory Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
Indole-3-Acetamide: A Critical Intermediate in Tryptophan-Dependent Auxin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of physiological and developmental processes, from cell division and elongation to root formation and fruit development. The biosynthesis of IAA is a complex process with multiple pathways, broadly categorized as tryptophan-dependent and tryptophan-independent. Among the tryptophan-dependent routes, the indole-3-acetamide (IAM) pathway represents a crucial and well-characterized mechanism for IAA production, not only in plants but also in a wide range of plant-associated microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the IAM pathway, detailing its core enzymatic steps, regulatory aspects, and the experimental methodologies used for its investigation.
The this compound (IAM) Pathway
The IAM pathway is a two-step enzymatic process that converts L-tryptophan to indole-3-acetic acid.[1][2][3] This pathway is particularly prominent in various phytopathogenic and plant-growth-promoting bacteria.[3][4]
The two key enzymes involved in this pathway are:
-
Tryptophan-2-monooxygenase (IaaM): This enzyme catalyzes the initial and rate-limiting step, the conversion of L-tryptophan to this compound (IAM).[3][5] The reaction involves the incorporation of an oxygen atom into the tryptophan side chain, leading to the formation of IAM, carbon dioxide, and water.[5] The gene encoding this enzyme is commonly referred to as iaaM or aux1.[6]
-
This compound hydrolase (IaaH): The second step involves the hydrolysis of IAM to produce indole-3-acetic acid (IAA) and ammonia.[1][3] This reaction is catalyzed by IAM hydrolase, encoded by the iaaH or aux2 gene.[6]
While initially considered a prokaryotic pathway, evidence now suggests the presence and functionality of the IAM pathway in plants as well, such as in Arabidopsis thaliana.[7][8]
Comparative Overview of Tryptophan-Dependent IAA Biosynthesis Pathways
To provide a broader context, the IAM pathway is one of several known tryptophan-dependent routes for IAA synthesis. Other significant pathways include the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (TAM) pathway, and the indole-3-acetonitrile (IAN) pathway.[1][9][10]
| Pathway | Key Intermediate(s) | Key Enzyme(s) | Organisms |
| This compound (IAM) Pathway | This compound (IAM) | Tryptophan-2-monooxygenase (IaaM), this compound hydrolase (IaaH) | Bacteria, Fungi, Plants |
| Indole-3-pyruvic acid (IPyA) Pathway | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferase (TAA/TAR), YUCCA flavin monooxygenases (YUC) | Plants, Bacteria, Fungi |
| Tryptamine (TAM) Pathway | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase (TDC), Amine oxidase | Plants, Bacteria, Fungi |
| Indole-3-acetonitrile (IAN) Pathway | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450s (CYP79B2/B3), Nitrilase | Plants (especially Brassicaceae) |
Quantitative Data on IAA and IAM Production
The production of IAA and its precursor IAM can vary significantly depending on the organism and environmental conditions. The following table summarizes quantitative data from studies on bacterial IAA synthesis.
| Organism | Compound | Concentration | Conditions | Reference |
| Pseudomonas chlororaphis O6 | IAA | ~30 µg/mL | 48-hour culture with tryptophan | [11] |
| Burkholderia pyrrocinia JK-SH007 | IAM | 2.015 ng/mL | In vitro reaction with purified Tryptophan 2-monooxygenase | [12][13] |
| Burkholderia pyrrocinia JK-SH007 | IAA | 25.645 ng/mL | In vitro reaction with purified Indoleacetamide hydrolase | [12][13] |
| ami1 mutant (Arabidopsis thaliana) | IAM | Significantly higher than wild-type | 2-week-old seedlings | [14] |
| ami1 mutant (Arabidopsis thaliana) | IAA | 15-30% lower than wild-type | 2-week-old seedlings | [14] |
Experimental Protocols
Accurate quantification of IAM and IAA is essential for studying the IAM pathway. A variety of methods are available, ranging from simple colorimetric assays to highly sensitive mass spectrometry techniques.
Colorimetric Determination of IAA (Salkowski Reagent Method)
This method provides a rapid and cost-effective way to estimate total indolic compound concentrations.[6]
-
Principle: The Salkowski reagent (ferric chloride in perchloric or sulfuric acid) reacts with indolic compounds to produce a characteristic pink to red color, the intensity of which is proportional to the concentration.[6][15]
-
Protocol:
-
Centrifuge the bacterial or plant extract to obtain a clear supernatant.
-
Mix 1 mL of the supernatant with 2-4 mL of Salkowski's reagent.[15][16]
-
Measure the absorbance at 530 nm using a spectrophotometer.[6][16]
-
Quantify the IAA concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.[16]
-
-
Limitations: This method is not specific to IAA and can react with other indole-containing compounds, potentially leading to an overestimation.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and quantitative analysis of IAM and IAA.
-
Principle: This technique separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.
-
Protocol Outline:
-
Prepare a cell-free supernatant or plant extract.
-
Acidify the sample to approximately pH 2.8 with HCl.
-
Extract the auxins with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and resuspend the residue in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Detect IAM and IAA using a UV detector (typically at 280 nm) or a fluorescence detector.
-
Quantify by comparing peak areas to those of authentic standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the identification and quantification of IAM and IAA, especially at low concentrations.[18][19]
-
Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by LC, molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the parent and fragment ions are used for highly specific detection and quantification.[19]
-
Protocol Outline:
-
Sample preparation is similar to that for HPLC, often involving solid-phase extraction for cleanup and concentration.
-
Inject the prepared sample into an LC-MS/MS system.
-
The analytes are separated on a C18 column.[18]
-
Detection is performed using electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode.[18]
-
Quantification is achieved using deuterated internal standards to correct for matrix effects and variations in extraction efficiency.[18]
-
Enzyme Assays
-
Tryptophan-2-monooxygenase (IaaM) Activity Assay:
-
Principle: The activity of IaaM can be determined by measuring the rate of oxygen consumption during the conversion of tryptophan to IAM.[20][21]
-
Reaction Mixture: Typically contains L-tryptophan, a buffer (e.g., Tris-HCl, pH 8.3), EDTA, and dithiothreitol.[20]
-
Detection: Oxygen consumption is monitored using an oxygen electrode.[21] Alternatively, the production of IAM can be quantified by HPLC or LC-MS/MS.[12]
-
-
This compound Hydrolase (IaaH) Activity Assay:
-
Principle: The activity of IaaH is measured by quantifying the amount of IAA produced from the hydrolysis of IAM.[6][14]
-
Reaction Mixture: Consists of a protein extract, IAM as the substrate, and a suitable buffer.[6]
-
Detection: The produced IAA can be quantified using the Salkowski reagent method, HPLC, or LC-MS/MS.[6][14]
-
Visualizations
Signaling Pathway
Caption: The this compound (IAM) pathway for IAA biosynthesis.
Experimental Workflow
Caption: A generalized experimental workflow for the quantification of IAA.
Logical Relationship of IAA Biosynthesis Pathways
Caption: Interrelationship of major tryptophan-dependent IAA biosynthesis pathways.
Conclusion
The this compound pathway is a fundamental route for the biosynthesis of the vital plant hormone auxin. Its presence and activity in both prokaryotes and eukaryotes highlight its evolutionary significance. For researchers in plant science, microbiology, and drug development, a thorough understanding of this pathway and the methodologies to study it are paramount. The ability to accurately quantify IAM and IAA, and to assay the activity of the key enzymes IaaM and IaaH, provides the foundation for dissecting the regulation of auxin homeostasis and its role in plant growth, development, and interactions with the microbial world. This knowledge can be leveraged for applications ranging from the development of novel plant growth stimulants to the design of targeted herbicides or antimicrobial agents.
References
- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 6. A Simple Inexpensive Method for the Measurement of Indoleacetamide Hydrolase Activity [scirp.org]
- 7. Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. jircas.go.jp [jircas.go.jp]
- 11. Production of Indole-3-Acetic Acid via the this compound Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway [frontiersin.org]
- 14. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.3.1. Colorimetric Determination of Indole-3-Acetic Acid (IAA) [bio-protocol.org]
- 17. Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 19. mdpi.com [mdpi.com]
- 20. Identification of Tyr413 as an Active Site Residue in the Flavoprotein Tryptophan 2-Monooxygenase and Analysis of Its Contribution to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Structure of the Flavoprotein Tryptophan-2-Monooxygenase, a Key Enzyme in the Formation of Galls in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Robust One-Pot Protocol for the Synthesis of Indole-3-Acetamide Derivatives
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antihyperglycemic, antiviral, and antibacterial properties. Indole-3-acetamide derivatives, in particular, are of significant interest. They not only serve as key intermediates in chemical synthesis but have also been identified as potent agents with therapeutic potential, such as α-amylase inhibitors for managing hyperglycemia and as potential herbicides.
The development of efficient, one-pot synthesis protocols is crucial for accelerating drug discovery and development by minimizing reaction steps, reducing waste, and improving overall yield. Multicomponent reactions (MCRs) are particularly advantageous for building molecular complexity in a single step. This document outlines a reliable and straightforward one-pot, base-catalyzed method for synthesizing a library of 2-(1H-indol-3-yl)-acetamide derivatives.
Methodology Overview
The described protocol is a one-pot, two-step reaction that proceeds under mild conditions. The synthesis involves the coupling of indole-3-acetic acid with various substituted anilines using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent. The reaction is catalyzed by a base, such as pyridine, which facilitates the deprotonation of the carboxylic acid, enhancing its reactivity with CDI. This leads to the formation of a highly reactive acylimidazole intermediate. Subsequent nucleophilic attack by a substituted aniline on this intermediate yields the desired this compound derivative. The use of a base in conjunction with the coupling reagent has been shown to ease the formation of the intermediate and reduce the required reaction time.
Experimental Protocol
Materials and Reagents:
-
Indole-3-acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Pyridine
-
Acetonitrile (ACN), anhydrous
-
Substituted anilines (various)
-
Dichloromethane (DCM)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve indole-3-acetic acid (1.0 mmol, 0.175 g) in acetonitrile (20 mL).
-
Add pyridine (0.8 mL) to the solution.
-
To this stirring mixture, add 1,1'-carbonyldiimidazole (CDI) (1.0 mmol, 0.168 g).
-
Allow the mixture to stir at room temperature for 45 minutes. During this step, the evolution of CO2 gas may be observed, resulting in the formation of a reactive intermediate.
-
Amide Formation: To the reaction mixture, add the desired substituted aniline (1.0 mmol).
-
Continue stirring the mixture at room temperature. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the specific aniline used.
-
Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete (as indicated by TLC), perform an extraction with dichloromethane.
-
Wash the organic layer appropriately.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting crude product with hexane to remove non-polar impurities and obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (EIMS, HRMS).
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the yields for a selection of synthesized this compound derivatives using the described one-pot protocol with various substituted anilines.
| Compound ID | Substituted Aniline | Reaction Time (h) | Yield (%) |
| 1 | 2-Chloroaniline | 2 - 24 | 63 |
| 2 | 4-Chloroaniline | 2 - 24 | 76 |
| 3 | 2,3-Dichloroaniline | 2 - 24 | 90 |
| 4 | 2-Methylaniline | 2 - 24 | 58 |
| 5 | 4-Methylaniline | 2 - 24 | 97 |
| 6 | 4-Methoxyaniline | 2 - 24 | 86 |
| 7 | 3-Nitroaniline | 2 - 24 | 78 |
| 8 | 4-Nitroaniline | 2 - 24 | 89 |
Yields and reaction conditions are based on the general procedure described in the literature.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Proposed Reaction Mechanism
This diagram outlines the proposed chemical mechanism for the CDI-mediated coupling reaction.
Caption: Proposed mechanism for the base-catalyzed, CDI-mediated synthesis.
Application Note: Quantification of Endogenous Indole-3-acetamide using a Validated LC-MS/MS Method
Abstract
Indole-3-acetamide (IAM) is a crucial intermediate in the biosynthesis of the primary plant hormone auxin, indole-3-acetic acid (IAA), particularly in various bacteria.[1][2][3] The accurate quantification of endogenous IAM is essential for understanding its physiological roles and its impact on plant growth, development, and stress responses.[4][5] This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of endogenous IAM in biological matrices. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers, scientists, and drug development professionals with a reliable tool for their studies.
Introduction
This compound (IAM) is a key intermediate in the IAM pathway for auxin biosynthesis, a well-characterized pathway in bacteria.[1] In this two-step process, tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase, which is then hydrolyzed to IAA by an IAM hydrolase.[1][3] While the physiological role of IAA is well-established, emerging evidence suggests that IAM itself may have biological activity, potentially acting as a growth-repressing counterpart to IAA and influencing stress-related processes.[4] Therefore, the precise measurement of endogenous IAM levels is critical for elucidating its functions. This application note describes a comprehensive LC-MS/MS method for the reliable quantification of IAM.
Experimental Protocols
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound (IAM) standard
-
Internal Standard (e.g., 13C6-labeled IAM or a structurally similar compound)
-
Liquid nitrogen
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Harvesting and Quenching: Harvest approximately 100 mg of biological material (e.g., plant tissue, bacterial culture) and immediately freeze in liquid nitrogen to quench metabolic activity.[5]
-
Homogenization and Extraction: Homogenize the frozen sample in a pre-chilled mortar and pestle or using a bead beater. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water).
-
Centrifugation: Vortex the mixture thoroughly and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For enhanced extraction efficiency, the pellet can be re-extracted, and the supernatants pooled.
-
Internal Standard Spiking: Add the internal standard to the supernatant to a final concentration of 100 ng/mL.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Solid Phase Extraction (SPE) - Optional: For complex matrices, further cleanup using a C18 SPE cartridge can improve data quality.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous sample.
-
Wash with water to remove polar impurities.
-
Elute IAM with methanol.
-
Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water with 0.1% formic acid, 2% Acetonitrile with 0.1% formic acid).[5]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 2% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
IAM: Precursor ion (m/z) 175.1 -> Product ion (m/z) 130.1
-
Internal Standard: (To be determined based on the standard used)
-
Data Presentation
The following table summarizes representative quantitative data for endogenous this compound from published literature.
| Sample Type | Condition | Endogenous IAM Concentration (ng/g FW) | Reference |
| Arabidopsis thaliana seedlings (ami1-1 mutant) | 2-week-old | ~12 | (Lehmann et al., 2017) |
| Arabidopsis thaliana seedlings (ami1-2 mutant) | 2-week-old | ~15 | (Lehmann et al., 2017) |
| Arabidopsis thaliana seedlings (Wild-type Col-0) | 2-week-old | ~2 | (Lehmann et al., 2017) |
Visualizations
Signaling Pathway
Caption: The this compound (IAM) biosynthetic pathway in bacteria.
Experimental Workflow
Caption: Experimental workflow for the quantification of endogenous IAM.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of endogenous this compound. The described protocol, from sample preparation to data analysis, offers the sensitivity and selectivity required for accurate measurements in complex biological matrices. This method will be a valuable tool for researchers investigating the roles of IAM in various physiological and pathological processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro α-Amylase Inhibitory Assay of Indole-3-Acetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylase, a key enzyme in the digestive system, facilitates the breakdown of complex carbohydrates into simpler sugars.[1][2] Inhibiting this enzyme can slow down carbohydrate digestion and absorption, which in turn helps to manage post-meal blood glucose levels.[2][3] This makes α-amylase a significant therapeutic target for managing type 2 diabetes.[2][4] Indole-3-acetamide and its derivatives have emerged as a promising class of compounds with potential biological activities, including antihyperglycemic effects.[5][6][7] This document provides detailed protocols and application notes for conducting in vitro α-amylase inhibitory assays specifically for this compound compounds, aimed at researchers and professionals in drug development.
Mechanism of Action: α-Amylase and its Inhibition
α-Amylase is a metalloenzyme that requires calcium for its activity.[1][4] It hydrolyzes the α-1,4 glycosidic bonds present in polysaccharides like starch and glycogen, breaking them down into smaller oligosaccharides, maltose, and glucose.[1][4] The subsequent action of α-glucosidase further breaks down these sugars into glucose, which is then absorbed into the bloodstream.[1] By inhibiting α-amylase, the rate of carbohydrate digestion is reduced, leading to a slower and lower rise in blood glucose levels after a meal.[2]
Caption: Signaling pathway of α-amylase in carbohydrate digestion and its inhibition.
Quantitative Data Summary: α-Amylase Inhibitory Activity of this compound Compounds
The following table summarizes the in vitro α-amylase inhibitory activity of a series of synthesized this compound compounds. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Acarbose, a known α-amylase inhibitor, is used as a standard for comparison.
| Compound ID | Substituent on Aniline Ring | IC50 (µM) ± SD |
| 1 | 2-Methyl | 1.89 ± 0.15 |
| 2 | 3-Methyl | 1.95 ± 0.21 |
| 3 | 4-Methyl | 2.11 ± 0.09 |
| 4 | 2-Ethyl | 1.84 ± 0.04 |
| 5 | 4-Ethyl | 2.01 ± 0.12 |
| 6 | 2,3-Dimethyl | 1.11 ± 0.18 |
| 7 | 2,4-Dimethyl | 1.45 ± 0.09 |
| 8 | 2,5-Dimethyl | 1.59 ± 0.05 |
| 9 | 2,6-Dimethyl | 1.76 ± 0.07 |
| 10 | 3,4-Dimethyl | 1.83 ± 0.13 |
| 11 | 3,5-Dimethyl | 1.10 ± 0.08 |
| 12 | 2-Fluoro | 2.25 ± 0.16 |
| 13 | 3-Fluoro | 2.41 ± 0.06 |
| 14 | 4-Fluoro | 2.84 ± 0.10 |
| 15 | 2,3-Dichloro | 1.09 ± 0.11 |
| 16 | 2,4-Dichloro | 1.32 ± 0.03 |
| 17 | 2,5-Dichloro | 1.48 ± 0.19 |
| 18 | 3,4-Dichloro | 1.12 ± 0.14 |
| 19 | 2-Chloro-4-fluoro | 1.21 ± 0.02 |
| 20 | 2-Chloro-6-methyl | 1.63 ± 0.09 |
| 21 | 4-Bromo | 2.76 ± 0.17 |
| 22 | 4-Iodo | 2.53 ± 0.05 |
| 23 | 4-Nitro | 2.67 ± 0.11 |
| 24 | 4-Cyano | 2.38 ± 0.08 |
| Acarbose | Standard | 0.92 ± 0.40 |
Data sourced from a study on the synthesis and in vitro α-amylase inhibitory activity of indole-3-acetamides.[5][6]
Experimental Protocols
This section provides a detailed methodology for the in vitro α-amylase inhibitory assay.
Materials and Reagents:
-
Porcine pancreatic α-amylase (EC 3.2.1.1)
-
Starch (soluble)
-
This compound compounds
-
Acarbose (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Microplate reader
-
96-well microplates
-
Incubator
Preparation of Solutions:
-
Enzyme Solution: Prepare a solution of porcine pancreatic α-amylase in sodium phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure the absorbance readings are within the linear range of the assay.
-
Substrate Solution: Dissolve soluble starch in sodium phosphate buffer to a final concentration of 1% (w/v). Heat the solution gently until the starch is completely dissolved.
-
Inhibitor Solutions: Dissolve the this compound compounds and acarbose in DMSO to prepare stock solutions. Further dilute these stock solutions with sodium phosphate buffer to obtain a range of working concentrations. The final concentration of DMSO in the reaction mixture should not exceed 1% to avoid affecting enzyme activity.
-
DNSA Reagent: Prepare the DNSA color reagent by dissolving DNSA in a solution of sodium potassium tartrate and NaOH.
Assay Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:
-
20 µL of the inhibitor solution (or buffer for the control, and acarbose for the positive control).
-
20 µL of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of the starch solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 40 µL of the DNSA reagent to each well.
-
Color Development: Seal the plate and place it in a boiling water bath for 10 minutes to allow for color development. The DNSA reagent reacts with the reducing sugars produced from the enzymatic breakdown of starch.
-
Cooling and Dilution: Cool the plate to room temperature and add 200 µL of distilled water to each well to dilute the mixture.
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
Data Analysis:
The percentage of α-amylase inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value for each compound is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.
Caption: Experimental workflow for the in vitro α-amylase inhibitory assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the α-amylase inhibitory potential of this compound compounds. The detailed experimental workflow and data presentation format are designed to ensure reproducibility and ease of comparison. This information is valuable for the identification and development of novel therapeutic agents for the management of type 2 diabetes.
References
- 1. New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Alpha amylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Exogenous Indole-3-acetamide Application to Arabidopsis Seedlings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of exogenous Indole-3-acetamide (IAM) to study auxin homeostasis, plant development, and stress responses in the model organism Arabidopsis thaliana. The protocols detailed below are based on established research methodologies.
Introduction
This compound (IAM) is a naturally occurring auxin precursor in Arabidopsis thaliana and other plants.[1][2] It serves as an intermediate in a tryptophan-dependent auxin biosynthesis pathway.[1][3] The conversion of IAM to the active auxin, Indole-3-acetic acid (IAA), is primarily catalyzed by the amidase AMI1, as well as by the homologous enzymes IAMH1 and IAMH2.[4][5][6][7][8][9][10] The application of exogenous IAM allows for the controlled manipulation of endogenous IAA levels, providing a powerful tool to investigate the multifaceted roles of auxin in plant growth, development, and its crosstalk with other signaling pathways, notably the stress hormone abscisic acid (ABA).[4][5][11][12]
Physiological and Molecular Effects of Exogenous IAM
Exogenous application of IAM to Arabidopsis seedlings typically elicits auxin-overproduction phenotypes, including:
-
Inhibition of primary root elongation: A hallmark of elevated auxin levels.[1]
-
Stimulation of hypocotyl growth. [1]
-
Induction of stress responses: High levels of IAM can trigger abiotic stress signaling pathways, partly through the induction of ABA biosynthesis.[4][11][13][14] This is mediated by the transcriptional activation of genes such as NCED3, a key enzyme in ABA synthesis.[13][14]
-
Transcriptional reprogramming: IAM treatment leads to changes in the expression of a variety of genes, including those involved in stress responses. For instance, the R2R3 MYB transcription factor MYB74 is induced by IAM and acts as a negative regulator of plant growth.[13][14]
Data Presentation
Table 1: Effects of Exogenous IAM on Arabidopsis Seedling Growth
| Parameter | Treatment | Observation | Reference |
| Primary Root Elongation | 20 µM IAM | Inhibition of primary root growth. | [1] |
| Hypocotyl Growth | 20 µM IAM | Stimulation of hypocotyl growth. | [1] |
| Root Growth Response | 10 nM to 200 µM IAM | Dose-dependent inhibition of primary root length increase. | [15] |
Table 2: Endogenous Hormone Levels in Response to Altered IAM Metabolism
| Genotype | IAM Level | Free IAA Level | Reference |
| ami1 loss-of-function mutants | Increased | Moderately reduced | [15] |
| Conditional overexpression of AMI1 | Decreased | Increased | [15] |
Experimental Protocols
Protocol 1: Arabidopsis Seedling Growth Assay with Exogenous IAM
This protocol details the procedure for assessing the phenotypic effects of IAM on seedling growth on sterile agar plates.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound (IAM) stock solution (e.g., 100 mM in methanol)
-
Indole-3-acetic acid (IAA) stock solution (e.g., 100 mM in methanol) for controls
-
Methanol (for mock treatment)
-
Petri dishes
-
Sterile water
-
Micropipettes
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Vortex for 5-10 minutes.
-
Wash the seeds 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare 0.5X MS medium supplemented with 1% (w/v) sucrose and solidify with 0.8% (w/v) agar. Autoclave to sterilize.
-
Cool the medium to approximately 50-60°C.
-
Add IAM, IAA, or methanol (mock) to the desired final concentrations (e.g., 5 nM to 200 µM for IAM).[15]
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Data Acquisition and Analysis:
-
After a defined period (e.g., 7-14 days), photograph the plates.
-
Measure the primary root length and hypocotyl length using image analysis software (e.g., ImageJ).
-
Perform statistical analysis to compare treatments.
-
Protocol 2: Transcriptional Analysis of IAM-Treated Seedlings via RNA-Sequencing
This protocol outlines the general workflow for analyzing gene expression changes in response to IAM treatment.
Materials:
-
Arabidopsis seedlings grown in liquid culture or on agar plates
-
IAM solution
-
Methanol (for mock treatment)
-
Liquid nitrogen
-
RNase-free tubes and reagents
-
RNA extraction kit
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA quality control
-
Reagents and equipment for library preparation and sequencing
Procedure:
-
Seedling Growth and Treatment:
-
Grow seedlings under sterile conditions for a specified period (e.g., 14 days).[13]
-
Apply the IAM treatment (e.g., 100 µM IAM) or a mock treatment (e.g., 0.5% v/v methanol) for a defined duration (e.g., 3 hours).[13][14]
-
Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA concentration and purity using a spectrophotometer.
-
Verify RNA integrity using a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA samples according to the protocols of the chosen sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing to generate single-end or paired-end reads.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the Arabidopsis thaliana reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between IAM-treated and mock-treated samples.
-
Perform gene ontology (GO) and pathway enrichment analysis to interpret the biological significance of the gene expression changes.
-
Visualizations
Caption: Conversion of this compound (IAM) to Indole-3-acetic acid (IAA).
Caption: IAM signaling and crosstalk with the ABA pathway.
Caption: Experimental workflow for IAM application on Arabidopsis seedlings.
References
- 1. Two homologous this compound (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence and formation of this compound in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of AMIDASE1 (AMI1) is suppressed during the first two days after germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis amidase 1, a member of the amidase signature family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AMI1 gene family: this compound hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - Polytechnic University of Madrid [upm.scimarina.org]
- 9. AMI1 amidase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Two homologous this compound (IAM) HYDROLASE genes are required for the auxin effects of IAM in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Monitoring of IAA and SA Using Electrochemical Microsensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA), the primary auxin, and salicylic acid (SA) are crucial phytohormones that regulate a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stress. Understanding the dynamic interplay and crosstalk between these signaling molecules in real-time and in vivo is essential for advancing plant biology and developing novel strategies for crop improvement and disease resistance. Electrochemical microsensors offer a powerful platform for the minimally invasive, continuous, and simultaneous monitoring of IAA and SA directly within plant tissues.[1] This document provides detailed application notes and experimental protocols for the development and utilization of such microsensors.
I. Sensor Fabrication Protocols
This section details the fabrication procedures for two types of electrochemical microsensors that have been successfully employed for in vivo plant hormone monitoring: a Platinum Wire-Based Microsensor and a Carbon Fiber-Based Microsensor.
Protocol 1: Fabrication of a Platinum Wire-Based Microsensor Modified with Conductive Carbon Cement and Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol is adapted from a method for the simultaneous and continuous in vivo detection of IAA and SA.[1]
Materials and Reagents:
-
Platinum wire (0.1 mm diameter)
-
Glass capillaries
-
Conductive carbon cement (e.g., Leit-C)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Ethanol
-
Deionized water
-
Epoxy resin
-
Micropipette
-
Heating source (e.g., alcohol lamp)
-
Scanning Electron Microscope (SEM) for characterization (optional)
Procedure:
-
Electrode Preparation:
-
Cut a 2-3 cm length of platinum wire.
-
Insert one end of the platinum wire into a glass capillary, leaving approximately 2 mm of the wire protruding from the tip.
-
Heat the other end of the glass capillary to seal the platinum wire inside.
-
Use epoxy resin to seal the junction where the platinum wire exits the capillary to ensure a robust seal.
-
-
Surface Modification with Conductive Carbon Cement:
-
Thoroughly clean the exposed platinum wire tip by sonicating in ethanol and deionized water for 5 minutes each, then dry completely.
-
Dip the cleaned, exposed 2 mm tip of the platinum wire into the conductive carbon cement for 10-15 seconds.
-
Immediately withdraw the wire and allow it to air dry for at least 24 hours at room temperature. This creates a rough and uneven carbon cement layer on the platinum surface.[2]
-
-
MWCNT Deposition:
-
Prepare a stable suspension of MWCNTs in a suitable solvent like ethanol or a solution containing a surfactant to ensure good dispersion.
-
Dip the carbon cement-modified tip of the electrode into the MWCNT suspension for 30 minutes.
-
Carefully remove the electrode and allow it to air dry completely. The MWCNTs will adhere to the carbon cement layer, increasing the electroactive surface area.
-
-
Final Assembly and Characterization:
-
The fabricated microsensor consists of the modified platinum wire as the working electrode, an untreated platinum wire as the counter electrode, and an Ag/AgCl wire as the reference electrode.[1]
-
(Optional) Characterize the surface morphology of the modified electrode using Scanning Electron Microscopy (SEM) to verify the successful deposition of carbon cement and MWCNTs.[2]
-
Protocol 2: Fabrication of a Carbon Fiber-Based Microsensor
This protocol outlines the general steps for creating a carbon fiber microelectrode, a popular choice for in vivo sensing due to its small size and biocompatibility.
Materials and Reagents:
-
Carbon fibers (e.g., 7 µm diameter)
-
Glass capillaries
-
Epoxy resin
-
Isopropanol
-
Deionized water
-
Potassium hydroxide (KOH) or other etching solution
-
Electrochemical workstation
-
Microforge or puller
Procedure:
-
Electrode Assembly:
-
A single carbon fiber is aspirated into a glass capillary that has been pulled to a fine tip using a microforge or puller.
-
The carbon fiber is advanced through the capillary until it is flush with the tip.
-
The back of the capillary is filled with a conductive material (e.g., silver epoxy) to establish an electrical connection, and a wire is inserted.
-
The junction is sealed with epoxy resin, leaving only the carbon fiber tip exposed.
-
-
Cutting and Exposing the Carbon Fiber:
-
The protruding carbon fiber is carefully cut to a desired length (typically a few hundred micrometers) under a microscope using a sharp scalpel.
-
-
Electrochemical Pre-treatment (Activation):
-
Before use, the carbon fiber electrode is often electrochemically pre-treated to clean and activate the surface, which can improve sensitivity and selectivity.
-
This can be achieved by cycling the potential in a solution such as 0.1 M KOH or by holding it at a specific potential.
-
II. In Vivo Application Protocol: Insertion and Measurement in Plant Tissue
This protocol provides a general guideline for the insertion and use of electrochemical microsensors for real-time monitoring of IAA and SA in living plant tissues.
Materials and Reagents:
-
Fabricated microsensor (working, counter, and reference electrodes)
-
Micromanipulator
-
Electrochemical workstation (potentiostat/galvanostat)
-
Plant (e.g., tomato, soybean)
-
Phosphate buffered saline (PBS) solution (e.g., 0.2 M, pH 7.0) for calibration[3]
Procedure:
-
Sensor Calibration:
-
Before in vivo measurements, calibrate the microsensor in a standard solution (e.g., PBS) containing known concentrations of IAA and SA.
-
Perform electrochemical measurements (e.g., Differential Pulse Voltammetry or Amperometry) to establish a calibration curve of current response versus concentration.
-
-
Plant Preparation:
-
Microsensor Insertion:
-
Mount the working, counter, and reference electrodes onto a micromanipulator.
-
Carefully insert the tip of the working electrode into the desired plant tissue. For leaf measurements, insertion into the midrib or a major vein is common.[1][4] For stem measurements, a small incision can be made to facilitate insertion.[4]
-
Insert the counter and reference electrodes into nearby tissue or into the soil/hydroponic solution.
-
-
In Vivo Electrochemical Measurement:
-
Connect the electrodes to the electrochemical workstation.
-
Perform electrochemical measurements using the desired technique.
-
Differential Pulse Voltammetry (DPV): This technique can be used for simultaneous detection of IAA and SA by scanning a potential range and observing the distinct oxidation peaks for each compound.[3][5] Typical DPV parameters might include a potential scope of 0–1 V, an increasing potential of 10 mV, an amplitude of 50 mV, and a pulse width of 0.02 s.[3]
-
Amperometry: This technique is suitable for continuous monitoring of a single analyte at a fixed potential.[3] The potential is held at the oxidation potential of either IAA (e.g., 0.5 V) or SA (e.g., 0.75 V) and the current is recorded over time.[3]
-
-
-
Data Analysis:
-
Use the calibration curve to convert the measured current signals into concentrations of IAA and SA.
-
Analyze the dynamic changes in hormone concentrations in response to stimuli (e.g., salt stress, pathogen exposure).
-
III. Data Presentation: Performance of Electrochemical Microsensors
The performance of various electrochemical microsensors for IAA and SA detection is summarized in the tables below for easy comparison.
Table 1: Performance Characteristics of Electrochemical Microsensors for IAA Detection
| Sensor Type | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Pt wire/Carbon cement/MWCNTs | 0.1–30 µM | Not specified | Not specified | [1][3] |
| Carbon Fiber/N-doped CNTs/Au@Cu2O | 1–10,000 ng/mL | 10.8–57.8 pg/mL | Not specified | [5] |
| Stainless Steel-based | Not specified | 43 pg/mL | Not specified | [6] |
| Ratiometric Sensor (Fc reference) | 25–1000 µM | 1.99 µM | Not specified | [5] |
Table 2: Performance Characteristics of Electrochemical Microsensors for SA Detection
| Sensor Type | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Pt wire/Carbon cement/MWCNTs | 0.1–50 µM | Not specified | Not specified | [1][3] |
| Ratiometric Sensor (Fc reference) | 25–1000 µM | 3.30 µM | Not specified | [5] |
| Cu-MOF/Carbon Black on SPE | Not specified | 12.50 µM | Not specified | [7] |
IV. Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of IAA and SA, as well as their crosstalk.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous In Vivo Monitoring of Indole-3-Acetic Acid and Salicylic Acid in Tomato Leaf Veins Based on an Electrochemical Microsensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Plant Bio-Electrochemical Sensor Using Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multifunctional ratiometric electrochemical sensor for combined determination of indole-3-acetic acid and salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Performance, Nitrogen-Doped, Carbon-Nanotube-Based Electrochemical Sensor For Vitamin D3 Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of ami1 Mutants using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMIDASE1 (AMI1) is a key enzyme in a newly identified auxin biosynthesis pathway in plants.[1][2][3][4] It functions as an indole-3-acetamide hydrolase, catalyzing the conversion of this compound (IAM) to the active auxin, indole-3-acetic acid (IAA).[1] The study of ami1 mutants, particularly in the model organism Arabidopsis thaliana, is crucial for understanding auxin homeostasis and its interplay with other phytohormone signaling pathways, especially under stress conditions.
Loss of AMI1 function leads to various developmental and physiological changes, including moderately repressed growth and an increased susceptibility to abiotic stresses.[5] Transcriptomic analyses of ami1 mutants have revealed significant alterations in the expression of genes related to stress responses, highlighting a critical role for AMI1 in the crosstalk between auxin and abscisic acid (ABA) signaling.[5][6]
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for quantifying gene expression levels. This document provides detailed protocols for the analysis of gene expression in ami1 mutants using qRT-PCR, enabling researchers to investigate the molecular consequences of altered AMI1 function.
Key Signaling Pathway Involving AMI1
Caption: Simplified auxin biosynthesis pathway via AMI1 and the impact of its mutation.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Lines: Arabidopsis thaliana wild-type (e.g., Col-0) and ami1 mutant lines (T-DNA insertion lines).
-
Growth: Grow plants on Murashige and Skoog (MS) medium or in soil under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Treatment (Optional): For stress-related gene expression studies, subject plants to abiotic stress such as drought, salinity, or treatment with ABA.
RNA Isolation
This protocol is for the isolation of total RNA from Arabidopsis thaliana seedlings or tissues.
-
Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Isolate total RNA using a commercial plant RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.
-
Verify RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands should be visible.
DNase Treatment and cDNA Synthesis
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. This is a critical step to avoid false positives in the subsequent qPCR.[7]
-
Synthesize first-strand complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. Commercial cDNA synthesis kits (e.g., iScript cDNA Synthesis Kit, Bio-Rad) are recommended for efficiency and consistency.[8]
-
Include a no-reverse-transcriptase control (-RT) for each RNA sample to verify the absence of genomic DNA contamination in the qPCR step.
Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Gently mix and spin down the reaction plate.
-
Perform the qPCR using a real-time PCR detection system. A typical thermal cycling profile is:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis to verify primer specificity.
-
-
Run each sample in triplicate for technical replication.
Experimental Workflow for qRT-PCR
Caption: Workflow for gene expression analysis using qRT-PCR.
Data Presentation and Analysis
The relative expression of target genes is typically calculated using the 2-ΔΔCt method. This requires the use of a stably expressed reference gene (housekeeping gene) for normalization.
ΔCt = Ct (target gene) - Ct (reference gene) ΔΔCt = ΔCt (ami1 mutant) - ΔCt (wild-type) Fold Change = 2-ΔΔCt
Suggested Genes for Analysis in ami1 Mutants
| Gene Category | Gene Name | Gene ID (Arabidopsis) | Function | Expected Expression in ami1 vs. WT |
| Auxin Biosynthesis | YUCCA8 (YUC8) | At4g28720 | Catalyzes a rate-limiting step in tryptophan-dependent auxin biosynthesis. | Upregulated[6] |
| ABA Biosynthesis | NCED3 | At3g14440 | Key enzyme in abscisic acid (ABA) biosynthesis, induced by drought stress. | Upregulated[5] |
| Stress Response | RD29A | At5g52310 | Responsive to dehydration and cold stress. | Upregulated |
| Transcription Factors | WRKY33 | At2g38470 | Involved in plant defense and stress responses. | Upregulated |
| Reference Gene | ACTIN2 (ACT2) | At3g18780 | Housekeeping gene, component of the cytoskeleton. | Stable |
| Reference Gene | UBQ10 | At4g05320 | Housekeeping gene, involved in protein degradation. | Stable |
Example Data Summary Table
| Target Gene | Genotype | Average Ct (Target) | Average Ct (Reference - ACT2) | ΔCt | ΔΔCt | Fold Change (Relative to WT) |
| NCED3 | Wild-Type | 25.4 | 21.2 | 4.2 | 0.0 | 1.0 |
| ami1 mutant | 23.8 | 21.3 | 2.5 | -1.7 | 3.25 | |
| YUC8 | Wild-Type | 28.1 | 21.2 | 6.9 | 0.0 | 1.0 |
| ami1 mutant | 26.9 | 21.3 | 5.6 | -1.3 | 2.46 |
Note: The Ct values presented in the table are hypothetical and for illustrative purposes only. Actual values will vary depending on experimental conditions.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for conducting gene expression analysis of ami1 mutants using qRT-PCR. By investigating the expression of key genes in auxin and stress-related pathways, researchers can further elucidate the role of AMI1 in plant growth, development, and adaptation to environmental challenges. This information is valuable for basic plant science research and may have applications in the development of crops with enhanced stress tolerance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The AMI1 gene family: this compound hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beyond the Usual Suspects: Physiological Roles of the Arabidopsis Amidase Signature (AS) Superfamily Members in Plant Growth Processes and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-free RNA isolation protocols for Arabidopsis thaliana, including seeds and siliques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Molecular Docking Simulation of Indole-3-acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole-3-acetamide derivatives represent a significant class of heterocyclic compounds in drug discovery, demonstrating a wide range of pharmacological activities, including anticancer, antihyperglycemic, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking simulations are a crucial computational tool in this field, providing insights into the binding modes and affinities of these derivatives with their respective biological targets. This allows for the rational design and optimization of new, more potent therapeutic agents. These notes provide an overview of applications and detailed protocols for performing molecular docking studies with this promising class of molecules.
Application Note 1: Anticancer Activity of this compound Derivatives
This compound derivatives have been extensively studied for their potential as anticancer agents, targeting various proteins involved in cancer cell proliferation, survival, and apoptosis.[3][5][6][7] Docking studies have been instrumental in elucidating their mechanism of action at the molecular level.
Target Enzymes and Proteins:
-
B-cell lymphoma-extra large (Bcl-xL): An anti-apoptotic protein that is a key target in cancer therapy.[3][8]
-
AKT1 Kinase: A serine/threonine kinase that plays a central role in cell survival and proliferation signaling pathways.[7]
-
Tubulin: The protein subunit of microtubules, essential for cell division. Indole derivatives have been shown to bind to the colchicine-binding site of tubulin.[6]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.[5]
-
MDM2: A negative regulator of the p53 tumor suppressor.[5]
Quantitative Data Summary:
| Derivative Class | Target | Cell Line | IC50 (µM) | Binding Affinity (kcal/mol) | Reference |
| 1H-indol-3-yl-N-phenylacetamides | Bcl-xL | MCF-7 | 10.62 | Not Reported | [3] |
| 1H-indol-3-yl-N-phenylacetamides | Bcl-xL | A549 | Not Reported | Not Reported | [3] |
| 1H-indol-3-yl-N-phenylacetamides | Bcl-xL | SKOV3 | Not Reported | Not Reported | [3] |
| Indole-1,2,4-triazole Hybrids | AKT1 Kinase | Hep-G2 | Not Reported | -8.31 to -8.60 | [7] |
| Indole-3-yl-acetamide Derivatives | Tubulin | HCT116 | 11.99 | Not Reported | [6] |
| Indole-3-yl-acetamide Derivatives | Tubulin | PC-3 | 14.43 | Not Reported | [6] |
| 2-chloro-N-(pyrazol-yl) acetamides | EGFR/p53-MDM2 | A549 | 0.012 | Not Reported | [5] |
| 2-chloro-N-(pyrazol-yl) acetamides | EGFR/p53-MDM2 | K562 | 0.010 | Not Reported | [5] |
Signaling Pathway Visualization:
Caption: AKT1 signaling pathway and the inhibitory role of this compound derivatives.
Application Note 2: Antihyperglycemic Activity of this compound Derivatives
A key strategy for managing hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase.[1][9] this compound derivatives have emerged as potent inhibitors of this enzyme.
Target Enzyme:
-
α-Amylase: A digestive enzyme that breaks down starch into smaller sugars.[1]
Quantitative Data Summary:
| Derivative Series | Target | IC50 Range (µM) | Standard | Standard IC50 (µM) | Reference |
| Indole-3-acetamides (1-24) | α-Amylase | 1.09 - 2.84 | Acarbose | 0.92 | [1][9] |
Application Note 3: Antimicrobial and Herbicidal Activity
The structural versatility of this compound has led to the development of derivatives with significant antimicrobial and herbicidal activities.
Target Enzymes and Applications:
-
Antimicrobial: Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.[2][10] The mechanism often involves membrane disruption.[11]
-
Herbicidal: Transketolase (TKL) has been identified as a novel target for herbicides. This compound derivatives have been designed as potent TKL inhibitors.[12]
Quantitative Data Summary:
| Activity | Derivative | Target/Organism | MIC/IC50 | Reference |
| Antimicrobial | Indole-3-acetamido-polyamines | MRSA, C. neoformans | < 0.2 µM | [10] |
| Herbicidal | This compound (7m) | D. sanguinalis | >95% inhibition @ 100 mg/L | [12] |
Protocol 1: Molecular Docking Simulation Workflow
This protocol outlines a general workflow for performing molecular docking simulations of this compound derivatives with a target protein.
1. Protein Preparation: a. Obtain Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For example, the structure of α-amylase can be obtained with PDB ID: 1HNY.[1] b. Pre-processing: Remove water molecules, ligands, and co-factors not relevant to the binding site. If the structure is a multimer, retain only the biologically relevant monomer. c. Protonation and Optimization: Add hydrogen atoms and assign correct protonation states for amino acid residues at a physiological pH. Perform energy minimization using a force field (e.g., Amber, CHARMM) to relieve steric clashes and optimize the structure.
2. Ligand Preparation: a. Obtain Structure: The 2D structures of this compound derivatives can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from databases like PubChem. b. 3D Conversion: Convert the 2D structures to 3D. c. Protonation and Energy Minimization: Add hydrogens and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
3. Molecular Docking: a. Define Binding Site: Identify the active site of the enzyme. This can be done based on the location of the co-crystallized ligand in the PDB structure or through literature review. Define a docking grid or sphere around this site. b. Run Docking Simulation: Use docking software (e.g., MOE, AutoDock, Glide) to dock the prepared ligands into the defined binding site.[1] The software will explore various conformations and orientations of the ligand and score them based on a scoring function. c. Select Parameters: Use appropriate docking algorithms (e.g., rigid receptor, flexible ligand) and scoring functions. Often, default parameters provide a good starting point.[1]
4. Post-Docking Analysis: a. Analyze Binding Poses: Visualize the top-ranked docking poses. The best pose is typically the one with the lowest binding energy or highest docking score. b. Identify Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the active site residues. c. Correlate with Activity: Compare the docking scores and binding interactions with experimental data (e.g., IC50 values) to build a structure-activity relationship (SAR) model.
Workflow Visualization:
Caption: A generalized workflow for molecular docking simulations.
Protocol 2: α-Amylase Inhibition Assay
This protocol is adapted from methodologies used to evaluate the inhibitory potential of this compound derivatives against α-amylase.[9]
Materials:
-
α-amylase solution (0.5 mg/mL) from Aspergillus oryzae
-
Phosphate buffer (0.2 M, pH 6.9)
-
1% Starch solution
-
This compound test compounds (various concentrations)
-
Dinitrosalicylic acid (DNS) color reagent
-
Distilled water
-
Spectrophotometer
Procedure:
-
Incubation: In a test tube, add 500 µL of the α-amylase solution to 500 µL of the test compound solution (prepared in buffer at various concentrations). Incubate the mixture at 25 °C for 10 minutes.
-
Reaction Initiation: Add 500 µL of the 1% starch solution to the mixture to start the enzymatic reaction. Incubate again for 10 minutes at 25 °C.
-
Reaction Termination: Stop the reaction by adding 1 mL of the DNS color reagent.
-
Color Development: Place the test tubes in a boiling water bath for 5 minutes. This allows for color development, where the intensity is proportional to the amount of reducing sugars produced.
-
Measurement: Cool the tubes to room temperature and then add 10 mL of distilled water to dilute the mixture.
-
Absorbance Reading: Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculation: A control is run with a buffer instead of the test compound. The percent inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percent inhibition against the log of the compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
Assay Workflow Visualization:
Caption: Step-by-step workflow for the α-amylase enzymatic assay.
References
- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of this compound Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Indole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of indole metabolites using High-Performance Liquid Chromatography (HPLC). Indole metabolites, derived from the essential amino acid tryptophan, are crucial signaling molecules in various physiological and pathological processes, making their accurate quantification vital for life sciences and drug development research.
Introduction
Tryptophan metabolism occurs via three major routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is mediated by gut microbiota.[1][2] The resulting metabolites, including serotonin, kynurenine, and indole-3-acetic acid, are implicated in diverse areas such as neurotransmission, immune response, and cancer progression.[2][3] Consequently, robust analytical methods for identifying and quantifying these indole metabolites are essential for advancing our understanding of their roles in health and disease. HPLC, particularly when coupled with mass spectrometry (MS), offers a sensitive and selective platform for this purpose.[3][4][5]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The goal is to extract the indole metabolites of interest while removing interfering substances.
a) For Bacterial Culture Supernatants:
A straightforward and rapid method involves centrifugal filtration.[6][7]
-
Transfer 0.5 mL of the bacterial culture supernatant to a 0.5 mL centrifugal filter tube with a 3-kDa molecular weight cut-off membrane.
-
Centrifuge at 14,000 × g for 30 minutes at 4°C.
-
The resulting filtrate can be directly injected into the HPLC system.[6]
b) For Plasma and Serum:
Protein precipitation is a common and effective method for removing proteins that can interfere with the analysis.[4][5][8]
-
To 100 µL of plasma or serum, add a suitable internal standard.
-
Add 200-400 µL of ice-cold acetonitrile to precipitate the proteins.[5][9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 16,100 × g for 10 minutes at 4°C.[5]
-
Collect the supernatant for injection into the LC-MS/MS system.[5]
c) For Tissue Samples:
Tissue samples require homogenization prior to protein precipitation.
-
Homogenize approximately 20 mg of tissue in a suitable buffer.
-
Follow the protein precipitation protocol for plasma and serum as described above.[5]
d) For Plant Juices (Solid-Phase Extraction - SPE):
SPE is utilized for pre-concentration and purification of indole compounds from complex matrices like plant juices.[10]
-
Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of 50:50 methanol-water, 2 mL of 30:70 methanol-water, and finally 2 mL of acidified water (pH 3 with formic acid).[10]
-
Load 50 mL of the plant juice sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of acidified water (pH 3).[10]
-
Elute the indole metabolites with 5 mL of 80:20 (v/v) methanol-water.[10]
-
The eluate is then ready for HPLC analysis.
HPLC and UPLC-MS/MS Analysis
Reverse-phase HPLC is the most common technique for separating indole metabolites.[6][11][12] The choice of column, mobile phase, and gradient profile is critical for achieving optimal separation.
a) HPLC Method for a Broad Range of Indole Compounds:
This method is suitable for the simultaneous determination of several indoles.[6][7]
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid:water, pH 3.8.[6]
-
Mobile Phase B: 80:20 (v/v) acetonitrile:water.[6]
-
Flow Rate: 1 mL/min.[13]
-
Detection: Fluorimetric detector (Excitation: 280 nm, Emission: 350 nm).[6][7]
-
Gradient Elution: A linear gradient can be optimized to achieve the best separation.[6]
b) UPLC-MS/MS Method for Tryptophan and Kynurenine Pathway Metabolites:
This highly sensitive method is ideal for quantifying metabolites in complex biological samples.[3][14]
-
Flow Rate: 0.25 mL/min.[5]
-
Gradient Elution:
-
0-5 min: 50% B
-
5-7 min: Increase to 85% B
-
7-10 min: Increase to 95% B
-
10-12 min: Return to 50% B and equilibrate.[5]
-
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode. Ionization can be either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4][5][8]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various indole metabolites using HPLC-based methods.
Table 1: Retention Times of Indole Metabolites
| Compound | Retention Time (min) | HPLC Method | Reference |
| Tryptophan (Trp) | 3.5 | RP-HPLC, C8 column | [6] |
| Tryptamine (TAM) | 5.9 | RP-HPLC, C8 column | [6] |
| Indole-3-lactic acid (ILA) | 7.7 | RP-HPLC, C8 column | [6] |
| Indole-3-acetamide (IAM) | 9.3 | RP-HPLC, C8 column | [6] |
| Indole-3-acetic acid (IAA) | 13.8 | RP-HPLC, C8 column | [6] |
| Indole-3-ethanol (TOL) | 15.5 | RP-HPLC, C8 column | [6] |
| Indole-3-acetonitrile (IAN) | 24.1 | RP-HPLC, C8 column | [6] |
| Indole | 5.5 | LC-MS/MS, C18 column | [5] |
| Bromoindole | 3.8 | RP-HPLC | [12] |
| Dibromoindole | 5.6 | RP-HPLC | [12] |
Table 2: Performance Characteristics of HPLC Methods for Indole Metabolite Analysis
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (µg/mL) | Matrix | Analytical Method | Reference |
| Indole Compounds | 62.5 - 125,000 | < 0.015 | Bacterial Supernatant | RP-HPLC-Fluorescence | [7] |
| Indole | 1 - 500 | - | Mouse Serum, Lung, Cecum | LC-MS/MS | [5] |
| Tryptophan Metabolites | 0.01 - 200 | - | Plasma | LC-MS/MS |
Table 3: Recovery Rates for Solid-Phase Extraction of Indole Compounds
| Compound | Recovery (%) |
| Indole-3-acetic acid | 45-91 |
| Other Indole Compounds | 45-91 |
Recovery rates are for a C18 SPE cartridge with an 80:20 (v/v) methanol-water elution.[10]
Visualizations
Signaling Pathway
References
- 1. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 2. jasem.com.tr [jasem.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating Primary Root Elongation in Arabidopsis Mutants Using Indole-3-acetamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Indole-3-acetamide (IAM) is a naturally occurring auxin precursor in plants, situated at a critical metabolic crossroads. While it can be converted to the primary auxin, indole-3-acetic acid (IAA), emerging evidence suggests IAM itself may function as a signaling molecule, particularly in mediating plant growth responses to stress. Exogenous application of IAM typically results in the inhibition of primary root elongation in Arabidopsis thaliana, a phenotype that is intricately linked with the plant's hormonal network, including abscisic acid (ABA) signaling.[1][2][3] This makes IAM a valuable chemical tool for dissecting the genetic and molecular pathways that govern root development and hormone crosstalk.
This document provides detailed protocols for utilizing IAM to investigate primary root elongation in various Arabidopsis mutants. By comparing the dose-response of wild-type plants to mutants with defects in IAM synthesis, conversion, or signaling, researchers can elucidate the function of specific genes in the auxin biosynthetic and response pathways. The mutants detailed in these protocols are central to understanding IAM metabolism and its physiological effects.
-
ami1 (amidase 1): This mutant lacks a key IAM hydrolase responsible for converting IAM to IAA. Consequently, ami1 mutants accumulate IAM and exhibit reduced levels of IAA, leading to increased susceptibility to abiotic stress.[3][4]
-
iamh1 iamh2 (IAM hydrolase 1 and 2): This double mutant is deficient in two other IAM hydrolases. These plants show significant resistance to the root-inhibiting effects of exogenous IAM, confirming the role of these enzymes in converting IAM to active IAA.[2]
-
cyp79b2 cyp79b3 (cytochrome P450 79B2 and 79B3): This double mutant is impaired in the production of indole-3-acetaldoxime (IAOx), a key precursor for IAM biosynthesis. These plants have drastically reduced endogenous IAM levels and display growth defects that can be rescued by the application of IAM.[5]
-
sur1 (superroot1): This mutant is blocked in the synthesis of indole glucosinolates from IAOx. This blockage leads to a redirection of metabolic flux towards the synthesis of IAM and IAA, resulting in an auxin-overproduction phenotype.[5]
By systematically analyzing the response of these mutants to a range of IAM concentrations, researchers can quantify the contribution of each gene to IAM-mediated root growth inhibition and uncover novel interactions within plant signaling networks.
Experimental Protocols
This section details the methodology for conducting a primary root elongation assay in Arabidopsis thaliana seedlings treated with this compound.
Protocol 1: Preparation of Materials
-
Growth Medium:
-
Prepare half-strength Murashige and Skoog (½ MS) medium. For 1 liter, dissolve 2.2 g of MS basal salt mixture and 10 g of sucrose in deionized water.
-
Adjust the pH to 5.7 with 1M KOH.
-
Add 10 g of plant agar and autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C in a laminar flow hood.
-
-
IAM Stock Solution:
-
Prepare a 100 mM stock solution of this compound (IAM) by dissolving the appropriate amount in methanol.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in the dark.
-
-
Treatment Plates:
-
In the laminar flow hood, add the appropriate volume of the 100 mM IAM stock solution to the molten ½ MS medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).
-
Pour approximately 25 ml of the medium into 100 mm square petri plates.
-
Allow the plates to solidify and dry in the laminar flow hood for at least 1 hour before use.
-
Protocol 2: Seed Sterilization and Plating
-
Place Arabidopsis seeds (wild-type and mutant lines) in 1.5 ml microcentrifuge tubes.
-
Add 1 ml of 70% (v/v) ethanol and vortex for 1 minute.
-
Carefully remove the ethanol and add 1 ml of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.
-
Vortex for 10 minutes.
-
Wash the seeds five times with sterile deionized water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar solution.
-
Store the seeds at 4°C for 2-3 days for stratification to ensure uniform germination.
-
In a laminar flow hood, sow the stratified seeds in a line on the surface of ½ MS agar plates without IAM.
-
Seal the plates with breathable surgical tape and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
Protocol 3: Seedling Transfer and Root Growth Measurement
-
After 4-5 days of germination, select seedlings with primary roots of approximately 0.5-1.0 cm in length.
-
Carefully transfer the selected seedlings to the ½ MS plates containing the various concentrations of IAM. Align the root tips along a marked line on the plate.
-
Reseal the plates and place them back in the growth chamber in a vertical orientation.
-
After 5-7 days of growth on the treatment plates, remove the plates and scan them at a high resolution (e.g., 600 dpi).
-
Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software such as ImageJ.
-
For each genotype and treatment, measure at least 15-20 seedlings.
-
Calculate the average primary root length and standard error for each condition.
Data Presentation
The following tables summarize the expected qualitative and representative quantitative effects of IAM on the primary root elongation of various Arabidopsis mutants.
Table 1: Qualitative Response of Arabidopsis Mutants to Exogenous this compound (IAM)
| Genotype | Gene Function | Expected Phenotype on IAM | Rationale |
| Wild-Type (Col-0) | Normal IAM metabolism | Dose-dependent inhibition of primary root elongation. | IAM is converted to IAA, and high levels of auxin inhibit root elongation. IAM may also have direct inhibitory effects.[1][2] |
| ami1 | IAM-to-IAA conversion | Hypersensitive to IAM. | Reduced ability to convert IAM to IAA leads to IAM accumulation, which is linked to ABA-mediated stress responses that inhibit root growth.[3] |
| iamh1 iamh2 | IAM-to-IAA conversion | Resistant to IAM. | The primary pathway for converting exogenous IAM to IAA is blocked, thus mitigating the inhibitory effect of IAM-derived auxin.[2] |
| cyp79b2 cyp79b3 | IAM precursor synthesis | Rescue of short-root phenotype at low IAM concentrations. | These mutants have low endogenous IAM and IAA. Low levels of exogenous IAM can restore auxin homeostasis and normal root growth.[5] |
| sur1 | Indole glucosinolate synthesis | Hypersensitive to IAM. | Endogenous overproduction of IAM and IAA makes the root growth machinery highly sensitive to further increases in auxin levels from exogenous IAM.[5] |
Table 2: Representative Quantitative Data of Primary Root Length (mm) in Response to IAM
| IAM Concentration (µM) | Wild-Type (Col-0) | ami1 | iamh1 iamh2 | cyp79b2 cyp79b3 | sur1 |
| 0 | 25.0 ± 1.5 | 22.1 ± 1.3 | 24.8 ± 1.6 | 18.5 ± 1.2 | 15.3 ± 1.1 |
| 10 | 20.5 ± 1.2 | 15.0 ± 1.0 | 24.5 ± 1.5 | 23.8 ± 1.4 | 10.2 ± 0.9 |
| 20 | 16.2 ± 1.1 | 9.8 ± 0.8 | 24.0 ± 1.4 | 21.0 ± 1.3 | 6.1 ± 0.5 |
| 50 | 10.1 ± 0.9 | 4.5 ± 0.4 | 22.5 ± 1.3 | 15.4 ± 1.1 | 3.2 ± 0.3 |
| 100 | 5.3 ± 0.5 | 2.1 ± 0.2 | 20.1 ± 1.2 | 9.8 ± 0.8 | 1.5 ± 0.2 |
| 200 | 2.5 ± 0.3 | 1.0 ± 0.1 | 18.3 ± 1.1 | 5.1 ± 0.5 | 0.8 ± 0.1 |
Note: The data in Table 2 are representative values compiled from qualitative descriptions and expected trends from the cited literature and do not represent a direct side-by-side experimental result from a single publication.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow described in this document.
Figure 1. Simplified signaling pathway of IAM metabolism and its influence on primary root elongation in Arabidopsis.
Figure 2. Experimental workflow for the IAM primary root elongation assay.
References
- 1. Two homologous this compound (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of the root posture of Arabidopsis thaliana mutants with wavy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Arabidopsis Root Tip (Phospho)Proteomes at Growth-Promoting versus Growth-Repressing Conditions Reveal Novel Root Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Culture Medium for Microbial Indole-3-Acetic Acid (IAA) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their culture media for microbial Indole-3-acetic acid (IAA) production.
Frequently Asked Questions (FAQs)
Q1: What are the main precursors for microbial IAA production?
A1: Tryptophan is the primary precursor for the major IAA biosynthesis pathways in bacteria.[1][2] The application of exogenous tryptophan to the culture medium has been shown to significantly increase IAA production in various bacteria.[1][3] While tryptophan-dependent pathways are most common, some bacteria may also utilize tryptophan-independent pathways, though these are less characterized.[1][4]
Q2: Which carbon and nitrogen sources are optimal for IAA production?
A2: The optimal carbon and nitrogen sources can vary depending on the microbial strain. However, common effective carbon sources include sucrose and mannitol.[5][6][7] For nitrogen sources, yeast extract and tryptone have been found to support high IAA yields.[6][8] It is recommended to empirically test a range of sources to determine the best combination for your specific microorganism.
Q3: What is the optimal pH and temperature for IAA production?
A3: The optimal pH and temperature are crucial for both microbial growth and IAA production and are strain-dependent. Generally, a pH range of 6.0 to 9.0 and a temperature range of 25°C to 37°C are reported as optimal for various bacteria.[2][9][10][11][12] For example, maximum IAA production has been observed at pH 7.0 for Micrococcus luteus and pH 6.5 for a Rhizobium species.[2][9] Similarly, optimal temperatures have been reported at 30°C and 36°C for these organisms, respectively.[2][9]
Q4: How do aeration and agitation affect IAA production?
A4: For aerobic microorganisms, adequate aeration and agitation are critical for providing sufficient dissolved oxygen for microbial metabolism and ensuring a homogenous distribution of nutrients and cells.[13][14][15][16] The volumetric oxygen transfer coefficient (kLa) is a key parameter that is influenced by the agitation speed and aeration rate.[17] Optimizing these parameters can prevent oxygen from becoming a limiting factor in your fermentation process.[13][17]
Q5: Can metal ions influence IAA production?
A5: Yes, certain metal ions can enhance IAA production. For instance, the addition of calcium has been shown to increase the production of IAA in Serratia plymuthica.[18] It is worthwhile to screen for the effects of different metal ions on your specific bacterial strain.
Troubleshooting Guide
Problem 1: Low or no detectable IAA production.
| Possible Cause | Troubleshooting Step |
| Inadequate precursor | Supplement the culture medium with L-tryptophan. Start with a concentration range of 100-500 µg/mL and optimize from there.[18][19] Some studies have used concentrations as high as 1-5 g/L.[2][9] |
| Suboptimal media components | Screen different carbon (e.g., sucrose, mannitol, glucose) and nitrogen sources (e.g., yeast extract, tryptone, peptone).[5][6][7][20] |
| Incorrect pH of the medium | Measure and adjust the initial pH of the culture medium to the optimal range for your microorganism (typically between 6.0 and 9.0).[2][9][11] Buffer the medium if significant pH shifts occur during fermentation. |
| Suboptimal incubation temperature | Ensure the incubator or fermenter is set to the optimal temperature for your strain (generally 25-37°C).[2][9][12] |
| Insufficient aeration or agitation | For aerobic cultures, increase the shaking speed (e.g., 150-200 rpm) or the aeration rate in the fermenter to improve oxygen transfer.[8][17] |
| Incorrect incubation time | Perform a time-course experiment to determine the optimal incubation period for maximum IAA production. IAA levels can decrease after reaching a peak due to degradation.[21] |
Problem 2: Inconsistent IAA yields between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation | Standardize the age and density of the starter culture. Inoculate with a consistent cell number or optical density.[2] |
| Inconsistent media preparation | Prepare fresh media for each experiment and ensure all components are fully dissolved and sterilized consistently. |
| Fluctuations in incubator/fermenter conditions | Calibrate and monitor the temperature, pH, and agitation/aeration controls to ensure they are stable and accurate. |
Data Presentation
Table 1: Effect of Tryptophan Concentration on IAA Production by Serratia plymuthica UBCF_13
| Tryptophan Concentration (µg/mL) | IAA Production (µg/mL) |
| 0 | Low/Undetectable |
| 100 | Increased |
| 200 | Further Increased |
| 300 | Highest |
Source: Adapted from data in a study on Serratia plymuthica UBCF_13.[18][19]
Table 2: Influence of Carbon Source on IAA Production
| Carbon Source | Microorganism | IAA Production |
| Sucrose | Bacillus siamensis | 10.23 µg/mL |
| Sucrose | Bacillus subtilis TIB6 | Favorable |
| Mannitol | Enterobacter sp. | 160.85 µg/mL |
| Maltose | Pseudarthrobacter sp. | 36.48 mg/L |
| Sucrose | Serratia plymuthica UBCF_13 | 134.6 µg/mL |
Note: Values are not directly comparable due to different strains and experimental conditions.[5][6][7][8]
Table 3: Influence of Nitrogen Source on IAA Production
| Nitrogen Source | Microorganism | IAA Production |
| Tryptone | Bacillus siamensis | 16.61 µg/mL |
| Yeast Extract | Bacillus subtilis TIB6 | Favorable |
| Yeast Extract | Pseudarthrobacter sp. | 19.17 mg/L |
| Tryptone | Pseudarthrobacter sp. | 24.73 mg/L |
Note: Values are not directly comparable due to different strains and experimental conditions.[5][6][8]
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources for Optimal IAA Production
-
Prepare a basal medium: This medium should contain all essential nutrients except the carbon and nitrogen source being tested. A common basal medium is Yeast Extract Mannitol Broth (YMB).
-
Aliquot the basal medium: Distribute the basal medium into several flasks.
-
Supplement with different carbon/nitrogen sources: To each flask, add a different carbon source (e.g., glucose, sucrose, mannitol, maltose at 1% w/v) or nitrogen source (e.g., yeast extract, tryptone, peptone, ammonium sulfate at 0.5% w/v). Include a control flask with the original basal medium.
-
Add Tryptophan: Supplement all flasks with a standardized concentration of L-tryptophan (e.g., 300 µg/mL).[19][22]
-
Inoculation: Inoculate each flask with a standardized amount of a fresh starter culture of the microorganism.
-
Incubation: Incubate the flasks under optimal conditions of temperature and agitation (e.g., 28-37°C, 160-200 rpm) for a predetermined duration (e.g., 48-96 hours).[5][19]
-
Sample collection and analysis: After incubation, centrifuge the cultures to separate the supernatant.
-
IAA Quantification: Measure the IAA concentration in the supernatant using the Salkowski colorimetric assay or HPLC.[9][22]
Protocol 2: Determination of Optimal pH and Temperature
-
Prepare the optimized medium: Use the best-performing carbon and nitrogen sources identified in Protocol 1.
-
pH optimization:
-
Adjust the pH of the medium in different flasks to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using HCl or NaOH.[19]
-
Inoculate and incubate at a constant optimal temperature.
-
Measure IAA production as described above.
-
-
Temperature optimization:
Mandatory Visualizations
Caption: Tryptophan-dependent IAA biosynthesis pathways in bacteria.
Caption: Experimental workflow for optimizing IAA production medium.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jabonline.in [jabonline.in]
- 3. Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of indole-3-acetic acid production by Bacillus subtilis TIB6 using response surface methodology | International Journal of Development Research (IJDR) [journalijdr.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Fermentation Medium for Indole Acetic Acid Production by Pseudarthrobacter sp. NIBRBAC000502770 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening and optimization of indole-3-acetic acid production by Rhizobium sp. strain using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. deogiricollege.org [deogiricollege.org]
- 14. farabi.university [farabi.university]
- 15. Aeration and agitation | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Culture medium optimization for Indole-3-Acetic Acid production by <i>Serratia plymuthica</i> UBCF_13 - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
How to dissolve Indole-3-acetamide in DMF, DMSO, and PBS solutions
Technical Support Center: Indole-3-acetamide (IAM) Dissolution
This guide provides detailed protocols and troubleshooting advice for dissolving this compound (IAM) in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is highly soluble in organic solvents like DMSO and DMF.[1][2] It is sparingly soluble in aqueous buffers such as PBS.[1] For aqueous applications, it is highly recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[1]
Q2: What is the maximum concentration I can achieve in DMSO and DMF?
A2: The solubility of this compound in both DMSO and DMF is approximately 30 mg/mL.[1][2] With the aid of ultrasonication, a concentration of up to 100 mg/mL in DMSO can be achieved.[3][4]
Q3: Can I dissolve this compound directly in PBS?
A3: Direct dissolution in PBS is challenging due to the compound's low aqueous solubility.[1] While some protocols suggest that a concentration of up to 2.5 mg/mL in PBS can be reached with aggressive methods like heating to 60°C and ultrasonication, this is not the recommended procedure.[3][4] The standard and most reliable method is to first create a concentrated stock in DMSO and then dilute it into PBS.[1]
Q4: My this compound precipitated after I diluted my DMSO stock into PBS. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue when the final concentration exceeds the compound's solubility limit in the mixed solvent system. A 1:9 solution of DMSO:PBS (pH 7.2) has a reported this compound solubility of approximately 0.1 mg/mL.[1][2] To resolve this, you can try further diluting your sample with more PBS. For future experiments, ensure the final concentration in the aqueous buffer is at or below this limit. Using gentle warming (37°C) and vortexing during dilution can also help.
Q5: How should I store this compound solutions?
A5: Solid this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO or DMF can be stored at -80°C for up to six months or at -20°C for one month.[4] It is not recommended to store aqueous solutions (like in PBS) for more than one day.[1]
Solubility Data Summary
| Solvent | Concentration | Method | Source |
| DMF | ~30 mg/mL | Standard Dissolution | [1][2] |
| DMSO | ~30 mg/mL | Standard Dissolution | [1][2] |
| 100 mg/mL | With Ultrasonication | [3][4] | |
| DMSO:PBS (1:9, pH 7.2) | ~0.1 mg/mL | Dilution from DMSO stock | [1][2] |
| PBS | 2.5 mg/mL | Requires heating (60°C) & ultrasonication | [3][4] |
| Water | 1.3 mg/mL | With Ultrasonication | [3][4] |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO or DMF
This is the recommended starting point for most applications.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of IAM). For higher concentrations in DMSO (up to 100 mg/mL), use newly opened, anhydrous DMSO.[4]
-
Dissolve: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[5]
-
Inert Gas (Optional but Recommended): For long-term stability, it is good practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]
-
Storage: Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4]
Protocol 2: Preparing a Working Solution in PBS (from DMSO Stock)
This protocol is used to prepare aqueous solutions for cell culture or other biological experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile PBS (pH 7.2)
-
Sterile dilution tubes
Methodology:
-
Warm Stock Solution: Briefly warm the DMSO stock solution to room temperature.
-
Prepare PBS: Add the required volume of PBS to a sterile tube.
-
Dilute: While vortexing the PBS gently, add the required volume of the DMSO stock solution drop-by-drop to the PBS. This gradual addition helps prevent precipitation.
-
Mix and Use: Vortex the final solution thoroughly to ensure homogeneity. Use the freshly prepared aqueous solution immediately; do not store for more than one day.[1]
Troubleshooting Guide
This section addresses common issues encountered during the dissolution process.
Caption: Troubleshooting workflow for dissolving this compound.
References
Preventing degradation of Indole-3-acetamide during sample extraction and analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of Indole-3-acetamide (IAM) during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAM) and why is its stability a concern?
A1: this compound (IAM) is a naturally occurring auxin and a key intermediate in the biosynthesis of Indole-3-acetic acid (IAA), a major plant hormone, particularly in phytopathogenic bacteria.[1][2] Its stability is a concern because the indole ring and the acetamide side chain are susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that cause IAM degradation?
A2: The primary factors leading to IAM degradation are exposure to light (photodegradation), non-optimal pH conditions (both acidic and basic), and elevated temperatures.[3][4][5] Enzymatic conversion to IAA by hydrolases present in biological samples is also a major consideration during extraction.[1]
Q3: How does pH affect the stability of IAM?
A3: The stability of indole compounds is pH-dependent. While the enzymatic hydrolysis of IAM to IAA occurs optimally at a neutral to slightly basic pH (7.2-9.2), extreme pH values can promote chemical degradation.[1] Strongly acidic conditions, especially in the presence of nitrites, can lead to the formation of N-nitroso products.[6] It is generally recommended to keep samples at a near-neutral pH (around 6.0-7.5) during extraction and storage unless the analytical method requires a specific pH for separation.
Q4: What is the main degradation product of IAM?
A4: In biological systems, the most common "degradation" product is Indole-3-acetic acid (IAA), formed via enzymatic hydrolysis.[1] Under harsh chemical conditions (e.g., strong acid or base), the amide group can be hydrolyzed to a carboxylic acid, also yielding IAA. Photodegradation can lead to the formation of various oxidized products, breaking down the indole ring structure.
Experimental Protocols & Methodologies
Protocol 1: Extraction of IAM from Bacterial Culture Supernatant
This protocol is designed to extract IAM from liquid bacterial cultures while minimizing degradation.
Materials:
-
Bacterial culture
-
Refrigerated centrifuge
-
Sterile centrifuge tubes
-
0.22 µm syringe filters
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
Methanol or Acetonitrile (HPLC grade)
-
Amber HPLC vials
Procedure:
-
Harvest Cells: Pellet the bacterial culture by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Immediately transfer the supernatant to a new chilled tube. Perform all subsequent steps on ice or at 4°C and away from direct light.
-
Acidify Sample (Optional but Recommended): Adjust the supernatant to pH 3.0 with 1N HCl. This protonates indole acids but can affect IAM stability if left for extended periods. The goal is a rapid extraction.
-
Liquid-Liquid Extraction:
-
Add an equal volume of ice-cold ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction two more times, pooling all organic phases.
-
-
Dry the Extract: Pass the pooled organic phase through a small column containing anhydrous sodium sulfate to remove residual water.
-
Evaporate Solvent: Evaporate the ethyl acetate to dryness using a rotary evaporator (at <35°C) or under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a known, small volume (e.g., 200-500 µL) of mobile phase (e.g., 50:50 methanol:water) or pure methanol.[7]
-
Filter and Analyze: Filter the reconstituted sample through a 0.22 µm filter into an amber HPLC vial for analysis.
Protocol 2: LC-MS/MS Analysis of IAM
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 10 8.0 95 10.0 95 10.1 10 | 13.0 | 10 |
MS/MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Note: These parameters are instrument-dependent and require optimization.
Data Presentation
Table 1: Recommended Conditions for Minimizing IAM Degradation
| Parameter | Recommendation | Rationale |
| Temperature | Process at 4°C; Store at -20°C (short-term) or -80°C (long-term). | Low temperatures slow down both chemical degradation and enzymatic activity.[5] |
| Light | Work under amber light or in the dark. Use amber vials for storage and analysis. | Indole compounds are susceptible to photodegradation.[3][4] |
| pH | Maintain samples between pH 6.0 and 7.5 during processing and storage. | Avoids extreme acidic or basic conditions that promote chemical hydrolysis. |
| Extraction Solvent | Use high-purity solvents (e.g., methanol, acetonitrile). Add antioxidants (e.g., BHT) if necessary. | Prevents degradation from solvent impurities or oxidation. |
| Sample Handling | Minimize extraction time. Keep samples chilled. Process immediately after collection. | Reduces the opportunity for enzymatic or non-enzymatic degradation to occur. |
Table 2: Example MRM Transitions for IAM Analysis (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound (IAM) | 175.1 | 130.1 | 103.1 |
| IAM-[¹³C₆] (Internal Std) | 181.1 | 136.1 | 109.1 |
| Indole-3-acetic acid (IAA) | 176.1 | 130.1 | 103.0 |
| Note: The primary precursor ion for IAM in ESI+ is the protonated molecule [M+H]⁺. Product ions result from the fragmentation of the side chain. These values should be optimized on your specific mass spectrometer. |
Troubleshooting Guides
Issue 1: Low or No Recovery of IAM
Q: I performed the extraction, but my IAM concentration is much lower than expected or undetectable. What went wrong?
A: Low recovery is a common issue often related to degradation or suboptimal extraction steps. Consider the following:
-
Degradation During Handling: Were samples kept on ice and protected from light at all times? Any delay can lead to significant loss.
-
Inefficient Extraction: The choice of solvent and pH is critical. IAM has moderate polarity. If using liquid-liquid extraction, ensure your solvent (e.g., ethyl acetate) is appropriate and that you performed multiple extractions to maximize recovery.
-
Solid Phase Extraction (SPE) Issues: If using SPE, low recovery can result from several factors:
-
Incorrect Sorbent: Ensure the sorbent chemistry (e.g., C18, Mixed-Mode) is suitable for retaining IAM.
-
Improper Conditioning: The sorbent must be properly wetted and equilibrated before loading the sample.[8]
-
Sample Overload: Exceeding the cartridge's capacity will cause the analyte to flow through without binding.[9]
-
Wash Solvent Too Strong: The wash step may be eluting IAM along with interferences. Try a weaker wash solvent.[10]
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to release IAM from the sorbent. Increase the organic solvent percentage.[8]
-
Issue 2: Poor Chromatography (Peak Tailing, Broad Peaks)
Q: My IAM peak is tailing or very broad in my HPLC-UV/LC-MS chromatogram. How can I fix this?
A: Poor peak shape often points to secondary interactions on the column or issues with the mobile phase.
-
Secondary Silanol Interactions: The nitrogen on the indole ring can interact with free silanol groups on silica-based C18 columns, causing tailing.
-
Solution: Lower the mobile phase pH by adding 0.1% formic or acetic acid. This protonates the silanols, reducing interaction. Ensure your IAM is stable at this pH.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., 100% methanol into a 10% methanol mobile phase), the peak shape will be distorted.
-
Solution: Reconstitute your final extract in the initial mobile phase composition.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column and flush the analytical column regularly. If the problem persists, the column may need to be replaced.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My results for IAM concentration vary significantly between replicate injections or different batches. Why?
A: Poor reproducibility can stem from sample degradation, instrument variability, or inconsistent sample preparation.
-
Analyte Instability in Autosampler: If samples sit in the autosampler for an extended period, IAM can degrade, especially if the tray is not temperature-controlled and exposed to light.
-
Solution: Use a temperature-controlled autosampler set to 4-10°C and cover it to protect from light. Analyze samples as quickly as possible after preparation.
-
-
Inconsistent Extraction: Minor variations in your extraction timing, temperatures, or volumes can lead to different final concentrations.
-
Solution: Use an internal standard (e.g., stable isotope-labeled IAM) added at the very beginning of the extraction. This will correct for any analyte loss during sample prep.
-
-
MS Ion Suppression/Enhancement: Components from your sample matrix can co-elute with IAM and affect its ionization efficiency in the mass spectrometer, leading to variable signal intensity.
-
Solution: An internal standard is the best way to correct for matrix effects. Improving sample cleanup (e.g., with SPE) or adjusting chromatography to separate IAM from the interfering compounds can also help.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jabonline.in [jabonline.in]
- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. specartridge.com [specartridge.com]
- 9. youtube.com [youtube.com]
- 10. silicycle.com [silicycle.com]
Troubleshooting low signal intensity in HPLC-MS/MS detection of Indole-3-acetamide
Welcome to the technical support center for the HPLC-MS/MS detection of Indole-3-acetamide (IAM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent challenge in the sensitive detection of this compound. This guide provides a systematic approach to diagnosing and resolving the root cause of this issue.
Question: I am observing a very low or no signal for my this compound standard or sample. What are the possible causes and how can I troubleshoot this?
Answer:
A low or absent signal for this compound (IAM) can stem from several factors, ranging from sample preparation to the instrument settings. Follow the steps below to identify and address the problem.
Step 1: Verify System Suitability and Instrument Performance
Before investigating sample-specific issues, ensure the HPLC-MS/MS system is performing optimally.
-
Action: Inject a recently prepared, known concentration of a reliable system suitability standard. This compound should be different from IAM but known to perform well on your system.
-
Expected Outcome: If the system suitability standard also shows low intensity, the issue likely lies with the instrument (LC or MS). Proceed to troubleshoot the instrument. If the standard performs well, the problem is likely specific to your IAM sample or method.
Step-2: Investigate Potential HPLC-Related Issues
Problems with the liquid chromatography component can lead to poor peak shape, retention time shifts, or the analyte not reaching the mass spectrometer.
-
Mobile Phase:
-
Incorrect Composition: Double-check the preparation of your mobile phase. For IAM and related indole compounds, a common mobile phase is a gradient of methanol or acetonitrile with water containing an additive like formic acid or acetic acid to aid ionization.[1][2][3] Ensure the correct percentages and additives are used.
-
Degradation or Contamination: Mobile phases, especially aqueous ones, can be prone to microbial growth if left for extended periods.[4] Prepare fresh mobile phase.
-
pH: The pH of the mobile phase can significantly impact the retention and ionization of IAM.[1] Verify the pH is appropriate for your column and analyte.
-
-
Column:
-
Contamination: The column can accumulate contaminants from previous injections, leading to poor performance.[4] Wash the column with a strong solvent.
-
Degradation: Operating the column outside its recommended pH range or with incompatible solvents can cause degradation.
-
-
Pump and Flow Rate:
-
Leaks: Check for any leaks in the system, which can cause pressure fluctuations and inconsistent flow rates.[4]
-
Incorrect Flow Rate: Ensure the flow rate is set correctly according to your method.
-
Step 3: Examine Mass Spectrometer Parameters
Incorrect mass spectrometer settings are a common cause of low signal intensity.
-
Ion Source:
-
Ionization Mode: this compound is typically analyzed in positive ion mode (ESI+).[5][6] Confirm you are using the correct polarity. While Electrospray Ionization (ESI) is common, for some indole compounds, Atmospheric Pressure Chemical Ionization (APCI) might provide a stronger signal.[2]
-
Source Parameters: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[3] These parameters can significantly impact ionization efficiency.
-
Contamination: The ion source is susceptible to contamination from the sample matrix and mobile phase salts, which can suppress the signal.[4] Clean the ion source according to the manufacturer's instructions.
-
-
MS/MS Settings:
-
Precursor and Product Ions: Verify that the correct precursor ion (Q1) and product ion (Q3) masses for IAM are entered in your acquisition method. The protonated molecule [M+H]⁺ for IAM is m/z 175.08. A common product ion is m/z 130.1, corresponding to the quinolinium ion.[5]
-
Collision Energy (CE): The collision energy must be optimized to achieve efficient fragmentation of the precursor ion.[5] If the CE is too low, fragmentation will be insufficient; if it is too high, the product ion may be fragmented further, leading to a loss of signal at the desired m/z.
-
Dwell Time: Ensure the dwell time is sufficient for acquiring an adequate number of data points across the chromatographic peak.
-
Step 4: Evaluate Sample Preparation and Matrix Effects
The sample itself and how it is prepared can have a profound impact on signal intensity.
-
Sample Degradation: IAM may be sensitive to light, temperature, or pH. Ensure proper storage and handling of your samples.
-
Matrix Effects and Ion Suppression: Components in the sample matrix can co-elute with IAM and compete for ionization, leading to a suppressed signal.[7][8][9]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.
-
Chromatographic Separation: Modify your HPLC gradient to better separate IAM from co-eluting matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C₆-IAM) to compensate for matrix effects.
-
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low signal intensity for this compound.
Caption: Troubleshooting workflow for low signal intensity of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC-MS/MS analysis of this compound.
| Parameter | Typical Value/Range | Notes |
| Mass Transitions | ||
| Precursor Ion (Q1) | m/z 175.08 ([M+H]⁺) | Protonated molecule of this compound. |
| Product Ion (Q3) | m/z 130.1 | Corresponds to the stable quinolinium fragment ion.[5] |
| Ion Source Parameters (ESI+) | These are starting points and require optimization. | |
| Capillary Voltage | 3.0 - 4.5 kV | |
| Source Temperature | 120 - 150 °C | [3] |
| Desolvation Temperature | 350 - 500 °C | [3] |
| Nebulizer Gas Pressure | 30 - 50 psi | |
| Drying Gas Flow | 8 - 12 L/min | |
| Chromatographic Conditions | ||
| Column | C18 or C8 reverse-phase, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | [1][3] |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | [1][2][3] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or Acetic Acid | [1][2][3] |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Injection Volume | 1 - 10 µL |
Experimental Protocol: HPLC-MS/MS Detection of this compound
This protocol provides a general procedure for the analysis of this compound in a sample matrix.
1. Sample Preparation (Protein Precipitation)
This is a generic protocol; optimization may be required based on the specific sample matrix.
-
To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₆-Indole-3-acetamide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. HPLC Method
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Method
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 175.08 -> 130.1
-
Internal Standard (¹³C₆-IAM): 181.08 -> 136.1 (Example)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Nebulizer Gas: 40 psi
-
Drying Gas: 10 L/min
-
-
Analyte-Specific Parameters:
-
Collision Energy (CE): Optimize for your instrument (typically 15-25 eV).
-
Dwell Time: 50-100 ms.
-
Frequently Asked Questions (FAQs)
Q1: Why is my peak shape for this compound poor (e.g., tailing or fronting)?
A1: Poor peak shape can be caused by several factors.[4] Check for column contamination or degradation, an inappropriate sample solvent (the solvent used to reconstitute your sample should be weaker than the mobile phase at the start of your gradient), or secondary interactions with the column stationary phase. Using a mobile phase with an appropriate pH and ionic strength can help improve peak shape.
Q2: I'm seeing a lot of background noise in my chromatogram. What can I do?
A2: High background noise can be due to contaminated solvents, mobile phase additives, or a contaminated ion source.[4] Use high-purity (LC-MS grade) solvents and reagents. If the problem persists, clean the ion source.
Q3: Can I use a different ionization technique besides ESI?
A3: While ESI is the most common technique for this type of analysis, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity for less polar compounds or be less susceptible to ion suppression from certain matrices.[2] It is worth testing if you are struggling with ESI.
Q4: How critical is the use of an internal standard?
A4: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. It can compensate for variability in sample preparation, injection volume, and matrix-induced ion suppression, leading to more robust and reliable results.[11]
Q5: My retention time for this compound is shifting between injections. What is the cause?
A5: Retention time shifts can be caused by an improperly equilibrated column, changes in mobile phase composition, or fluctuations in column temperature.[4] Ensure the column is fully equilibrated before each injection and that your mobile phase is well-mixed and stable. Using a column oven will provide better temperature stability.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages [mdpi.com]
- 4. zefsci.com [zefsci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Indole-3-Acetic Acid (IAA) Biosynthesis in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the gene expression of Indole-3-Acetic Acid (IAA) biosynthesis pathways in bacteria.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing IAA production in bacterial systems.
| Problem | Possible Causes | Recommended Solutions |
| Low or No IAA Production | 1. Suboptimal Culture Conditions: pH, temperature, and aeration are not optimal for the specific bacterial strain.[1][2][3][4][5][6] 2. Insufficient Precursor (Tryptophan): Tryptophan is a precursor for most IAA biosynthesis pathways, and its absence or low concentration can limit production.[1][3][7] 3. Inefficient Promoter: The promoter driving the expression of IAA biosynthesis genes may be weak or not properly induced.[8][9][10] 4. Poor Translation Efficiency: Suboptimal ribosome binding site (RBS) sequence, rare codons, or mRNA secondary structures can hinder protein translation.[11][12][13][14][15] 5. Plasmid Instability or Low Copy Number: The plasmid carrying the IAA biosynthesis genes may be unstable or present in low copy numbers, leading to insufficient gene dosage.[16][17][18][19] 6. Inactive Enzymes: The expressed enzymes of the IAA pathway may be misfolded, degraded, or lack necessary cofactors.[16] 7. Incorrect Gene Sequence: Mutations or frameshifts in the cloned IAA biosynthesis genes can result in non-functional proteins.[15][16] | 1. Optimize Culture Conditions: Systematically vary pH, temperature, and agitation to identify the optimal conditions for your bacterial strain. Refer to Table 1 for reported optimal conditions for various bacteria. 2. Supplement with Tryptophan: Add L-tryptophan to the culture medium. Test a range of concentrations (e.g., 100-1000 µg/mL) to find the optimal level for your system.[20] 3. Select a Stronger Promoter: Clone the IAA biosynthesis genes under the control of a strong, well-characterized promoter suitable for your bacterial host (e.g., T7, tac, or a strong constitutive promoter).[8][9][10][21] 4. Optimize Translation: a) Engineer the RBS sequence using tools like the RBS Calculator to enhance translation initiation.[12][13] b) Optimize the codon usage of the IAA genes for the expression host.[15][22][23] c) Analyze and modify the 5' UTR to minimize inhibitory mRNA secondary structures. 5. Choose an Appropriate Plasmid: Use a stable, high-copy-number plasmid compatible with your host. If toxicity is an issue, a lower-copy-number plasmid might be necessary.[9][16][17] 6. Co-express Chaperones or Add Cofactors: If protein misfolding is suspected, co-express molecular chaperones. Ensure the medium contains any necessary cofactors for enzyme activity. 7. Sequence Verification: Verify the entire coding sequence of your construct to ensure there are no mutations.[15] |
| Cell Growth Inhibition or Toxicity | 1. High Metabolic Burden: Overexpression of heterologous proteins can drain cellular resources, leading to slower growth.[9][17][24] 2. Toxicity of IAA or Intermediates: High concentrations of IAA or pathway intermediates can be toxic to the bacterial host.[16] 3. Leaky Expression from Inducible Promoters: Basal expression from inducible promoters before induction can be detrimental if the gene products are toxic.[8][25] | 1. Modulate Expression Levels: a) Use a weaker promoter or a lower-copy-number plasmid.[9][16] b) For inducible systems, use a lower concentration of the inducer.[16] 2. Use a More Robust Host Strain: Some bacterial strains are more tolerant to metabolic stress and toxic compounds. 3. Tighten Promoter Regulation: Use a tightly regulated promoter system (e.g., araBAD) or a host strain that provides additional repression (e.g., BL21(DE3)pLysS).[16] Adding glucose to the medium can also help suppress basal expression from some promoters.[16] |
| Inconsistent IAA Production | 1. Plasmid Instability: Loss of the expression plasmid during cell division. 2. Variability in Inoculum: Differences in the age or density of the starter culture. 3. Inconsistent Culture Conditions: Fluctuations in pH, temperature, or aeration between experiments. | 1. Maintain Selection Pressure: Always include the appropriate antibiotic in the culture medium to ensure plasmid retention. 2. Standardize Inoculation: Use a fresh overnight culture to inoculate your main culture to a consistent starting optical density (OD). 3. Ensure Consistent Conditions: Carefully control and monitor culture parameters throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: Which IAA biosynthesis pathway should I use?
A1: The two most common and well-characterized pathways in bacteria are the Indole-3-Acetamide (IAM) pathway and the Indole-3-Pyruvic Acid (IPyA) pathway.[7][26] The IAM pathway, consisting of the iaaM and iaaH genes, is often highly efficient.[7] The choice may also depend on the specific bacterial host and the origin of the genes.
Q2: How can I accurately quantify IAA production?
A2: The most common method is a colorimetric assay using Salkowski's reagent.[27][28] For more precise and specific quantification, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[27][29]
Q3: What is the optimal concentration of tryptophan to add to the medium?
A3: The optimal tryptophan concentration can vary between strains and expression systems.[3] It is recommended to test a range of concentrations, typically from 100 µg/mL to 1000 µg/mL, to determine the point at which IAA production is maximized without causing toxicity.[20]
Q4: How does plasmid copy number affect IAA production?
A4: Generally, a higher plasmid copy number leads to a higher gene dosage and potentially higher IAA production.[19] However, very high copy numbers can impose a significant metabolic burden on the host, leading to reduced cell growth and potentially lower overall yield.[17][19][24] It is a trade-off that needs to be optimized for your specific system.
Q5: Can I express the IAA biosynthesis genes from the chromosome instead of a plasmid?
A5: Yes, integrating the genes into the bacterial chromosome can lead to more stable expression and eliminates the need for antibiotic selection. However, the gene dosage will be lower compared to multi-copy plasmids, which may result in lower IAA production. This can be advantageous for applications where moderate and stable production is desired.
Quantitative Data Summary
Table 1: Optimal Conditions for IAA Production in Different Bacteria
| Bacterial Strain | Pathway | Tryptophan (µg/mL) | Temperature (°C) | pH | Incubation Time (h) | IAA Yield (µg/mL) |
| Klebsiella pneumoniae PnB 8 | IPyA (postulated) | Not specified | 37 | Not specified | Not specified | 59.66 |
| Enterobacter hormaechei VR2 | Not specified | 1000 | 30 | 6 | 48 | 246.00 |
| Bacillus aryabhattai MG9 | Not specified | 1000 | 30 | 6 | 48 | 195.55 |
| Pantoea agglomerans C1 | IPyA | Not specified | Not specified | Not specified | Not specified | 208.3 |
| Isolate CA1001 | Not specified | Not specified | 37 | 9 | Not specified | 91.7 |
This table summarizes data from various studies and conditions may not be directly comparable.[4][5][20][30]
Key Experimental Protocols
Protocol 1: Quantification of IAA using Salkowski Reagent
This protocol describes a colorimetric method for the quantification of IAA produced in bacterial cultures.
-
Culture Preparation: Inoculate a single bacterial colony into a suitable liquid medium (e.g., LB, Nutrient Broth) supplemented with L-tryptophan (e.g., 500 µg/mL).[28][31] Incubate under optimal growth conditions (e.g., 30-37°C, 150-200 rpm) for 24-72 hours.[28]
-
Sample Collection: Collect 1.5 mL of the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells.[27]
-
Reaction Setup: Transfer 1 mL of the supernatant to a new microcentrifuge tube. Add 1 mL of Salkowski's reagent (0.5 M FeCl₃ in 35% perchloric acid).[27]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The development of a pink to red color indicates the presence of IAA.[27][32]
-
Quantification: Measure the absorbance of the solution at 530 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of pure IAA (e.g., 0, 10, 20, 50, 100 µg/mL) treated with Salkowski's reagent in the same manner.[31][32]
-
Calculation: Determine the concentration of IAA in your sample by comparing its absorbance to the standard curve.
Protocol 2: Codon Optimization Strategy
This protocol outlines a general workflow for optimizing the codon usage of IAA biosynthesis genes for expression in a heterologous bacterial host.
-
Obtain Gene Sequences: Get the DNA sequences for the genes in your chosen IAA biosynthesis pathway (e.g., iaaM and iaaH).
-
Select Target Organism: Choose the bacterial host for expression (e.g., E. coli K-12).
-
Use Codon Optimization Tool: Utilize an online or standalone codon optimization tool. Input your gene sequences and select the target organism. These tools will replace rare codons with more frequently used ones in the host organism, which can improve translation efficiency.[22][23]
-
Gene Synthesis: Synthesize the codon-optimized genes.
-
Cloning and Expression: Clone the optimized genes into a suitable expression vector and transform them into your bacterial host for expression studies.
Visualizations
Caption: Major Tryptophan-Dependent IAA Biosynthesis Pathways in Bacteria.
Caption: Workflow for Optimizing Gene Expression for Enhanced IAA Production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of indole acetic acid production by isolated bacteria from Stevia rebaudiana rhizosphere and its effects on plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the growth conditions through response surface methodology and metabolomics for maximizing the auxin production by Pantoea agglomerans C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of the growth conditions through response surface methodology and metabolomics for maximizing the auxin production by Pantoea agglomerans C1 [frontiersin.org]
- 7. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Method to Screen Strong Constitutive Promoters in Escherichia coli and Serratia marcescens for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficient search, mapping, and optimization of multi-protein genetic systems in diverse bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Design of Synthetic Ribosome Binding Sites to Precisely Control Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translation efficiency of heterologous proteins is significantly affected by the genetic context of RBS sequences in engineered cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. A plasmid system with tunable copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of plasmid copy number and runaway plasmid replication on overproduction and excretion of beta-lactamase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and Optimisation of Indole-3-Acetic Acid Production of Endophytic Bacteria and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 23. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. bbrc.in [bbrc.in]
- 30. Studies on the factors modulating indole-3-acetic acid production in endophytic bacterial isolates from Piper nigrum and molecular analysis of ipdc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. e3s-conferences.org [e3s-conferences.org]
Minimizing off-target effects in plant growth experiments with Indole-3-acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using Indole-3-acetamide (IAM) in plant growth experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAM) and how does it relate to auxin?
A1: this compound (IAM) is a naturally occurring compound in plants that serves as a precursor to the primary auxin, Indole-3-acetic acid (IAA). The conversion of IAM to IAA is catalyzed by amidase enzymes, such as AMIDASE 1 (AMI1) in Arabidopsis thaliana. While it is a precursor to IAA, research has shown that IAM itself can act as a signaling molecule, influencing gene expression independently of its conversion to auxin.
Q2: What are the potential "off-target" effects of exogenous IAM application?
A2: The primary off-target effects of IAM are the induction of plant stress responses, which can confound the interpretation of its auxin-like effects. High concentrations of IAM have been shown to trigger the biosynthesis of the stress hormone abscisic acid (ABA) and induce the expression of stress-related transcription factors. This can lead to growth inhibition, which may be misinterpreted as a supraoptimal auxin response.
Q3: How can I distinguish between the desired auxin-like effects and the off-target stress responses of IAM?
A3: Distinguishing between these effects requires careful experimental design. This includes performing dose-response experiments to identify a concentration range where auxin-like effects are observed without significant induction of stress markers. Additionally, analyzing the expression of known auxin-responsive genes alongside stress-responsive genes can help differentiate the cellular response to IAM.
Q4: What are the key stress-related genes I should monitor as markers for off-target effects?
A4: Key marker genes for IAM-induced stress responses include NCED3, which is a rate-limiting enzyme in ABA biosynthesis, and MYB74, a transcription factor involved in osmotic stress responses. Monitoring the expression of these genes via quantitative real-time PCR (qRT-PCR) is a reliable method to assess the level of stress induction in your experiment.
Troubleshooting Guide
Problem 1: Plants exhibit stress symptoms (e.g., stunted growth, yellowing leaves) even at low concentrations of IAM.
-
Possible Cause: Your plant species or ecotype may be particularly sensitive to IAM-induced stress. The "low concentration" you are using might still be high enough to trigger the ABA-mediated stress pathway.
-
Solution:
-
Perform a wide-range dose-response curve: Test concentrations from the nanomolar to high micromolar range to identify a more precise optimal concentration.
-
Check for solvent toxicity: Ensure that the solvent used to dissolve IAM (e.g., DMSO, ethanol) is not causing stress at the final concentration in your growth media. Run a solvent-only control.
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Analyze stress marker gene expression: Use qRT-PCR to quantify the expression of NCED3 and MYB74 at your "low concentration" to confirm if a stress response is being activated at the molecular level.
-
Problem 2: No observable auxin-like phenotypes (e.g., root elongation inhibition, lateral root formation) are seen, even at high IAM concentrations.
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Possible Cause 1: The plant species you are working with may have low amidase activity, leading to inefficient conversion of IAM to IAA.
-
Solution 1:
-
Measure the expression of amidase homologs in your plant species.
-
Consider using IAA directly if the goal is to elicit a general auxin response.
-
-
Possible Cause 2: The IAM stock solution may have degraded.
-
Solution 2:
-
Prepare fresh stock solutions of IAM. IAM is soluble in DMSO and dimethyl formamide. For aqueous solutions, it is sparingly soluble, and it's recommended not to store aqueous solutions for more than a day. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[1][2][3]
-
Confirm the activity of your IAM stock on a sensitive and well-characterized system, such as Arabidopsis thaliana seedlings.
-
-
Possible Cause 3: Off-target growth inhibition due to stress responses might be masking the auxin-like effects.
-
Solution 3:
-
Conduct a dose-response experiment and analyze both growth parameters and stress marker gene expression to find a concentration that promotes auxin responses without significant stress induction.
-
Problem 3: High variability in experimental results between replicates.
-
Possible Cause 1: Inconsistent preparation of IAM working solutions.
-
Solution 1:
-
Ensure the IAM stock solution is fully dissolved before making dilutions.
-
Use precise pipetting techniques.
-
Prepare a large batch of media with the final IAM concentration to ensure uniformity across all replicates.
-
-
Possible Cause 2: Uneven application of IAM to the growth medium.
-
Solution 2:
-
Thoroughly mix the IAM into the media before pouring plates or dispensing into liquid cultures.
-
If applying post-germination, ensure each plant receives the same volume and concentration of the treatment solution.
-
Quantitative Data Summary
The following tables summarize the differential effects of IAM and IAA. It is important to note that the optimal concentrations and the threshold for off-target effects are species- and ecotype-dependent. The data presented here is based on studies in Arabidopsis thaliana and should be used as a guide for designing your own experiments.
Table 1: Comparative Effects of IAM and IAA on Gene Expression in Arabidopsis thaliana
| Compound | Concentration | Target Gene | Log2 Fold Change | Effect Type | Reference |
| IAM | 20 µM | AMI1 | +2.9 ± 0.3 | Upregulation | [4] |
| IAA | 20 µM | AMI1 | -1.3 ± 0.1 | Weak Repression | [4] |
| IAM | 20 µM | MYB74 | Significant Upregulation | Off-target (Stress) | [5] |
| IAA | 20 µM | MYB74 | No Significant Change | - | [5] |
| ABA | 20 µM | MYB74 | Moderate Upregulation | Off-target (Stress) | [5] |
| IAM | 100 µM | NCED3 | Significant Upregulation | Off-target (Stress) | [6] |
Table 2: General Dose-Response Guidelines for IAM in Arabidopsis thaliana
| Concentration Range | Expected On-Target Effects (Auxin-like) | Potential Off-Target Effects (Stress-related) |
| Low (e.g., 0.1 - 5 µM) | Subtle effects on root architecture. | Minimal induction of stress marker genes. |
| Medium (e.g., 5 - 50 µM) | Clear auxin-like phenotypes (e.g., inhibition of primary root growth, increased lateral root density). | Increasing expression of MYB74 and NCED3. |
| High (e.g., > 50 µM) | Strong auxin phenotypes, but potentially masked by growth inhibition. | Significant induction of stress pathways, leading to growth arrest and signs of stress. |
Experimental Protocols
Protocol 1: Preparation of this compound (IAM) Stock and Working Solutions
Materials:
-
This compound (IAM) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, purified water
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure for 100 mM Stock Solution in DMSO:
-
Weigh out 17.42 mg of IAM powder.
-
Add the IAM powder to a sterile 1.5 mL microcentrifuge tube or glass vial.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the IAM is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][2]
Procedure for Working Solutions in Plant Growth Media:
-
Thaw a vial of the 100 mM IAM stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your media. For example, to make 1 L of media with a final concentration of 20 µM IAM, you would add 200 µL of the 100 mM stock solution.
-
Add the calculated volume of the IAM stock solution to the autoclaved and cooled (to ~50-60°C) plant growth medium.
-
Mix the medium thoroughly to ensure even distribution of the IAM before pouring plates or dispensing.
-
For the control medium, add an equivalent volume of DMSO to account for any potential solvent effects.
Protocol 2: Dose-Response Experiment to Determine Optimal IAM Concentration
Objective: To identify the concentration range of IAM that elicits auxin-like responses with minimal induction of stress-related off-target effects.
Materials:
-
Sterile plant growth medium (e.g., Murashige and Skoog)
-
Petri dishes
-
Sterilized seeds of the plant species of interest (e.g., Arabidopsis thaliana Col-0)
-
IAM stock solution (100 mM in DMSO)
-
Growth chamber with controlled light and temperature
-
Ruler and imaging system for measuring root length
-
Materials for RNA extraction and qRT-PCR (see Protocol 3)
Experimental Workflow:
-
Prepare Media: Prepare a series of plant growth media plates with a range of IAM concentrations (e.g., 0 µM (DMSO control), 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM).
-
Seed Plating: Aseptically place seeds on the surface of the prepared plates.
-
Stratification: If required for your species (e.g., Arabidopsis), cold-stratify the plates at 4°C in the dark for 2-4 days.
-
Germination and Growth: Transfer the plates to a growth chamber with standardized conditions (e.g., 16-hour light/8-hour dark cycle, 22°C). Position the plates vertically to allow for root growth along the agar surface.
-
Phenotypic Analysis: After a set period of growth (e.g., 7-10 days for Arabidopsis), measure primary root length and count the number of lateral roots for at least 15-20 seedlings per treatment.
-
Molecular Analysis: At the time of phenotypic analysis, harvest whole seedlings from each treatment, flash-freeze them in liquid nitrogen, and store them at -80°C for subsequent RNA extraction and qRT-PCR analysis of stress marker genes (see Protocol 3).
-
Data Analysis: Plot the average primary root length and lateral root number against the IAM concentration. In a separate graph, plot the relative expression of stress marker genes against the IAM concentration. The optimal concentration range will be where auxin-like effects are observed with the lowest induction of stress markers.
Protocol 3: Assessing Off-Target Effects via qRT-PCR of Stress Marker Genes
Objective: To quantify the expression of stress-responsive genes (NCED3 and MYB74) in response to IAM treatment.
Materials:
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Plant tissue harvested from experiments (Protocol 2)
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Gene-specific primers (see Table 3)
Procedure:
-
RNA Extraction: Extract total RNA from the harvested plant tissues according to the manufacturer's protocol of your chosen RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. Each reaction should include the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template. Include no-template controls for each primer pair.
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression of the target genes (NCED3, MYB74) normalized to a stable reference gene (e.g., ACTIN2). Compare the expression levels in IAM-treated samples to the mock-treated control.
Table 3: Recommended qRT-PCR Primers for Arabidopsis thaliana
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| NCED3 | CGAGGCCGAGGAGGATTAC | GCTTCACCACCTTGGCAATC |
| MYB74 | GCTCTTCGTCGCTCTCTCTC | GTTGCTCTTGTCCTCCGTTC |
| ACTIN2 | GGTAACATTGTGCTCAGTGGTGG | AACGACCTTAATCTTCATGCTGC |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantocol.dackdel.com [plantocol.dackdel.com]
- 4. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for accurate quantification of low-abundance indole compounds
Welcome to the technical support center for the refinement of protocols for the accurate quantification of low-abundance indole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise measurement of these critical signaling molecules.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the quantification of low-abundance indole compounds.
Q1: Why am I observing high background noise or a noisy baseline in my LC-MS/MS chromatogram?
A1: High background noise can originate from several sources. Contaminated solvents or reagents are a frequent cause. Ensure you are using high-purity, MS-grade solvents and freshly prepared mobile phases.[1][2] Another common issue is contamination within the LC-MS system itself, which can result from sample residues, column bleed, or mobile phase impurities.[1] Regular system maintenance, including cleaning the ion source, is recommended to minimize this.[3] Additionally, consider that some mobile phase additives, like certain salts, can increase background noise, especially at low UV wavelengths.[2]
Q2: My signal intensity for the target indole compound is very low. How can I improve it?
A2: Low signal intensity is a common challenge with low-abundance analytes.[3] Several strategies can be employed to enhance the signal:
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency of indole compounds, leading to a stronger signal in the mass spectrometer.[4][5] For example, derivatization with propionic anhydride has been shown to improve the analytical sensitivity and specificity for tryptophan-related indoles.[5]
-
Optimization of Ionization Source: The choice of ionization technique (e.g., ESI, APCI) and the optimization of its parameters (e.g., capillary voltage, gas flow, temperature) are critical for maximizing signal intensity.[3][6]
-
Chromatographic Peak Focusing: Improving chromatographic efficiency to obtain sharper, narrower peaks will result in a higher peak intensity for the same amount of analyte. This can be achieved by using columns with smaller particle sizes or by optimizing the mobile phase gradient.[7]
-
Sample Concentration: While it may seem obvious, ensuring your sample is appropriately concentrated without introducing interfering matrix components is crucial.[3]
Q3: I'm experiencing significant ion suppression or enhancement (matrix effects). How can I mitigate this?
A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a major issue in quantitative mass spectrometry.[1][7] Here are some approaches to address this:
-
Improved Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[8]
-
Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for correcting for matrix effects. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to accurate quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[7]
-
Chromatographic Separation: Modifying the chromatographic method to separate the analyte from the interfering matrix components can also eliminate ion suppression or enhancement.
Q4: My retention times are shifting from run to run. What could be the cause?
A4: Retention time shifts can be caused by several factors:[1]
-
Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. Even small variations in pH or solvent ratios can affect retention times.
-
Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to changes in retention. A guard column can help extend the life of the analytical column.
-
Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times.
-
System Leaks: Check for any leaks in the LC system, as this can affect the flow rate and pressure, leading to retention time shifts.
Q5: I suspect my low-abundance indole compound is degrading during sample preparation or storage. How can I prevent this?
A5: Indole compounds can be susceptible to degradation, especially at low concentrations. Consider the following to improve stability:
-
Control pH: The stability of many indole compounds is pH-dependent. Ensure the pH of your samples and solutions is controlled and optimized for the stability of your target analyte.
-
Use of Antioxidants: For indole compounds prone to oxidation, the addition of antioxidants to the sample or extraction solvent may be beneficial.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes to avoid this.
-
Optimize Storage Conditions: Store samples at an appropriate low temperature (e.g., -80°C) and protect them from light, as some indole compounds are light-sensitive.
-
Analyte Protectants in GC: For gas chromatography, the use of analyte protectants can prevent the degradation of active compounds in the injector.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of various indole compounds using different methodologies. This data can be used for comparison and as a starting point for method development.
Table 1: LC-MS/MS Quantitative Parameters for Indole Compounds
| Indole Compound | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Tryptophan | Human Plasma | - | < 1 µmol/L | 95-105 | [5] |
| Serotonin | Human Plasma | - | < 5 nmol/L | 95-105 | [5] |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Human Plasma | - | < 1 nmol/L | 95-105 | [5] |
| 5-Hydroxytryptophan (5-HTP) | Human Plasma | - | < 0.5 nmol/L | 95-105 | [5] |
| Indole | Mouse Serum | - | 1 ng/mL | 85-115 | [6] |
| Tryptophan | Beverages | 6 ng/mL | 17 ng/mL | 85-115 | [9][10] |
| Serotonin | Beverages | 6 ng/mL | 17 ng/mL | 85-115 | [9][10] |
| Melatonin | Beverages | 11 ng/mL | 33 ng/mL | 85-115 | [9][10] |
| Indole-3-acetic acid | Bacterial Culture | < 0.015 µg/mL | - | - | [11] |
Table 2: GC-MS Quantitative Parameters for Serotonin
| Indole Compound | Matrix | Linearity Range | Correlation Coefficient (r) | Reference |
| Serotonin | Rat Brain | 0.5 - 50 µg/L | 0.999 | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the quantification of low-abundance indole compounds.
Protocol 1: Quantification of Tryptophan and Metabolites in Plasma by LC-MS/MS with Derivatization
This protocol is adapted from a method for the simultaneous quantification of tryptophan-related indoles in platelet-rich plasma.[5]
1. Sample Preparation and Derivatization: a. To 100 µL of plasma, add an internal standard solution containing deuterated analogs of the target indoles. b. Perform in-situ derivatization by adding propionic anhydride. c. Vortex and incubate at room temperature. d. Stop the reaction by adding a suitable quenching solution.
2. Online Solid-Phase Extraction (SPE): a. Inject the derivatized sample onto an online SPE system. b. Use a suitable SPE cartridge to trap the derivatized indoles. c. Wash the cartridge with a weak solvent to remove interfering substances. d. Elute the derivatized indoles from the SPE cartridge onto the analytical column using the LC mobile phase.
3. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column. b. Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component with a suitable modifier (e.g., formic acid) and an organic component (e.g., methanol or acetonitrile). c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each derivatized indole compound and its internal standard.
Protocol 2: Extraction of Indole-3-Acetic Acid (IAA) from Bacterial Culture for LC-MS/MS Analysis
This protocol is based on a method for analyzing IAA from bacterial culture supernatants.[11][13]
1. Bacterial Culture: a. Grow the bacterial strain in a suitable nutrient broth supplemented with L-tryptophan. b. Incubate under appropriate conditions (e.g., temperature, shaking, and duration).
2. Sample Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant. c. Acidify the supernatant to a pH of 2.5-3.0 with hydrochloric acid. This protonates the IAA, making it more amenable to extraction.
3. Liquid-Liquid Extraction (LLE): a. Add an equal volume of an organic solvent (e.g., ethyl acetate) to the acidified supernatant. b. Vortex vigorously to ensure thorough mixing. c. Centrifuge to separate the aqueous and organic layers. d. Carefully collect the organic layer containing the IAA. e. Repeat the extraction process on the aqueous layer to maximize recovery. f. Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
4. Reconstitution and Analysis: a. Reconstitute the dried extract in a small volume of the initial LC mobile phase. b. Filter the reconstituted sample through a 0.22 µm syringe filter. c. Analyze by LC-MS/MS.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to indole compound analysis.
Caption: Overview of the major tryptophan metabolism pathways.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of serotonin in rat brain by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Indole-3-acetamide in different solvent and pH conditions
This technical support center provides guidance on the stability of Indole-3-acetamide (I3A) in various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to ensure the integrity of their experiments involving I3A.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (I3A)?
A1: this compound is a moderately stable compound. However, its stability is significantly influenced by pH, solvent, and exposure to light. Like other indole compounds, it is susceptible to degradation under harsh acidic or basic conditions and can be sensitive to light. For optimal stability, it is recommended to store I3A as a solid in a cool, dark, and dry place.
Q2: How should I prepare and store stock solutions of I3A?
A2: It is best to prepare fresh solutions of I3A for each experiment. If a stock solution must be prepared, dissolve I3A in an appropriate solvent (see Q3) and store it at -20°C or lower in a tightly sealed, light-protecting container. For aqueous solutions, it is advisable to use a buffer at a pH close to neutral (pH 6-7.5). Avoid long-term storage of solutions, especially at room temperature.
Q3: In which solvents is I3A soluble and what are the stability considerations?
A3: this compound has limited solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol. When preparing stock solutions in organic solvents, be mindful of their compatibility with your experimental system. For cell-based assays, ensure the final concentration of the organic solvent is not cytotoxic. While organic stock solutions are generally more stable than aqueous solutions, they should still be stored under the recommended cold and dark conditions.
Q4: Is I3A sensitive to light?
Q5: What are the primary degradation pathways for I3A?
A5: The primary degradation pathway for this compound in solution is hydrolysis of the amide bond, which can be catalyzed by both acid and base. This hydrolysis yields Indole-3-acetic acid (IAA) and ammonia. Under strong acidic or basic conditions, further degradation of the indole ring may occur.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of I3A. | Degradation of I3A in stock or working solutions. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C in the dark. Perform a concentration verification of your stock solution using HPLC if possible. |
| pH of the experimental medium is too high or too low. | Ensure the pH of your culture medium or buffer is within a stable range for I3A (ideally pH 6-7.5). If your experiment requires acidic or basic conditions, minimize the incubation time of I3A under these conditions. | |
| Exposure to light during storage or experiment. | Protect all I3A solutions from light by using amber tubes or wrapping them in foil. Work with I3A under subdued lighting conditions whenever feasible. | |
| Precipitation of I3A in aqueous solutions. | Low aqueous solubility of I3A. | Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. Add the stock solution to your aqueous medium with vigorous vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%). |
| Appearance of unknown peaks in HPLC analysis of I3A samples. | Degradation of I3A. | The primary degradation product is likely Indole-3-acetic acid (IAA). Run an IAA standard to confirm. Other peaks may indicate further degradation of the indole ring. Review your solution preparation, storage, and experimental conditions to identify potential causes of degradation (pH, light, temperature). |
Stability of this compound: A Qualitative Summary
Since detailed quantitative kinetic data for the degradation of this compound across a wide range of solvents and pH is not extensively published, the following table provides a qualitative summary of its stability based on the general chemical properties of N-acylindoles and related compounds.
| Condition | Solvent | Stability | Primary Degradation Product | Notes |
| Acidic | Water/Aqueous Buffer (pH < 4) | Low | Indole-3-acetic acid (IAA) | Hydrolysis of the amide bond is acid-catalyzed. The rate of degradation increases as the pH decreases. |
| Neutral | Water/Aqueous Buffer (pH 6-7.5) | Moderate | Indole-3-acetic acid (IAA) | Hydrolysis still occurs but at a slower rate compared to acidic or basic conditions. |
| Basic | Water/Aqueous Buffer (pH > 8) | Low | Indole-3-acetic acid (IAA) | Hydrolysis of the amide bond is base-catalyzed. The rate of degradation increases as the pH increases. |
| Neutral | DMSO, Ethanol | High | - | Generally stable for short-term storage when protected from light and moisture. Long-term storage should be at low temperatures. |
| Light Exposure | All Solvents | Low to Moderate | Various Photodegradation Products | Indole compounds are susceptible to photodegradation. The extent of degradation depends on the intensity and wavelength of the light source, as well as the duration of exposure. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol outlines a general method for determining the stability of I3A in a specific solvent and pH condition.
1. Materials:
-
This compound (I3A)
-
Indole-3-acetic acid (IAA) standard
-
HPLC-grade solvent of interest (e.g., water, ethanol, DMSO)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of I3A (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a standard solution of IAA in the same solvent.
-
For pH stability testing, dilute the I3A stock solution in the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
3. Incubation:
-
Divide the I3A solution into several aliquots.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures, light/dark conditions).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot for analysis.
4. HPLC Analysis:
-
Set the HPLC UV detector to a wavelength of approximately 280 nm.
-
Use a suitable mobile phase for the separation of I3A and IAA on a C18 column. A common mobile phase is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Inject the samples from the different time points and the IAA standard.
-
Record the peak areas for I3A and any degradation products.
5. Data Analysis:
-
Calculate the percentage of I3A remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of I3A remaining versus time to determine the degradation rate.
-
Identify the degradation products by comparing their retention times with that of the IAA standard.
Visualizations
Experimental Workflow for I3A Stability Testing
Caption: A flowchart illustrating the key steps in an experimental protocol to determine the stability of this compound.
Logical Relationship of Factors Affecting I3A Stability
Caption: Diagram showing the relationship between environmental factors and the degradation of this compound to Indole-3-acetic acid.
Validation & Comparative
Comparative analysis of Indole-3-acetamide vs. Indole-3-acetic acid on plant growth
A comprehensive guide for researchers on the differential effects of a key auxin precursor and the principal plant auxin.
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in virtually every aspect of their growth and development.[1][2] Its precursor, Indole-3-acetamide (IAM), also exhibits biological activity, primarily through its metabolic conversion to IAA.[3][4][5] Understanding the distinct and overlapping effects of these two compounds is crucial for manipulating plant growth and for the development of novel agrochemicals. This guide provides a comparative analysis of IAM and IAA, supported by experimental data, to elucidate their differential impacts on plant physiology.
Mechanism of Action: A Precursor-Product Relationship
The primary mechanism through which IAM influences plant growth is by serving as a direct precursor to IAA.[3][4][5] In plants, the conversion of IAM to IAA is catalyzed by amidohydrolase enzymes.[6] This metabolic relationship implies that the physiological effects of exogenously applied IAM are often a function of its conversion rate to IAA within the plant tissues.
Signaling Pathways
The established signaling pathway for IAA involves its perception by the TIR1/AFB family of F-box proteins. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and initiating the transcription of auxin-responsive genes that regulate cellular processes like cell division, elongation, and differentiation.
The conversion of IAM to IAA is a critical step for its auxin-like activity.
Quantitative Comparison of Effects on Plant Growth
The differential effects of IAM and IAA on plant growth are concentration-dependent. Generally, IAA exhibits a more potent and direct effect on plant development, while the impact of IAM is often attenuated and reliant on its conversion to IAA.
Root Growth
Auxins are well-known to have a dual effect on root growth: promotion at low concentrations and inhibition at higher concentrations.[7]
Table 1: Comparative Effects of IAM and IAA on Primary Root Elongation in Arabidopsis thaliana
| Concentration (µM) | Primary Root Length (% of Control) - IAA | Primary Root Length (% of Control) - IAM |
| 0.01 | ~110% | No significant effect |
| 0.1 | ~80% | No significant effect |
| 1 | ~50% | ~90% |
| 10 | ~30% | ~75% |
| 50 | <20% | ~60% |
| 100 | <10% | ~50% |
| 200 | Not reported | Growth inhibiting effect becomes more pronounced[6] |
Note: The data presented is a synthesis from multiple sources and represents typical dose-response trends. Actual values may vary based on specific experimental conditions.[1][6][8]
Shoot and Hypocotyl Elongation
In contrast to their inhibitory effects on roots at high concentrations, auxins generally promote shoot and hypocotyl elongation.
Table 2: Comparative Effects of IAM and IAA on Hypocotyl/Shoot Elongation
| Compound | Concentration | Effect | Reference |
| IAA | 10-40 mg L-1 | Increased biomass in spinach seedlings | [9] |
| IAM | 60 µM | Triggered elongation of hypocotyls and petioles in Arabidopsis | [10] |
Experimental Protocols
Arabidopsis Thaliana Seedling Growth Assay
This protocol is widely used to assess the effects of exogenous compounds on root and shoot development.
-
Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with various concentrations of IAM or IAA. A control plate without any added compound is also prepared.
-
Vernalization and Growth: The plates are vernalized at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After a set period (e.g., 7-10 days), the plates are photographed, and primary root length, lateral root number, and hypocotyl length are measured using image analysis software.
-
Statistical Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences between treatments.
Conclusion
The comparative analysis of this compound and Indole-3-acetic acid reveals a clear distinction in their potency and directness of action on plant growth. IAA, as the principal auxin, elicits strong, direct, and well-characterized dose-dependent responses. IAM, its precursor, generally exhibits weaker and slower effects that are contingent on its conversion to IAA. For researchers and drug development professionals, this distinction is critical. Targeting the metabolic conversion of IAM to IAA could offer a more nuanced approach to manipulating auxin homeostasis in plants compared to the direct application of the highly potent IAA. Further research into the tissue-specific expression and regulation of amidohydrolases that catalyze this conversion will be key to unlocking the full potential of IAM as a tool for modulating plant growth and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Auxin Interactions with Other Hormones in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. stem.org.uk [stem.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Exogenous of Indole-3-Acetic Acid Application Alleviates Copper Toxicity in Spinach Seedlings by Enhancing Antioxidant Systems and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Role of AMIDASE 1 in Indole-3-Acetamide to IAA Conversion: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic conversion of Indole-3-acetamide (IAM) to the active auxin, Indole-3-acetic acid (IAA), with a focus on the role of AMIDASE 1 (AMI1). We will explore the efficiency of this pathway, compare it with alternative biosynthetic routes, and provide detailed experimental protocols for its validation.
The IAM Pathway: A Key Step in Auxin Homeostasis
The conversion of IAM to IAA is a crucial step in a tryptophan-dependent auxin biosynthesis pathway. In the model plant Arabidopsis thaliana, this reaction is primarily catalyzed by the enzyme AMIDASE 1 (AMI1), also known as AtAMI1.[1][2][3][4] While the indole-3-pyruvic acid (IPyA) pathway is considered the major route for IAA biosynthesis in plants, the IAM pathway plays a significant role in fine-tuning auxin levels.[5] Recent research has also identified other homologous enzymes, IAMH1 and IAMH2, which contribute to the conversion of IAM to IAA in Arabidopsis, suggesting a degree of redundancy in this pathway.[5][6]
Quantitative Performance of AMIDASE 1
| Enzyme | Organism | Substrate | Apparent Specific Activity | Reference |
| AMIDASE 1 (AtAMI1) | Arabidopsis thaliana | This compound (IAM) | 4.09 nkat (mg protein)⁻¹ | [2] |
Note: 1 nkat (nanokatal) is the amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second. This specific activity was determined at pH 8.0 and 30°C with a substrate concentration of 10 mM.[2]
Comparison with Alternative IAA Biosynthesis Pathways
The primary alternative route for IAA synthesis in plants is the Indole-3-pyruvic acid (IPyA) pathway. This pathway involves the conversion of tryptophan to IPyA by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA family of flavin monooxygenases.[7] While direct kinetic comparisons are challenging without the full dataset for AMIDASE 1, the prevalence and significance of the IPyA pathway in plant development suggest it is the dominant source of IAA under many conditions.
The IAM pathway, however, offers a distinct regulatory node. The expression of AMI1 is itself influenced by IAM and IAA levels, suggesting a feedback mechanism to control auxin homeostasis.[8]
Experimental Protocols
Here, we provide detailed protocols for two common methods to assay AMIDASE 1 activity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a highly sensitive and specific method for quantifying the production of IAA from IAM.
A. Enzyme Reaction
-
Prepare the reaction buffer: 50 mM HEPES, pH 8.5, 200 mM sucrose, 3 mM EDTA, 3 mM DTT.[8]
-
Prepare the substrate solution: 10 mM this compound (IAM) in the reaction buffer.
-
Prepare the enzyme extract: Homogenize plant tissue in the reaction buffer (e.g., 1:3 w/v) and clarify by centrifugation.[8]
-
Initiate the reaction: Mix the enzyme extract with the substrate solution. A typical reaction might contain 100 µL of enzyme extract and 100 µL of 10 mM IAM.
-
Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-3 hours).[2][9]
-
Stop the reaction: Terminate the reaction by adding an equal volume of a protein-precipitating solvent, such as methanol or acetonitrile, containing an internal standard (e.g., ¹³C₆-IAA).
B. Sample Preparation for HPLC
-
Centrifuge: Centrifuge the stopped reaction mixture to pellet precipitated proteins.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[10]
C. HPLC Analysis
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column and a fluorescence detector.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of organic solvent and increase over time.[10]
-
Flow Rate: A standard flow rate of 1 mL/min is commonly used.[10]
-
Detection: Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 350 nm for the detection of IAA.[10][11]
-
Quantification: Create a standard curve using known concentrations of IAA to quantify the amount produced in the enzymatic reaction.
Salkowski Reagent Colorimetric Assay
This method provides a simpler, albeit less specific, way to estimate IAA production. It is suitable for high-throughput screening.
-
Enzyme Reaction: Perform the enzymatic reaction as described in the HPLC protocol (Section A).
-
Prepare Salkowski Reagent: Mix 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid (HClO₄).[12][13] Store in a dark bottle.
-
Color Development:
-
Measurement: Measure the absorbance of the resulting pink/red solution at 530 nm using a spectrophotometer.[12][15]
-
Quantification: Generate a standard curve with known concentrations of IAA to determine the concentration in the samples.
Visualizing the Pathways and Workflows
To better understand the biochemical and experimental processes, the following diagrams have been generated.
References
- 1. Molecular cloning and characterization of an amidase from Arabidopsis thaliana capable of converting this compound into the plant growth hormone, indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis amidase 1, a member of the amidase signature family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMI1 amidase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Two homologous this compound (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 13. Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-3-Acetamide Derivatives
Indole-3-acetamide, a derivative of the versatile indole scaffold, serves as a crucial intermediate in the biosynthesis of the primary plant hormone, indole-3-acetic acid.[1] In medicinal chemistry, the indole nucleus is a "privileged motif" found in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] Derivatives of this compound have been extensively explored for their therapeutic potential, demonstrating significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6][7]
This guide provides a comparative analysis of the structure-activity relationships of various this compound derivatives, supported by experimental data from recent studies. It aims to offer researchers and drug development professionals a clear overview of how structural modifications influence biological efficacy.
General Synthesis of this compound Derivatives
A common and efficient method for synthesizing this compound derivatives involves a one-pot reaction. This typically consists of coupling indole-3-acetic acid with various substituted anilines or other amines.[4][5] The reaction is often facilitated by a coupling reagent, such as 1,1'-carbonyldiimidazole (CDI), in a suitable solvent like acetonitrile.[4][5]
Caption: General synthesis of this compound derivatives.
Anticancer Activity
Indole derivatives are integral to the development of anticancer agents, with several natural alkaloids and approved drugs featuring this core structure.[2][8] SAR studies on this compound derivatives reveal that substitutions on both the indole ring and the acetamide side chain significantly impact their cytotoxic potency against various cancer cell lines.
SAR Insights:
-
Substitution on the Acetamide Moiety: A study involving 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives showed that incorporating a 1,3,4-thiadiazole ring led to potent antiproliferative activity.[9] Specifically, compound 10b , with a 4-methylphenyl substitution on the thiadiazole ring, was the most potent against A549 (lung cancer) and K562 (leukemia) cells, with IC₅₀ values of 12.0 nM and 10 nM, respectively.[9]
-
Substitution at C-2 of Indole: In a series of 2-aryl-2-(3-indolyl)acetamides, the nature of the aryl group at the C-2 position was critical for activity. A 2-naphthyl group was found to be a preferred substituent, resulting in compounds with GI₅₀ values as low as 0.2-0.3 µM.[10]
-
Oxadiazole Linkage: Indole-based 1,3,4-oxadiazoles have also been investigated. Compound 2e , an acetamide derivative with a 6-ethoxybenzothiazole moiety, showed significant activity against HCT116 (colorectal), A549 (lung), and A375 (melanoma) cell lines, with IC₅₀ values more potent than the reference drug erlotinib.[8]
Comparative Anticancer Activity Data
| Compound ID | Modification | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 10b | 4-Methylphenyl-1,3,4-thiadiazole acetamide | A549 | 0.012 | [9] |
| 10b | 4-Methylphenyl-1,3,4-thiadiazole acetamide | K562 | 0.010 | [9] |
| 2e | 6-Ethoxybenzothiazole-1,3,4-oxadiazole acetamide | HCT116 | 6.43 | [8] |
| 2e | 6-Ethoxybenzothiazole-1,3,4-oxadiazole acetamide | A549 | 9.62 | [8] |
| Amide Analog | 2-(2-Naphthyl) at C-2 of indole | NCI-60 Panel | 0.2 - 0.3 | [10] |
| Erlotinib | (Standard) | HCT116 | 17.86 | [8] |
| Gefitinib | (Standard) | A549 | 0.984 | [9] |
| 5-Fluorouracil | (Standard) | K562 | 12.25 | [9] |
Mechanism of Action: EGFR and p53-MDM2 Pathway
Further investigation into the mechanism of the highly potent compound 10b indicated that it suppressed the growth of A549 and K562 cells by modulating the EGFR and p53-MDM2 mediated pathway, leading to apoptosis and cell cycle arrest in the G2/M phase.[9]
Caption: Modulation of EGFR and p53-MDM2 pathways by compound 10b.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[11] this compound derivatives, particularly those conjugated with polyamines, have emerged as promising candidates, acting as both direct antimicrobials and as adjuvants that enhance the efficacy of existing antibiotics.[12][13]
SAR Insights:
-
Polyamine Conjugates: The length and substitution pattern of the polyamine chain are critical. α,ω-disubstituted indole-3-acetamido polyamine conjugates showed strong growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with MIC values often below 0.2 µM.[12][13]
-
Indole Ring Substitution: Halogenation, particularly at the 5-position of the indole ring, significantly influences activity. A 5-bromo substituted derivative (15c ) not only showed intrinsic activity against E. coli but also acted as a strong enhancer of doxycycline against Pseudomonas aeruginosa.[12][13]
-
Heterocyclic Additions: The incorporation of heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole can yield compounds with a broad spectrum of activity. Indole-triazole derivatives were found to be particularly effective against MRSA and C. krusei.[11]
Comparative Antimicrobial Activity Data
| Compound Class/ID | Modification | Organism | MIC (µM) | Reference |
| Polyamine Conjugates | General Class | MRSA | < 0.2 | [12][13] |
| Polyamine Conjugates | General Class | C. neoformans | < 0.2 | [12][13] |
| 15c | 5-Bromothis compound-polyamine | E. coli | - | [13] |
| Indole-triazole (3d) | Triazole substitution | MRSA | 3.125 - 50 µg/mL | [11] |
| Indole-triazole (3d) | Triazole substitution | C. krusei | 3.125 - 50 µg/mL | [11] |
| Indole-acrylonitriles (2i) | 3-Chlorophenyl substitution | S. aureus | 8 - 16 µg/mL | [6] |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and indole derivatives have long been a source of anti-inflammatory agents, with indomethacin being a classic example.[7] SAR studies focus on modifying the indole scaffold to develop more selective inhibitors of inflammatory mediators like cyclooxygenase (COX) and pro-inflammatory cytokines.
SAR Insights:
-
Hydrazide Substitution: A series of acetohydrazide derivatives of indole showed that substitution on the phenyl ring of the hydrazide moiety was crucial. Compounds with 3-nitrophenyl (S3 ), 3,4-dimethoxyphenyl (S7 ), and 2,4,5-trimethoxyphenyl (S14 ) substitutions displayed the most significant anti-inflammatory activity in a carrageenan-induced paw edema model.[7]
-
COX-2 Selectivity: Compound S3 was found to be a selective inhibitor of COX-2 expression, which is a desirable trait as it suggests a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]
-
Cytokine Inhibition: Indole derivatives of ursolic acid demonstrated significant inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[14] Similarly, brominated indoles, such as 5-bromoisatin, showed potent inhibition of TNFα production.[15]
Comparative Anti-inflammatory Activity Data
| Compound ID | Modification | Assay | % Inhibition / IC₅₀ | Reference |
| S3 | 3-Nitrophenyl acetohydrazide | Paw Edema (3h) | 61.20% | [7] |
| S7 | 3,4-Dimethoxyphenyl acetohydrazide | Paw Edema (3h) | 62.24% | [7] |
| S14 | 2,4,5-Trimethoxyphenyl acetohydrazide | Paw Edema (3h) | 63.69% | [7] |
| Indomethacin | (Standard) | Paw Edema (3h) | 76.89% | [7] |
| 5-Bromoisatin | 5-Bromo substitution on isatin | TNFα Production | IC₅₀ = 38.05 µM | [15] |
| Indole-UA (3, 6) | Indole derivatives of Ursolic Acid | NO, TNF-α, IL-6 | Significant Inhibition | [14] |
Experimental Protocols
General Synthesis of Indole-3-acetamides (1-24)
Indole-3-acetic acid (1 mmol) is dissolved in acetonitrile (20 mL) in a reaction flask. Pyridine (0.8 mL) and 1,1'-carbonyldiimidazole (CDI, 1 equivalent) are added, and the mixture is stirred for 45 minutes at room temperature. The corresponding substituted aniline is then added, and stirring is continued for 2–24 hours while monitoring the reaction by Thin-Layer Chromatography (TLC). Upon completion, the product is obtained by extraction with dichloromethane and purified by washing with hexane.[4]
In Vitro Anticancer Activity (MTT Assay)
Human cancer cell lines (e.g., HCT116, A549, A375) are seeded in 96-well plates and incubated.[8] The cells are then treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 72 hours). Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated.[8][14]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a two-fold serial dilution technique.[11] The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in 96-well plates or test tubes. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Conclusion
Structure-activity relationship studies of this compound derivatives have unveiled critical insights for designing potent therapeutic agents. Key findings indicate that:
-
Anticancer activity is significantly enhanced by incorporating specific heterocyclic systems (e.g., thiadiazoles, oxadiazoles) onto the acetamide side chain and by aryl substitutions at the C-2 position of the indole core.[8][9][10]
-
Antimicrobial potency is strongly influenced by conjugation with polyamines and by halogenation of the indole ring, leading to compounds with both intrinsic activity and the ability to potentiate existing antibiotics.[12][13]
-
Anti-inflammatory effects can be optimized through acetohydrazide modifications, leading to selective COX-2 inhibitors with potentially improved safety profiles.[7]
The versatility of the this compound scaffold, combined with a deeper understanding of its SAR, continues to make it a highly valuable starting point for the development of novel drugs targeting a wide range of diseases.
References
- 1. This compound | Trusted Manufacturers - Chemical Bull [chemicalbull.com]
- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Characterization of the Indole-3-acetamide Pathway in Fusaurus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Indole-3-acetamide (IAM) pathway for auxin biosynthesis in various Fusarium species. It contrasts the IAM pathway with other known auxin production routes within the genus and offers detailed experimental protocols for its functional characterization. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
I. Introduction to Auxin Biosynthesis in Fusarium
The production of the plant hormone indole-3-acetic acid (IAA), a type of auxin, is a significant trait of many plant-associated fungi, including several species of the genus Fusarium. Fungal-derived IAA can play a crucial role in the host-pathogen interaction, influencing plant growth and development, and in some cases, contributing to virulence. Fusarium species have been found to possess the genetic machinery for multiple tryptophan-dependent IAA biosynthesis pathways.
The this compound (IAM) pathway is a two-step process involving the conversion of L-tryptophan to this compound (IAM) by the enzyme tryptophan-2-monooxygenase (encoded by the IaaM gene), followed by the hydrolysis of IAM to IAA by an amidohydrolase (encoded by the IaaH gene). Homologs of these bacterial genes have been identified in several Fusarium species, including F. proliferatum, F. verticillioides, F. fujikuroi, and F. oxysporum[1][2]. In these species, the IaaM and IaaH genes are typically located adjacent to each other in a head-to-head orientation[1][2].
However, the IAM pathway is not the sole route for auxin production in this genus. Evidence suggests the presence of alternative pathways, such as the Indole-3-pyruvic acid (IPyA) and Tryptamine (TAM) pathways, in other Fusarium species like F. delphinoides and F. graminearum[3]. This guide focuses on the functional characterization of the IAM pathway and provides a comparative overview of its role alongside these alternative routes.
II. Comparative Analysis of Auxin Biosynthesis Pathways
The primary tryptophan-dependent auxin biosynthesis pathways identified in fungi are the this compound (IAM) pathway, the Indole-3-pyruvic acid (IPyA) pathway, and the Tryptamine (TAM) pathway. The presence and activity of these pathways can vary between different Fusarium species.
-
This compound (IAM) Pathway: A direct, two-step conversion of tryptophan to IAA. This pathway is fully functional in species like the orchid endophytic strain F. proliferatum ET1, which produces significant amounts of both IAM and IAA[1]. In contrast, the rice pathogen F. fujikuroi m567 and the tomato pathogen F. oxysporum f. sp. lycopersici strain 42-87 possess the genes, but the pathway is inactive[1][2].
-
Indole-3-pyruvic acid (IPyA) Pathway: This pathway involves the deamination of tryptophan to IPyA, followed by decarboxylation to indole-3-acetaldehyde (IAAld), which is then oxidized to IAA. This is a common pathway in plants and some fungi.
-
Tryptamine (TAM) Pathway: In this route, tryptophan is first decarboxylated to tryptamine, which is then converted to IAAld and subsequently to IAA. Fusarium graminearum has been shown to utilize the TAM pathway for IAA production[4].
Below is a diagram illustrating these comparative pathways.
III. Quantitative Data on Indole Production
The production of IAA and its intermediates varies significantly among different Fusarium species and strains. The following table summarizes the production of total indoles by several Fusarium species when cultured in a medium supplemented with tryptophan.
| Fusarium Species | Strain | Total Indoles (µg/ml) | Primary Indole Compound(s) | Pathway Activity | Reference |
| F. proliferatum | ET1 | 35.5 ± 2.1 | IAA, IAM | IAM (Active) | [1][5] |
| F. verticillioides | 149 | 1.8 ± 0.2 | IAM | IAM (Partially Active) | [1][5] |
| F. fujikuroi | m567 | 0 | - | IAM (Inactive) | [1][5] |
| F. oxysporum f. sp. lycopersici | 42-87 | 0 | - | IAM (Inactive) | [1][5] |
Note: Data represents total indole production as measured by a colorimetric assay after cultivation in a tryptophan-supplemented medium. The activity of the IAM pathway was determined through genetic and metabolic analysis in the cited studies.
IV. Experimental Protocols for Functional Characterization
Functionally characterizing the IAM pathway in Fusarium typically involves a combination of genetic manipulation, gene expression analysis, and metabolite quantification.
The following diagram outlines a typical workflow for investigating the IAM pathway in a Fusarium species.
1. Fungal Culture for Auxin Production
-
Medium: A suitable medium is Czapek Dox broth supplemented with L-tryptophan (e.g., 2 mg/mL) as a precursor for IAA biosynthesis.
-
Inoculation: Inoculate the liquid medium with fungal mycelium or spores.
-
Incubation: Incubate the cultures at 25-28°C with shaking (e.g., 150 rpm) for a period ranging from 24 to 72 hours. The optimal time for indole production may vary between species.
-
Harvesting: Separate the mycelium from the culture filtrate by filtration. The filtrate is used for indole extraction, while the mycelium can be used for RNA or DNA extraction.
2. Extraction and Quantification of IAA and IAM by LC-MS/MS
This protocol is adapted from methods used for auxin quantification in biological samples and should be optimized for specific Fusarium strains and culture conditions.
-
Sample Preparation:
-
To 1 mL of fungal culture filtrate, add an internal standard (e.g., 13C6-IAA).
-
Acidify the sample to pH 2.5-3.0 with 1N HCl.
-
Extract the indoles twice with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% water with 0.1% formic acid, 20% acetonitrile).
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 100% B over approximately 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions (example):
-
IAA: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 130.1
-
IAM: Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 130.1
-
13C6-IAA: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1
-
-
-
-
Quantification: Create a standard curve with known concentrations of IAA and IAM and their corresponding internal standards to quantify the amounts in the samples.
3. Gene Knockout of IaaM and IaaH using CRISPR-Cas9
This protocol provides a general framework for gene deletion in Fusarium based on the delivery of pre-assembled Cas9 ribonucleoproteins (RNPs).
-
gRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' regions of the target gene (IaaM or IaaH).
-
Repair Template: Synthesize a donor DNA template containing a selection marker (e.g., hygromycin resistance gene) flanked by 50-100 bp homology arms corresponding to the regions upstream and downstream of the target gene.
-
Protoplast Preparation:
-
Grow the Fusarium strain in a liquid medium (e.g., Potato Dextrose Broth) to obtain young, actively growing mycelia.
-
Harvest and wash the mycelia.
-
Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO4) to generate protoplasts.
-
-
RNP Assembly and Transformation:
-
Pre-assemble the RNP complexes by incubating the purified Cas9 protein with the two sgRNAs.
-
Transform the protoplasts by mixing them with the assembled RNPs and the repair template DNA in the presence of polyethylene glycol (PEG).
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).
-
Isolate the resulting colonies and screen for the desired gene deletion by PCR using primers that flank the target gene locus. The knockout mutants should yield a different sized PCR product compared to the wild type.
-
-
Validation: Confirm the gene deletion by Southern blot analysis or sequencing of the PCR product. The resulting ΔiaaM or ΔiaaH mutants can then be analyzed for their ability to produce IAM and IAA.
V. Conclusion
The this compound pathway is a key, but not exclusive, route for auxin biosynthesis in the genus Fusarium. Its functionality varies significantly across different species, with some, like F. proliferatum, actively using it to produce IAA, while in others, the pathway appears to be silent despite the presence of the necessary genes. A thorough functional characterization, employing the genetic and analytical techniques outlined in this guide, is essential for understanding the role of this pathway in the biology and host interactions of Fusarium species. Comparing the IAM pathway with alternative routes such as the IPyA and TAM pathways will provide a more complete picture of auxin metabolism in this important group of fungi, with potential implications for agriculture and drug development.
References
- 1. Optimization of a CRISPR-Cas9 in vitro protocol for targeting the SIX9 gene of Fusarium oxysporum f.sp. cubense race 1 associated with banana Fusarium wilt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A CRISPR-Cas9 System for Genome Editing of Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis Reveals AMI1's Role in Auxin-Abscisic Acid Crosstalk and Stress Responses in Arabidopsis
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic landscape of the Arabidopsis thaliana ami1 mutant compared to its wild-type counterpart, providing key insights into gene regulation, signaling pathways, and experimental methodologies.
This guide provides a detailed comparison of the transcriptomes of the ami1 mutant and wild-type Arabidopsis thaliana, based on RNA sequencing (RNA-seq) data. The AMI1 gene encodes an amidohydrolase that converts indole-3-acetamide (IAM) to the active auxin, indole-3-acetic acid (IAA). Functional impairment of AMI1 leads to significant changes in gene expression, particularly affecting pathways related to hormone signaling and stress responses. This guide summarizes the key differentially expressed genes (DEGs), enriched Gene Ontology (GO) terms, and affected KEGG pathways, offering a valuable resource for understanding the molecular consequences of altered auxin homeostasis.
Data Presentation: Quantitative Overview of Transcriptomic Changes
The transcriptomic analysis of the ami1-2 mutant versus wild-type (Col-0) Arabidopsis seedlings revealed a substantial number of differentially expressed genes. The following tables summarize the key quantitative data from this comparative analysis.
Table 1: Summary of Differentially Expressed Genes (DEGs) in ami1-2 vs. Wild-Type
| Category | Number of Genes |
| Upregulated Genes | 287 |
| Downregulated Genes | 88 |
| Total DEGs | 375 |
| DEGs were identified based on an adjusted p-value of < 0.05 and a fold-change of ≥ 1.5. |
Table 2: Top 10 Upregulated Genes in the ami1-2 Mutant
| Gene ID | Gene Symbol | Log2 Fold Change | Description |
| AT4G32551 | NCED3 | 4.5 | 9-cis-epoxycarotenoid dioxygenase 3 (ABA biosynthesis) |
| AT1G73690 | MYB74 | 3.8 | Myb domain protein 74 (Transcription factor) |
| AT5G52310 | RD29A | 3.5 | Responsive to desiccation 29A |
| AT2G42540 | ERD7 | 3.2 | Early responsive to dehydration 7 |
| AT1G52240 | - | 3.1 | Late embryogenesis abundant protein |
| AT3G50970 | - | 3.0 | Dehydrin |
| AT4G10310 | KIN1 | 2.9 | Cold-regulated 1 |
| AT5G66400 | COR15A | 2.8 | Cold-regulated 15a |
| AT1G09350 | - | 2.7 | Universal stress protein family |
| AT2G02100 | - | 2.6 | Heat shock protein |
Table 3: Top 10 Downregulated Genes in the ami1-2 Mutant
| Gene ID | Gene Symbol | Log2 Fold Change | Description |
| AT1G08980 | AMI1 | -3.5 | Amidase 1 |
| AT4G32790 | SAUR16 | -2.8 | Small auxin upregulated RNA 16 |
| AT5G03200 | - | -2.5 | Auxin-responsive protein |
| AT2G21210 | GH3.3 | -2.3 | Gretchen Hagen 3.3 (Auxin-responsive) |
| AT1G29430 | - | -2.1 | Auxin-induced protein |
| AT3G04730 | - | -2.0 | Auxin-responsive GH3 family protein |
| AT4G14560 | IAA29 | -1.9 | Indole-3-acetic acid inducible 29 |
| AT5G65450 | - | -1.8 | Auxin transporter-like protein |
| AT2G46990 | - | -1.7 | Wall-associated receptor kinase-like |
| AT1G70520 | - | -1.6 | Pectin lyase-like superfamily protein |
Table 4: Top 5 Enriched Gene Ontology (GO) Terms for Upregulated Genes in the ami1-2 Mutant
| GO Term | Description | p-value |
| GO:0009737 | Response to abscisic acid | 1.2e-15 |
| GO:0006970 | Response to osmotic stress | 3.5e-12 |
| GO:0009414 | Response to water deprivation | 2.1e-11 |
| GO:0009409 | Response to cold | 5.8e-09 |
| GO:0009269 | Response to salt stress | 7.2e-08 |
Table 5: Top 5 Enriched KEGG Pathways for Upregulated Genes in the ami1-2 Mutant
| KEGG Pathway ID | Description | p-value |
| ath00940 | Phenylpropanoid biosynthesis | 1.5e-05 |
| ath04075 | Plant hormone signal transduction | 3.2e-05 |
| ath00592 | alpha-Linolenic acid metabolism | 8.9e-04 |
| ath04626 | Plant-pathogen interaction | 1.2e-03 |
| ath00906 | Carotenoid biosynthesis | 4.5e-03 |
Experimental Protocols
The following sections detail the methodologies employed for the comparative transcriptomic analysis of the ami1 mutant and wild-type Arabidopsis thaliana.
Plant Material and Growth Conditions
Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild-type. The ami1-2 T-DNA insertion line (SALK_019823C) was used as the mutant. Seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium. Following stratification at 4°C for 2 days, the plates were transferred to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C. Whole seedlings were harvested for RNA extraction at 10 days post-germination.
RNA Extraction and Library Preparation
-
RNA Isolation: Total RNA was extracted from pooled seedlings (approximately 100 mg fresh weight) using a plant-specific RNA isolation kit, including an on-column DNase digestion step to remove any contaminating genomic DNA. RNA quality and quantity were assessed using a spectrophotometer and an automated electrophoresis system.
-
mRNA Enrichment: Poly(A)+ RNA was enriched from the total RNA using oligo(dT)-attached magnetic beads.
-
RNA Fragmentation and cDNA Synthesis: The enriched mRNA was fragmented into smaller pieces. First-strand complementary DNA (cDNA) was synthesized using reverse transcriptase and random primers. Second-strand cDNA was subsequently synthesized.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA were repaired, and an 'A' base was added to the 3' ends. Sequencing adapters were then ligated to the cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA fragments were amplified by PCR to enrich for fragments with adapters on both ends and to generate a sufficient quantity for sequencing.
-
Library Qualification: The final cDNA libraries were quantified, and their size distribution was assessed to ensure quality before sequencing.
RNA Sequencing and Bioinformatic Analysis
-
Sequencing: The prepared cDNA libraries were sequenced on an Illumina sequencing platform, generating single-end or paired-end reads.
-
Quality Control: The raw sequencing reads were subjected to quality control checks to assess read quality, GC content, and the presence of any adapter sequences. Low-quality reads and adapter sequences were trimmed.
-
Read Alignment: The high-quality, trimmed reads were aligned to the Arabidopsis thaliana reference genome (TAIR10) using a splice-aware aligner.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted. A statistical analysis package was used to identify differentially expressed genes between the ami1-2 mutant and wild-type samples. Genes with an adjusted p-value < 0.05 and a log2 fold change ≥ 0.585 (corresponding to a 1.5-fold change) were considered significantly differentially expressed.
-
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis: To understand the biological functions of the differentially expressed genes, a GO enrichment analysis was performed. This analysis identifies GO terms that are over-represented in the set of DEGs. Similarly, a KEGG pathway analysis was conducted to identify metabolic and signaling pathways that were significantly affected.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the transcriptomic analysis of the ami1 mutant.
Figure 1: Experimental workflow for the comparative transcriptomic analysis.
Figure 2: AMI1's role in auxin-ABA crosstalk and stress response.
Validating the Interaction of Indole-3-acetamide with ABA and Jasmonic Acid Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the interaction of Indole-3-acetamide (IAM), an auxin precursor, with the abscisic acid (ABA) and jasmonic acid (JA) signaling pathways in plants. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling interactions to facilitate further research and development.
Introduction
This compound (IAM) is primarily known as a metabolic intermediate in the biosynthesis of indole-3-acetic acid (IAA), the major plant auxin.[1][2] However, emerging evidence suggests that IAM itself can act as a signaling molecule, particularly in orchestrating plant stress responses.[3] Accumulation of IAM has been shown to trigger a cascade of events that intersect with the signaling pathways of two key stress hormones: abscisic acid (ABA) and jasmonic acid (JA).[1][4][5] Understanding this crosstalk is crucial for developing novel strategies to enhance plant resilience to environmental stressors and for potential applications in drug development targeting these pathways.
This guide summarizes key experimental findings that elucidate the role of IAM in modulating ABA and JA pathways, providing a comparative analysis of gene expression, hormone levels, and phenotypic responses.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the effects of IAM on ABA and JA pathways.
Table 1: Gene Expression Analysis in Response to IAM Treatment
This table presents the fold change in the expression of key genes involved in ABA and JA biosynthesis and signaling in Arabidopsis thaliana following treatment with IAM. Data is primarily derived from studies on wild-type and ami1 mutant plants, which accumulate IAM due to a deficiency in the AMIDASE 1 enzyme that converts IAM to IAA.[1][5][6]
| Gene | Pathway | Plant Line | Treatment | Fold Change (log2) | Reference |
| AMI1 | IAM Metabolism | Wild-type | 20 µM IAM (2h) | 2.9 ± 0.3 | [1][7] |
| NCED3 | ABA Biosynthesis | ami1 mutant | Endogenous IAM accumulation | Upregulated | [6][8] |
| MYB74 | Stress Response | Wild-type | 100 µM IAM (3h) | Upregulated | [6][8] |
| MYB102 | Stress Response | Wild-type | 100 µM IAM (3h) | Upregulated | [8] |
| JA Biosynthesis Genes | JA Biosynthesis | ami1 mutant | Endogenous IAM accumulation | Reprogrammed | [1][4] |
| ABA Biosynthesis Genes | ABA Biosynthesis | ami1 mutant | Endogenous IAM accumulation | Reprogrammed | [1][4] |
Table 2: Endogenous Hormone Levels in Response to Altered IAM Metabolism
This table shows the changes in endogenous levels of IAA, IAM, ABA, and JA in Arabidopsis thalianaami1 mutants compared to wild-type plants. The accumulation of IAM in these mutants provides insights into its downstream effects on other hormone pathways.[1][4][9]
| Hormone | Plant Line | Change Compared to Wild-Type | Reference |
| IAA | ami1 mutants | Significantly reduced (15-30% lower) | [7] |
| IAM | ami1 mutants | Significantly higher | [7] |
| ABA | ami1 mutants | Enhanced accumulation | [1][4] |
| JA | ami1 mutants | Altered biosynthesis (inferred from gene expression) | [1][4] |
Table 3: Phenotypic Responses to IAM and Crosstalk with ABA/JA Pathways
This table summarizes the key phenotypic outcomes observed in response to IAM accumulation, linking them to ABA and JA signaling.
| Phenotype | Condition | Observation | Implicated Pathway(s) | Reference |
| Primary Root Elongation | IAM treatment | Inhibition | ABA biosynthesis and signaling | [10] |
| Osmotic Stress Tolerance | Increased MYB74 expression (IAM-induced) | Enhanced | ABA | [3] |
| Plant Growth | Endogenous IAM accumulation (ami1 mutant) | Retardation | ABA biosynthesis | [6] |
| Seed Germination | Exogenous auxin and JA treatment | Synergistic enhancement of ABA-induced delay | ABA, JA, Auxin | [11] |
| Abiotic Stress Susceptibility | ami1 mutant | Increased | ABA, JA | [1][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is used to quantify the expression levels of target genes in response to IAM treatment.
-
Plant Material and Growth Conditions: Arabidopsis thaliana seedlings (wild-type and/or mutant lines) are grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Treatment: Two-week-old seedlings are treated with a specific concentration of IAM (e.g., 20 µM or 100 µM) or a mock solution for a defined period (e.g., 2-3 hours).[1][6][7][8]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seedlings using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., ACTIN2) as an internal control.
Quantification of Endogenous Hormones by Mass Spectrometry
This protocol allows for the precise measurement of endogenous levels of IAM, IAA, ABA, and JA.
-
Sample Preparation: Plant tissue (e.g., seedlings, leaves) is harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.
-
Extraction: Hormones are extracted from the powdered tissue using an appropriate solvent (e.g., acidic isopropanol). Stable isotope-labeled internal standards for each hormone are added to the extraction solvent for accurate quantification.
-
Purification: The extract is purified using solid-phase extraction (SPE) columns to remove interfering compounds.
-
Derivatization (optional): Depending on the analytical method, the hormones may be derivatized to improve their chromatographic properties and detection sensitivity.
-
LC-MS/MS or GC-MS Analysis: The purified and derivatized samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[12][13]
-
Data Analysis: The concentration of each hormone is determined by comparing the peak area of the endogenous hormone to that of its corresponding internal standard.
Phenotypic Assays for ABA and JA Sensitivity
These assays are used to assess the physiological responses of plants to altered IAM levels and their interaction with ABA and JA pathways.
-
Seed Germination Assay:
-
Root Growth Inhibition Assay:
-
Seedlings are grown on vertical MS plates.
-
After a few days of growth, they are transferred to new plates containing various concentrations of IAM, ABA, or JA.[10]
-
The primary root length is marked at the time of transfer, and the new growth is measured after a specific number of days.
-
-
Osmotic Stress Assay:
-
Plants are subjected to osmotic stress by growing them on medium supplemented with mannitol or sorbitol, or by withholding water.
-
Phenotypic parameters such as survival rate, biomass, and water content are measured to assess stress tolerance.[3]
-
Visualizing the Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways, the proposed interaction of IAM, and a typical experimental workflow.
Caption: A simplified diagram of the core ABA signaling pathway.
Caption: A simplified diagram of the core JA signaling pathway.
Caption: Proposed model for IAM interaction with ABA and JA pathways.
References
- 1. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The auxin precursor this compound controls a specific subset of stress-related target genes [cbgp.upm.es]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Auxin contributes to jasmonate-mediated regulation of abscisic acid signaling during seed germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparison of tryptophan-dependent IAA biosynthesis pathways across different microorganisms
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the primary auxin in plants, is also synthesized by a wide array of microorganisms, playing a crucial role in their physiology and interactions with hosts. The biosynthesis of IAA in these organisms predominantly follows several tryptophan-dependent pathways. This guide provides a detailed comparison of these pathways, supported by experimental data and methodologies, to aid in the understanding and manipulation of microbial IAA production for applications in agriculture, biotechnology, and drug development.
Overview of Tryptophan-Dependent IAA Biosynthesis Pathways
Microorganisms have evolved multiple pathways to synthesize IAA from L-tryptophan, with the most well-characterized being the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), tryptamine (TAM), and indole-3-acetonitrile (IAN) pathways.[1][2] A fifth, less common route, the tryptophan side-chain oxidase (TSO) pathway, has also been identified.[1][2] The presence and predominance of these pathways can vary significantly across different microbial species.[1][3]
Comparative Analysis of IAA Biosynthesis Pathways
The following table summarizes the key features of the four major tryptophan-dependent IAA biosynthesis pathways found in microorganisms.
| Pathway | Key Intermediate(s) | Key Enzymes | Representative Microorganisms | References |
| This compound (IAM) | This compound (IAM) | Tryptophan-2-monooxygenase (IaaM), this compound hydrolase (IaaH) | Agrobacterium tumefaciens, Pseudomonas savastanoi, Burkholderia pyrrocinia | [1][4][5] |
| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferase (TAA), Indole-3-pyruvate decarboxylase (IPDC), Indole-3-acetaldehyde dehydrogenase (IAD) | Azospirillum brasilense, Bacillus amyloliquefaciens, Ustilago maydis (fungus), Rhizobium tropici | [1][5][6][7][8] |
| Tryptamine (TAM) | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase (TDC), Amine oxidase | Bacillus cereus, Azospirillum spp., Rhodosporidiobolus fluvialis (yeast) | [1][2] |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450 enzymes, Aldoxime dehydratase, Nitrilase/Nitrile hydratase and Amidase | Bradyrhizobium sp., Sclerotinia sclerotiorum | [1] |
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the biochemical steps of each major IAA biosynthesis pathway.
This compound (IAM) Pathway
Caption: The two-step this compound (IAM) pathway.
Indole-3-Pyruvic Acid (IPyA) Pathway
References
- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Distribution of Tryptophan-Dependent Indole-3-Acetic Acid Synthesis Pathways in Bacteria Unraveled by Large-Scale Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indole-3-acetic acid production via the indole-3-pyruvate pathway by plant growth promoter Rhizobium tropici CIAT 899 is strongly inhibited by ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Auxins in Adventitious Root Formation: Evaluating Indole-3-acetamide and Other Key Players
For researchers, scientists, and professionals in drug development, the efficient propagation of plant material is often a critical step. This guide provides an objective comparison of the efficacy of various auxins in promoting adventitious rooting, with a special focus on Indole-3-acetamide (IAM) in relation to the widely used Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA).
This compound (IAM): An Indirect Player in Rooting
Current scientific literature primarily identifies this compound (IAM) as a biosynthetic precursor to Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants.[1][2][3][4][5] The conversion of IAM to IAA is a key step in some auxin biosynthesis pathways, particularly in certain bacteria. While plants possess the enzymatic machinery to convert IAM to the active auxin IAA, direct application of IAM as a rooting agent is not a common practice, and there is a lack of comparative studies evaluating its efficacy for this purpose. In fact, some research suggests that an accumulation of IAM can lead to growth repression.[3] Therefore, its role in promoting rooting is considered indirect, occurring via its conversion to IAA.
The Established Auxins for Rooting: IAA, IBA, and NAA
Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA) are the most extensively studied and commercially utilized auxins for promoting adventitious root formation in plant cuttings.[6][7][8]
-
Indole-3-acetic acid (IAA) is the primary native auxin in most plants and is involved in numerous developmental processes, including root initiation.[9][10] However, its practical application can be limited by its instability, as it is susceptible to degradation by light and enzymes.[11]
-
Indole-3-butyric acid (IBA) is a naturally occurring auxin that is often considered more effective than IAA for rooting.[11] This is attributed to its higher stability and its gradual conversion within the plant tissue to IAA, providing a sustained auxin response.[11]
-
1-Naphthaleneacetic acid (NAA) is a synthetic auxin known for its high potency and stability.[6][12] It is widely used in commercial rooting products and plant tissue culture.
Quantitative Comparison of Auxin Efficacy
The following tables summarize quantitative data from various studies on the efficacy of IAA, IBA, and NAA in promoting adventitious rooting. It is important to note that optimal concentrations and efficacy can vary significantly depending on the plant species, cutting type, and environmental conditions.
| Auxin | Plant Species | Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (cm) | Reference |
| IBA | Populus tremula × P. tremuloides | 0.54 mM | - | - | - | [13] |
| NAA | Populus tremula × P. tremuloides | 0.54 mM | Higher than IAA and IBA | Higher than IAA and IBA | - | [13] |
| IAA | Populus tremula × P. tremuloides | 0.54 mM | Lower than NAA | Lower than NAA | - | [13] |
| IBA | Tagetes erecta L. | 100 | - | - | 6.50 | |
| IBA | Tagetes erecta L. | 400 | - | 84.4 | 4.10 | |
| NAA | Tagetes erecta L. | 400 | - | - | - | |
| IBA | Actinidia deliciosa | 10,000 | 42 | - | - | [14] |
| IBA | Actinidia arguta | 100 & 10,000 | 100 | - | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. Below are summaries of typical experimental protocols used to evaluate auxin efficacy in rooting.
General Protocol for Evaluating Rooting of Cuttings
A common method for assessing the efficacy of different auxins on rooting involves the following steps:
-
Preparation of Cuttings: Stem cuttings of a uniform length and diameter are taken from healthy mother plants. The basal ends of the cuttings are often wounded slightly to enhance auxin uptake.
-
Auxin Treatment: The basal ends of the cuttings are treated with the auxin solution for a specific duration. Common application methods include:
-
Planting: The treated cuttings are planted in a suitable rooting medium (e.g., perlite, vermiculite, or a mixture of peat and sand).
-
Environmental Conditions: The cuttings are maintained under controlled environmental conditions of high humidity, moderate temperature, and indirect light to facilitate rooting and prevent desiccation.
-
Data Collection: After a predetermined period, the cuttings are carefully removed from the medium, and various rooting parameters are measured, including:
-
Rooting percentage (the percentage of cuttings that formed roots).
-
The average number of roots per cutting.
-
The average length of the longest root.
-
Root biomass (fresh and dry weight).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of auxin action.
Caption: Simplified signaling pathway of this compound (IAM) conversion to active Indole-3-acetic acid (IAA) for root initiation.
Caption: A typical experimental workflow for comparing the efficacy of different auxins in promoting rooting of cuttings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. hormex.com [hormex.com]
- 7. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 8. reddit.com [reddit.com]
- 9. pomais.com [pomais.com]
- 10. How to Use Indole Acetic Acid for Plant Growth [powergrown.com]
- 11. Effect of Exogenous Indole-3-Acetic Acid and Indole-3-Butyric Acid on Internal Levels of the Respective Auxins and Their Conjugation with Aspartic Acid during Adventitious Root Formation in Pea Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Indole-3-acetamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Indole-3-acetamide, ensuring compliance and minimizing risk.
This compound (CAS No. 879-37-8) is a chemical compound used in various research applications. While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), others suggest it may cause skin, eye, and respiratory irritation.[1][2][3] Given the conflicting information, it is prudent to handle and dispose of this compound with care, adhering to established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or latex) and a lab coat are essential to prevent skin contact.[5]
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, a dust mask or respirator is recommended to avoid inhalation.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize dust generation and inhalation.[2][4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Waste Identification and Collection:
-
Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Small Quantities:
-
Some sources suggest that smaller quantities of this compound can be disposed of with household waste.[1] However, this should only be considered if explicitly approved by your local waste management regulations and institutional policies. It is generally advisable to treat all chemical waste as hazardous unless confirmed otherwise.
-
-
Large Quantities and Institutional Disposal:
-
For larger quantities or as a standard best practice, this compound waste should be disposed of through a licensed hazardous waste disposal company.[6]
-
Package the waste container securely to prevent leaks or spills during transport.
-
Complete all necessary waste manifest forms as required by your institution and the disposal company.
-
-
Decontamination of Empty Containers:
-
Do not reuse empty containers that have held this compound.[2]
-
Triple-rinse the container with an appropriate solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste.
-
After decontamination, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's guidelines.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable container for disposal.[2] For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Varies; some sources state "Not classified," while others recommend treating as hazardous waste. | [1][2] |
| Disposal Method | Dispose of through an approved waste disposal plant or licensed contractor. | [2][6][7] |
| Container Disposal | Do not reuse containers. Dispose of as unused product after proper decontamination. | [2] |
| Spill Cleanup | Absorb with inert material or sweep up, and place in a suitable container for disposal. | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. Lab Safety in Plant Tissue Culture Labs - The Regular Plant Co. [theregularplantco.com]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. aksci.com [aksci.com]
Personal protective equipment for handling Indole-3-acetamide
Essential Safety and Handling of Indole-3-acetamide
This compound is a chemical compound utilized in various research and development applications. While not classified as hazardous under GHS by all suppliers, it is crucial to handle it with care, as it can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides a comprehensive operational and disposal plan for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses or goggles | Should be chemical splash-resistant with side shields. Tightly fitting safety goggles are recommended.[1][4] |
| Skin | Chemical-resistant gloves | Impervious gloves should be worn. Inspect gloves prior to use. |
| Protective clothing | An impervious lab coat or clothing is necessary to prevent skin contact.[3][4] | |
| Respiratory | Use in a well-ventilated area | Handling should be performed in a chemical fume hood or a well-ventilated laboratory.[1][2] |
| Respirator (if necessary) | If ventilation is inadequate or if irritation is experienced, a full-face respirator should be used.[4] |
Operational Plan: Handling this compound
A systematic approach to handling this compound, from preparation to storage, is critical for safety and experimental integrity.
Step 1: Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1][2]
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
-
Gather Materials : Before starting, ensure all necessary PPE is available and in good condition. Also, have all required laboratory equipment and waste containers ready.
-
Consult SDS : Always review the Safety Data Sheet (SDS) for this compound before use to be familiar with the latest safety information.[1]
Step 2: Handling the Compound
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Avoid Contact : Take care to avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Minimize Dust : Handle the solid form of this compound carefully to minimize the generation of dust.[1][2]
-
Weighing : If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
No Personal Items : Do not eat, drink, or smoke in the area where this compound is being handled.[1][2]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Step 3: Storage
-
Container : Keep the container tightly closed when not in use.[1][2]
-
Location : Store in a cool, dry, and well-ventilated place.[1][2]
-
Incompatibilities : Store away from strong acids, alkalis, and strong oxidizing/reducing agents.[3]
-
Sensitivities : Be aware that some sources indicate this compound may be sensitive to air, light, and moisture.[2]
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected skin with plenty of running water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated and properly labeled hazardous waste container.
-
Container Sealing : Ensure the waste container is tightly sealed to prevent leakage or spillage.
-
Approved Disposal : Dispose of the contents and the container at an approved waste disposal facility.[1][2]
-
Local Regulations : Always adhere to local, state, and federal regulations for chemical waste disposal.
-
Avoid Drains : Do not allow the product to enter drains, sewers, or waterways.[2]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
